N-(3-formylphenyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-formylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPRCCUVAUTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383413 | |
| Record name | N-(3-formylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151721-35-6 | |
| Record name | N-(3-formylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-formylphenyl)benzenesulfonamide: A Keystone Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-formylphenyl)benzenesulfonamide is a pivotal synthetic intermediate that marries the well-established pharmacological relevance of the benzenesulfonamide scaffold with the synthetic versatility of an aromatic aldehyde. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale that inform the procedural steps. We will delve into a robust and reproducible synthetic protocol, explore the expected outcomes of key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and discuss the compound's strategic importance in the design and discovery of novel therapeutic agents.
Introduction: Strategic Importance in Drug Discovery
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and to engage in key hydrogen bonding interactions with biological targets. This has led to the development of drugs across numerous classes, including diuretics, antidiabetic agents, and notably, carbonic anhydrase and kinase inhibitors[1][2].
The incorporation of a formyl group at the meta-position of the N-phenyl ring transforms the benzenesulfonamide core into a versatile platform for further chemical elaboration. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, such as reductive amination, Wittig reactions, and the formation of imines and hydrazones, enabling the construction of complex molecular architectures and the exploration of diverse chemical space[3]. This strategic combination of a proven pharmacophore and a reactive functional group makes this compound a valuable starting material for the synthesis of novel drug candidates.
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the sulfonylation of 3-aminobenzaldehyde with benzenesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, involving the acylation of an amine with a sulfonyl chloride under basic conditions.
Causality Behind Experimental Choices
The choice of reagents and conditions for this synthesis is dictated by the need to selectively form the sulfonamide bond without promoting side reactions involving the aldehyde functionality.
-
Starting Materials : 3-Aminobenzaldehyde is selected for its commercially availability and the desired meta-substitution pattern. Benzenesulfonyl chloride is the corresponding acylating agent.
-
Base : A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial. Its role is to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation. An inorganic base in an aqueous medium is generally avoided to prevent potential complications with the aldehyde group and to ensure solubility of the organic reactants.
-
Solvent : An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to dissolve the reactants and facilitate the reaction without participating in it.
-
Temperature : The reaction is typically conducted at a reduced temperature (0-5 °C) to control the exothermicity of the reaction and to minimize potential side reactions, such as oxidation of the aldehyde.
Detailed Experimental Protocol
Materials:
-
3-Aminobenzaldehyde
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
To the cooled solution, add anhydrous pyridine (1.2 eq) dropwise.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically a solid that can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
This procedure typically yields this compound as a white to off-white crystalline solid with a purity suitable for subsequent synthetic steps.
Caption: Synthesis workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: Characterization workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are critical for confirming the synthesis of this compound.
| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |
| ~10.0 (s, 1H, -CHO) | ~192.0 (CHO) |
| ~7.8-8.0 (m, 2H, Ar-H) | ~140.0 (Ar-C) |
| ~7.4-7.7 (m, 7H, Ar-H) | ~138.0 (Ar-C) |
| ~10.5 (br s, 1H, -SO₂NH-) | ~133.0 (Ar-CH) |
| ~129.0 (Ar-CH) | |
| ~127.0 (Ar-CH) | |
| ~124.0 (Ar-CH) | |
| ~122.0 (Ar-CH) | |
| Predicted shifts are estimates and may vary based on solvent and experimental conditions. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and S=O functional groups.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** |
| N-H stretch (sulfonamide) | 3300 - 3200 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=O stretch (aldehyde) | 1710 - 1690 |
| C=C stretch (aromatic) | 1600 - 1450 |
| S=O stretch (sulfonamide, asymmetric) | 1350 - 1310 |
| S=O stretch (sulfonamide, symmetric) | 1170 - 1150 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 261.3 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]+ or [M+H]+ depending on the ionization technique. Common fragmentation patterns for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond[4][5].
Applications in Drug Development: A Case Study Perspective
The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active compounds. The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors (CAIs), which are used in the treatment of glaucoma, epilepsy, and certain types of cancer[4][6][7].
The formyl group on this compound provides a convenient point of attachment for various side chains to explore structure-activity relationships (SAR). For instance, it can be readily converted into an oxime, which can then be further functionalized. A notable example of a drug development program that highlights the utility of the benzenesulfonamide scaffold is the discovery of potent and selective kinase inhibitors. For instance, in the development of novel PLK4 inhibitors for the treatment of breast cancer, the N-(1H-indazol-6-yl)benzenesulfonamide core was utilized as a key structural motif[8]. While this example does not directly start from this compound, it underscores the importance of the benzenesulfonamide scaffold in kinase inhibitor design. The formyl group of our title compound could be used in a Knoevenagel condensation to introduce a variety of substituents, a strategy that has been employed in the synthesis of other kinase inhibitors[9].
Conclusion
This compound is a high-value synthetic intermediate that provides a direct entry point into the vast and pharmacologically rich chemical space of benzenesulfonamide derivatives. This guide has provided a detailed, rationale-driven protocol for its synthesis and purification, along with a comprehensive overview of the analytical techniques required for its characterization. The strategic positioning of the reactive formyl group on the proven benzenesulfonamide scaffold makes this compound a powerful tool for medicinal chemists and drug development professionals in the ongoing quest for novel and effective therapeutic agents.
References
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Angeli, A., et al. (2013). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]
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Zaman, K., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4046-4061. [Link]
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Wang, W., et al. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 23(11), 2959. [Link]
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Perez, E. R., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(11), 1734-1743. [Link]
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Akkarasetskul, N., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(41), 8768-8777. [Link]
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Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]
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Thenmozhi, S., et al. (2009). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2810. [Link]
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Gowda, B. T., et al. (2010). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o434. [Link]
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Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. [Link]
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Ghorab, M. M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(1), 18-44. [Link]
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PubChem. 3-Aminobenzene-1-sulfonyl chloride. [Link]
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Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
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- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to N-(3-formylphenyl)benzenesulfonamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-formylphenyl)benzenesulfonamide, a versatile bifunctional organic compound. The document delineates its chemical identity, including its CAS number and IUPAC name, and presents detailed synthetic protocols based on established chemical transformations. Furthermore, it covers the characterization of the molecule, its inherent chemical reactivity, and its potential applications as a pivotal intermediate in medicinal chemistry and organic synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction and Chemical Identity
This compound is a chemical compound that integrates a benzenesulfonamide scaffold with a formylphenyl group. This unique combination of functional groups—a sulfonamide and an aldehyde—renders it a highly valuable building block in the synthesis of more complex molecular architectures. The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities, including antimicrobial and antiviral properties[1]. The formyl group, a reactive aldehyde, provides a chemical handle for a variety of transformations, such as nucleophilic additions, condensations, and redox reactions, making it an ideal precursor for the elaboration of diverse chemical libraries[1].
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 151721-35-6[2] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₃H₁₁NO₃S[2] |
| Molecular Weight | 261.30 g/mol [2] |
| Synonym | N-(3-methanoylphenyl)benzenesulfonamide[2] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary retrosynthetic pathways, both of which are well-precedented in organic chemistry literature for analogous compounds.
Method A: Sulfonylation of 3-Aminobenzaldehyde
This direct approach involves the reaction of 3-aminobenzaldehyde with benzenesulfonyl chloride. This is a classic example of the Hinsberg reaction for primary amines, where the amine acts as a nucleophile attacking the electrophilic sulfur of the sulfonyl chloride[3].
Experimental Protocol: Synthesis via Sulfonylation
Materials:
-
3-Aminobenzaldehyde
-
Benzenesulfonyl chloride[4]
-
Pyridine or aqueous alkali (e.g., NaOH or KOH)[3]
-
Dichloromethane or other suitable inert solvent
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminobenzaldehyde in a suitable solvent such as dichloromethane.
-
Add an equivalent of a base, such as pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add benzenesulfonyl chloride (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If an organic solvent was used, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Method B: Oxidation of N-(3-(hydroxymethyl)phenyl)benzenesulfonamide
Experimental Protocol: Synthesis via Oxidation
Step 1: Synthesis of N-(3-(hydroxymethyl)phenyl)benzenesulfonamide
-
Follow the procedure outlined in Method A, substituting 3-aminobenzaldehyde with 3-aminobenzyl alcohol.
Step 2: Oxidation to this compound Materials:
-
N-(3-(hydroxymethyl)phenyl)benzenesulfonamide
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)
-
Dry dichloromethane
-
Silica gel
Procedure:
-
In a flask containing a stirred solution of PCC (approximately 2 equivalents) in dry dichloromethane, add a solution of N-(3-(hydroxymethyl)phenyl)benzenesulfonamide (1 equivalent) in dry dichloromethane at room temperature.
-
Stir the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting material[5].
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthetic routes to this compound.
Physicochemical and Spectroscopic Characterization
Table 2: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted/Typical Value |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. |
| ¹H NMR | Aromatic protons (multiplets, δ 7-8 ppm), Aldehyde proton (singlet, δ ~10 ppm), Sulfonamide N-H (broad singlet, variable shift). |
| ¹³C NMR | Aromatic carbons (δ 110-140 ppm), Aldehyde carbonyl carbon (δ ~190 ppm). |
| FT-IR (cm⁻¹) | N-H stretch (~3250), C-H aromatic stretch (~3100-3000), C=O aldehyde stretch (~1700), S=O asymmetric and symmetric stretches (~1350 and ~1160). |
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile intermediate for the synthesis of a wide range of derivatives.
Reactions of the Formyl Group
The aldehyde functionality is a key site for chemical transformations[1].
-
Reductive Amination: The formyl group can undergo reductive amination with various primary and secondary amines to introduce new substituents, a common strategy in the synthesis of bioactive molecules.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the formyl group into an alkene, allowing for carbon chain extension.
-
Condensation Reactions: Condensation with active methylene compounds (e.g., malonates) or amines/hydrazines can lead to the formation of α,β-unsaturated systems, imines, or hydrazones, respectively. These derivatives are often investigated for their biological activities.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent, or reduced to a primary alcohol with reducing agents such as sodium borohydride[1].
Reactions of the Sulfonamide Group
The sulfonamide moiety also offers opportunities for further derivatization.
-
N-Alkylation/Arylation: The acidic proton on the sulfonamide nitrogen can be removed by a base, and the resulting anion can be alkylated or arylated to produce N-substituted derivatives.
Caption: Reactivity of this compound.
Potential Applications in Drug Discovery and Development
The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. While specific biological data for this compound is not extensively published, its potential can be inferred from studies on analogous compounds. Benzenesulfonamide derivatives have been investigated as:
-
Antimicrobial agents
-
Antiviral agents (e.g., HIV-1 capsid inhibitors) [1]
-
Anticancer agents
-
Anti-inflammatory agents
The presence of the formyl group allows for the systematic modification of the molecule, making it an excellent candidate for structure-activity relationship (SAR) studies. By reacting the aldehyde with a diverse set of amines, hydrazines, or other nucleophiles, a library of derivatives can be readily synthesized and screened for biological activity against various therapeutic targets.
Conclusion
This compound is a synthetically valuable molecule that serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the orthogonal reactivity of its formyl and sulfonamide functional groups, provides a robust platform for the development of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its synthesis, characterization, and reactivity to aid researchers in harnessing the full potential of this important chemical building block.
References
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]
-
N-(2-Formylphenyl)benzenesulfonamide. PMC - NIH. Available at: [Link]
-
(PDF) 4-[(3-Formyl-4-hydroxyphenyl)diazenyl]-N-(pyrimidin-2-yl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]. NIH. Available at: [Link]
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH. Available at: [Link]
-
Hinsberg reaction. Wikipedia. Available at: [Link]
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A Comprehensive Spectroscopic Guide to N-(3-formylphenyl)benzenesulfonamide
Abstract
N-(3-formylphenyl)benzenesulfonamide (CAS No. 151721-35-6) is a pivotal bifunctional molecule utilized in organic synthesis and medicinal chemistry.[1] Its structure, incorporating a reactive aldehyde and a biologically significant benzenesulfonamide scaffold, makes it a valuable building block for creating more complex therapeutic agents and research compounds.[1] Rigorous structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound. We delve into the theoretical underpinnings, predicted spectral data, standardized experimental protocols, and the synergistic interpretation of these datasets to provide an unambiguous structural elucidation. This document is intended for researchers, chemists, and quality control professionals engaged in the synthesis and application of sulfonamide-based compounds.
Molecular Structure and Spectroscopic Overview
The unique spectral signature of this compound arises from its distinct functional groups: a monosubstituted benzene ring from the sulfonyl group, a meta-disubstituted benzene ring, a sulfonamide linkage (-SO₂NH-), and a formyl group (-CHO). Each component contributes characteristic signals across different spectroscopic platforms, allowing for a comprehensive structural confirmation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the presence of all key protons and carbons.
Causality Behind Experimental Choices
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and, importantly, its residual water peak does not obscure the aromatic signals. Furthermore, the acidic N-H proton of the sulfonamide is observable in DMSO-d₆, often as a broad singlet, which might be lost due to exchange in other solvents like D₂O or CD₃OD. A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to achieve sufficient signal dispersion in the complex aromatic region.
Predicted ¹H and ¹³C NMR Spectral Data
The electron-withdrawing nature of the sulfonyl (-SO₂) and formyl (-CHO) groups deshields adjacent protons and carbons, shifting their signals downfield. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[2][3][4] The aldehyde proton is highly deshielded and appears in a very characteristic region around 9.5-10.5 ppm.[5]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |
| H-N | ~10.5 | br s | 1H | -SO₂H N- | C=O | ~193 | C HO |
| H-α | ~10.0 | s | 1H | -CH O | C-i (S) | ~140 | C -SO₂ |
| Ar-H | ~7.9-8.0 | m | 2H | Protons ortho to -SO₂ | C-i (N) | ~139 | C -NH |
| Ar-H | ~7.5-7.8 | m | 7H | Remaining aromatic protons | C-i (CHO) | ~137 | C -CHO |
| Ar-C | ~120-135 | Aromatic CH |
Note: The aromatic region (7.5-8.0 ppm) will contain complex overlapping multiplets due to coupling between the protons on both benzene rings. 2D NMR techniques like COSY and HSQC would be required for definitive assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard ¹H spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Calibrate the spectrum using the central peak of the DMSO-d₆ multiplet at 39.52 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their unique vibrational frequencies.
Causality Behind Experimental Choices
The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed, requiring minimal sample preparation. Alternatively, the potassium bromide (KBr) pellet method can be used for solid samples to obtain a high-quality spectrum, avoiding solvent interference. The key is to identify the sharp, intense carbonyl stretch and the characteristic vibrations of the sulfonamide group.
Predicted IR Spectral Data
The spectrum will be dominated by absorptions from the aromatic rings, the aldehyde, and the sulfonamide moiety. Aromatic aldehydes typically show a C=O stretching vibration around 1705 cm⁻¹.[5][6][7] The sulfonamide group is characterized by strong S=O stretching bands.[8]
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3350 | Medium, Sharp | N-H Stretch | Sulfonamide (-SO₂NH -) |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Ar-H |
| ~2850, ~2750 | Weak | Aldehydic C-H Stretch (Fermi doublet) | -C HO |
| ~1705 | Strong, Sharp | C=O Stretch | Aldehyde (-C=O ) |
| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |
| ~1340 | Strong | Asymmetric S=O Stretch | S=O ₂ |
| ~1160 | Strong | Symmetric S=O Stretch | S=O ₂ |
| ~910 | Medium | S-N Stretch | S-N |
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Cleaning: After analysis, clean the crystal and anvil thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.
Causality Behind Experimental Choices
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like this compound. It typically generates the protonated molecular ion [M+H]⁺ with minimal initial fragmentation, which is essential for determining the molecular weight. Tandem mass spectrometry (MS/MS), involving collision-induced dissociation (CID), is then used to controllably fragment the parent ion and elucidate the structure.
Predicted Mass Spectral Data
The molecular weight of this compound (C₁₃H₁₁NO₃S) is 261.30 g/mol .[1][9] The primary ion observed in positive mode ESI-MS will be the protonated molecule at an m/z of 262.3. The fragmentation of sulfonamides is well-documented and often involves cleavage of the S-N bond or the loss of sulfur dioxide (SO₂).[10][11][12]
Table 3: Predicted ESI-MS and MS/MS Fragments
| m/z | Ion | Description |
| 262.3 | [M+H]⁺ | Protonated molecular ion |
| 198.3 | [M+H - SO₂]⁺ | Loss of sulfur dioxide (64 Da) |
| 141.1 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |
| 122.1 | [H₂NC₆H₄CHO + H]⁺ | Protonated 3-aminobenzaldehyde |
digraph "MS_Fragmentation_Pathway" { graph [splines=ortho, nodesep=1]; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];parent [label="[M+H]⁺\nm/z = 262.3", fillcolor="#F1F3F4", style=filled]; frag1 [label="[C₆H₅SO₂]⁺\nm/z = 141.1", fillcolor="#F1F3F4", style=filled]; frag2 [label="[H₂NC₆H₄CHO + H]⁺\nm/z = 122.1", fillcolor="#F1F3F4", style=filled]; frag3 [label="[M+H - SO₂]⁺\nm/z = 198.3", fillcolor="#F1F3F4", style=filled];
parent -> frag1 [label=" S-N Cleavage "]; parent -> frag2 [label=" S-N Cleavage "]; parent -> frag3 [label=" Loss of SO₂ "]; }
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan (Full Scan): Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the [M+H]⁺ ion. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize its signal.
-
MS/MS Scan (Product Ion Scan):
-
Select the [M+H]⁺ ion (m/z 262.3) as the precursor ion in the first mass analyzer.
-
Introduce a collision gas (e.g., argon or nitrogen) into the collision cell.
-
Apply collision energy to induce fragmentation.
-
Scan the second mass analyzer to detect the resulting fragment (product) ions.
-
Integrated Analysis Workflow
No single technique provides a complete picture. The power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS. The workflow below illustrates a self-validating system for structural confirmation.
Caption: Logical workflow for integrated spectroscopic analysis.
-
Initial Check (MS & IR): Mass spectrometry first confirms the molecular weight, while IR spectroscopy quickly verifies the presence of the essential aldehyde and sulfonamide functional groups.
-
Framework Confirmation (NMR): NMR spectroscopy then provides the definitive carbon-hydrogen framework, confirming the number of protons and carbons and their connectivity through chemical shifts and coupling patterns.
-
Final Validation: When the molecular weight from MS, the functional groups from IR, and the detailed framework from NMR are all consistent, the structure of this compound is unambiguously confirmed.
Conclusion
The spectroscopic characterization of this compound is a clear and systematic process when approached with an integrated strategy. The distinct signals from the aldehyde proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, the strong C=O and S=O stretches in IR, and the definitive molecular ion in MS create a unique and verifiable fingerprint for the molecule. The protocols and predicted data within this guide serve as a robust reference for scientists, ensuring the accurate identification and quality assessment of this important chemical entity.
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An In-depth Technical Guide to the Solubility and Stability of N-(3-formylphenyl)benzenesulfonamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-formylphenyl)benzenesulfonamide is a molecule of interest in medicinal chemistry and organic synthesis, featuring a reactive aldehyde and a benzenesulfonamide scaffold.[1] Understanding its solubility and stability is paramount for its effective application in drug discovery and development. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for determining its solubility and stability, and an analysis of its potential degradation pathways. This document is intended to serve as a practical resource for scientists, enabling robust experimental design and interpretation of results.
Introduction: A Molecule of Two Moieties
This compound incorporates two key functional groups that dictate its chemical behavior: the aromatic aldehyde (formyl group) and the benzenesulfonamide group. The interplay of these moieties governs the molecule's solubility, stability, and potential for further chemical transformations.
-
The Benzenesulfonamide Core: This structural motif is prevalent in a wide array of pharmaceuticals due to its diverse biological activities.[1] The sulfonamide group is generally crystalline and exhibits poor solubility in water.[2][3] It is a weak acid and can form salts with bases. While relatively unreactive, the sulfur-nitrogen (S-N) bond can be susceptible to cleavage under certain hydrolytic conditions, particularly in acidic environments.[4]
-
The Formylphenyl Group: The aldehyde functionality is a primary site for various chemical reactions, including nucleophilic additions and redox transformations.[1] Aromatic aldehydes are susceptible to oxidation, which can convert the formyl group into a carboxylic acid.[5][6] This transformation can significantly alter the molecule's physicochemical properties, including its solubility and potential for biological interactions.
This guide will systematically explore the experimental determination of solubility and stability, providing both the theoretical underpinnings and practical, step-by-step protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling and formulation.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₁₁NO₃S | [7] |
| Molecular Weight | 261.30 g/mol | [7] |
| CAS Number | 151721-35-6 | [1][7] |
| Predicted LogP | 2.2999 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 4 | [7] |
Solubility Assessment: A Critical Parameter for Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[8][9] Both kinetic and thermodynamic solubility are important parameters to assess during drug development.
Theoretical Considerations
The presence of both a polar sulfonamide group and a relatively non-polar aromatic system suggests that the solubility of this compound will be highly dependent on the solvent system. While poorly soluble in water, it is expected to have better solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[10][11]
Experimental Protocols for Solubility Determination
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution becomes saturated, a prerequisite for determining thermodynamic equilibrium.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.
-
Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium.
-
HPLC Analysis: Provides a sensitive and specific method for quantifying the concentration of the dissolved analyte, separating it from any potential impurities or early-stage degradation products.[8]
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a stock solution (typically in DMSO). This is a higher-throughput method often used in early drug discovery.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: Add small volumes of the stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate to create a range of concentrations.
-
Precipitation Detection: Monitor the solutions for the appearance of precipitate over a set period (e.g., 1-2 hours). This can be done visually or using instrumentation like a nephelometer, which measures light scattering due to suspended particles.
-
Determination of Kinetic Solubility: The highest concentration that remains clear is reported as the kinetic solubility.
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Stability Assessment: Ensuring Molecular Integrity
Stability testing is crucial to identify how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation studies are performed under more severe conditions to accelerate degradation and elucidate potential degradation pathways.[12][13]
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible:
-
Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, N-(3-carboxyphenyl)benzenesulfonamide. This is a common degradation pathway for aromatic aldehydes.[5][6]
-
Hydrolysis: The sulfonamide S-N bond can undergo hydrolysis, particularly under acidic conditions, to yield benzenesulfonic acid and 3-aminobenzaldehyde.[4]
-
Photodegradation: Aromatic sulfonamides can be susceptible to photodegradation, which may involve cleavage of the S-N bond.[14]
Potential Degradation Pathways of this compound
Caption: Workflow for Forced Degradation Studies.
Conclusion
The solubility and stability of this compound are critical parameters that influence its utility in research and drug development. This guide has provided a framework for a comprehensive assessment of these properties. The inherent reactivity of the aldehyde and sulfonamide moieties necessitates a thorough experimental evaluation. By following the detailed protocols outlined herein, researchers can generate reliable and reproducible data to inform formulation development, define appropriate storage conditions, and ensure the overall quality and efficacy of this promising molecule.
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Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
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A Technical Guide to the Crystal Structure Analysis of N-(3-formylphenyl)benzenesulfonamide: Methodology and Supramolecular Insights
Abstract
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical insights involved in the single-crystal X-ray structure analysis of N-(3-formylphenyl)benzenesulfonamide. Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] The inclusion of a reactive formyl group on the phenyl ring offers a versatile anchor for synthetic modifications, making this class of compounds particularly interesting for drug discovery and development.[1][3] Understanding the precise three-dimensional architecture, conformational preferences, and intermolecular interactions of these molecules is paramount for rational drug design and for controlling the solid-state properties of active pharmaceutical ingredients.
While a definitive crystal structure for the title compound, this compound, is not publicly deposited at the time of this guide, we will leverage the detailed, published crystallographic data of its closely related isomer, N-(2-formylphenyl)benzenesulfonamide , as an authoritative case study.[4] The principles, experimental protocols, and analytical techniques described herein are directly applicable and provide a robust framework for the structural elucidation of this and other related benzenesulfonamide derivatives.
Synthesis and Crystal Growth
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Protocol: this compound
The synthesis is reliably achieved via a nucleophilic substitution reaction between 3-aminobenzaldehyde and benzenesulfonyl chloride, a classic method for forming the sulfonamide bond.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-aminobenzaldehyde (1.0 eq.) in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.2 eq.) to the solution. This will act as a scavenger for the HCl byproduct.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 eq.) dropwise to the cooled solution with vigorous stirring. The reaction is exothermic.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring progress with thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with dilute HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure solid.[5]
Single Crystal Growth
Obtaining crystals suitable for X-ray diffraction requires careful control over crystallization conditions. The goal is to produce a single, defect-free crystal, typically 0.1-0.3 mm in each dimension.[6]
Method: Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in which it is moderately soluble.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor using a spatula or loop and dry them on filter paper.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[8][9]
Experimental Workflow
The journey from a crystal to a refined structure follows a well-defined, multi-step workflow, which is streamlined by modern software packages.
Caption: The workflow for single-crystal X-ray structure determination.
Data Collection
A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The parameters used for the analogous N-(2-formylphenyl)benzenesulfonamide provide a reliable template.[4]
| Parameter | Typical Value | Rationale |
| Instrument | Bruker APEXII CCD or similar | Modern area-detector diffractometers enable efficient data collection.[4][7] |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Molybdenum is a common target for small-molecule crystallography.[10] |
| Temperature | 100(2) K or 293 K | Low temperature reduces atomic displacement, improving data quality.[4] |
| Data Collection Mode | ω and φ scans | Rotates the crystal to capture diffraction data from all possible orientations.[6] |
Structure Solution and Refinement
Once the diffraction data is collected and processed (integrated and scaled), the next step is to determine the arrangement of atoms in the unit cell.
-
Structure Solution: The phase problem is solved using direct methods, typically with software like SHELXT.[11] This program uses statistical methods to generate an initial electron density map that reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a full-matrix least-squares method on F², most commonly with SHELXL executed within a graphical user interface like Olex2.[12][13][14][15] This iterative process involves:
-
Assigning atom types (C, N, O, S) to the electron density peaks.
-
Refining atomic coordinates and anisotropic displacement parameters (ADPs), which model the thermal motion of each atom as an ellipsoid.
-
Locating hydrogen atoms in the difference Fourier map or placing them in calculated positions.
-
The refinement continues until the model converges, indicated by minimal shifts in parameters and stable quality metrics (R1, wR2, and Goodness-of-Fit).
-
In-Depth Structural Analysis (A Case Study)
The refined crystallographic model of N-(2-formylphenyl)benzenesulfonamide (CSD Refcode: VUDQAR) provides a robust basis for understanding the structural chemistry of this compound class.[4]
Crystal Data and Refinement Details
The following table summarizes the key crystallographic parameters, which serve as a benchmark for data quality.
| Parameter | N-(2-formylphenyl)benzenesulfonamide[4] |
| Chemical Formula | C₁₃H₁₁NO₃S |
| Formula Weight | 261.29 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a, b, c (Å) | 7.7656(2), 9.0080(2), 9.5855(2) |
| α, β, γ (°) | 86.293(1), 77.912(1), 68.826(1) |
| Volume (ų) | 611.35(2) |
| Z | 2 |
| Final R1 [I > 2σ(I)] | 0.040 |
| wR2 (all data) | 0.119 |
| Goodness-of-fit (S) | 1.02 |
Molecular Geometry and Conformation
The molecule adopts a bent conformation at the sulfur atom. The dihedral angle between the two aromatic rings is a key conformational descriptor. In the case of the 2-formyl isomer, this angle is 88.18 (8)°, indicating a nearly perpendicular arrangement.[4] This is significantly different from other substituted benzenesulfonamides, where this angle can vary widely, demonstrating the influence of substituent position on molecular conformation.[16][17]
The bond lengths and angles within the sulfonamide group (S=O, S-N, S-C) are consistent with those observed in other well-characterized sulfonamide structures.[18]
Supramolecular Interactions and Crystal Packing
The way molecules pack in the crystal lattice is dictated by a network of non-covalent interactions, primarily hydrogen bonds. These interactions are critical for crystal stability and influence physical properties like solubility.
In the N-(2-formylphenyl)benzenesulfonamide structure, both intramolecular and intermolecular hydrogen bonds are observed.[4] An intramolecular N-H···O hydrogen bond occurs between the sulfonamide N-H donor and the oxygen of the formyl group, creating a stable six-membered ring motif denoted as S(6).
The dominant intermolecular interaction is a C-H···O hydrogen bond, which links molecules into chains. This demonstrates that even weaker C-H donors can play a crucial role in directing the crystal packing.
Caption: Key hydrogen bonding interactions in formyl-substituted benzenesulfonamides.
Table of Hydrogen Bond Geometry:
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Type |
| N1—H1···O3 | 0.86 | 2.12 | 2.709(2) | 124 | Intramolecular |
| C3—H3···O2 | 0.93 | 2.54 | 3.448(2) | 165 | Intermolecular |
| Data adapted from the N-(2-formylphenyl)benzenesulfonamide structure.[4] |
Hirshfeld Surface Analysis
To provide a more holistic view of all intermolecular interactions, Hirshfeld surface analysis can be employed. This technique maps the close contacts a molecule makes with its neighbors in the crystal.[19][20] The surface is colored to highlight different types of interactions and their relative strengths.
-
d_norm surface: Red spots on the d_norm surface indicate close contacts that are shorter than the van der Waals radii sum, highlighting the most significant interactions, such as strong hydrogen bonds.[21]
-
2D Fingerprint Plots: These plots quantify the contribution of different atom···atom contacts to the overall crystal packing. For a molecule like this compound, the plot would be expected to show significant contributions from O···H/H···O contacts (40-50%), reflecting the importance of hydrogen bonding, as well as substantial H···H contacts (25-35%), which are typical for organic molecules.[22][23]
This analysis provides a quantitative fingerprint of the supramolecular environment, which is invaluable for comparing related structures and understanding polymorphism.
Conclusion
The single-crystal X-ray analysis of this compound, guided by data from its close structural analogues, provides indispensable insights into its molecular structure and supramolecular assembly. The analysis reveals a distinct three-dimensional conformation governed by the substitution pattern and a crystal lattice stabilized by a network of specific N-H···O and C-H···O hydrogen bonds. Advanced analytical tools like Hirshfeld surface analysis further quantify the interaction landscape. This detailed structural knowledge is fundamental for establishing structure-activity relationships (SAR) and for the rational design of new therapeutic agents with optimized efficacy and solid-state properties.
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"benzenesulfonamide scaffold in medicinal chemistry"
<An In-depth Technical Guide to the Benzenesulfonamide Scaffold in Medicinal Chemistry
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents. Its remarkable versatility stems from its unique physicochemical properties and its ability to engage in diverse and high-affinity interactions with a multitude of biological targets. This guide provides a comprehensive exploration of the benzenesulfonamide core, delving into its fundamental characteristics, synthetic methodologies, and multifaceted roles in drug design. We will examine its critical function in key drug classes, including carbonic anhydrase inhibitors, COX-2 inhibitors, and antibacterial agents, supported by detailed mechanistic insights and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge and field-proven insights to inspire and guide future innovation in benzenesulfonamide-based drug discovery.
The Enduring Legacy of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), is a deceptively simple structure that has profoundly impacted the landscape of medicine. Its journey began with the discovery of the antibacterial properties of sulfonamide drugs, colloquially known as "sulfa drugs," which were among the first effective systemic antimicrobials.[1][2] This initial breakthrough paved the way for the exploration and discovery of a wide range of therapeutic applications for benzenesulfonamide derivatives.
The enduring appeal of this scaffold lies in several key attributes:
-
Synthetic Tractability: The benzenesulfonamide core is readily synthesized and derivatized through well-established chemical transformations, allowing for the efficient generation of large and diverse compound libraries for screening.
-
Physicochemical Properties: The sulfonamide group is a strong hydrogen bond donor and acceptor, enabling it to form robust interactions with protein active sites. Its acidic nature (pKa ≈ 10) allows for ionization under physiological conditions, influencing solubility, cell permeability, and pharmacokinetic profiles.
-
Structural Versatility: The benzene ring provides a rigid platform for the precise spatial orientation of substituents, facilitating the exploration of structure-activity relationships. Modifications at the para-position of the benzene ring and the sulfonamide nitrogen are common strategies to modulate potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies: Building the Benzenesulfonamide Core
The construction of benzenesulfonamide derivatives is a well-trodden path in organic synthesis, with several reliable methods at the disposal of medicinal chemists.
Classical Synthesis from Anilines
A cornerstone of benzenesulfonamide synthesis involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding benzenesulfonyl chloride. This versatile intermediate can then be reacted with a wide range of amines or ammonia to afford the desired sulfonamides.[3]
Experimental Protocol: Synthesis of a Generic Benzenesulfonamide from Aniline
-
Diazotization: Dissolve the starting aniline in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation (Sandmeyer Reaction): In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst. Slowly add the previously prepared diazonium salt solution to this mixture. Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Pour the reaction mixture into ice water to precipitate the benzenesulfonyl chloride. Filter the solid and wash with cold water.
-
Amidation: Dissolve the crude benzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane). Add the desired amine (or ammonia for a primary sulfonamide) and a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Perform an aqueous work-up to remove water-soluble impurities. Purify the crude product by recrystallization or column chromatography.
Modern Synthetic Approaches
While classical methods remain robust, contemporary medicinal chemistry often employs more sophisticated and efficient strategies, such as "click chemistry," to generate novel benzenesulfonamide derivatives.[4][5] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has proven particularly useful for creating triazole-linked benzenesulfonamides, offering high yields and modularity.[4]
The Benzenesulfonamide Scaffold in Action: Key Therapeutic Classes
The true power of the benzenesulfonamide scaffold is evident in its successful incorporation into a diverse range of clinically important drugs.
Carbonic Anhydrase Inhibitors: A Tale of Zinc Binding
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] They are involved in numerous physiological processes, and their inhibition has therapeutic benefits in various conditions. Benzenesulfonamides are the quintessential inhibitors of carbonic anhydrases.[7]
Mechanism of Action: The deprotonated sulfonamide nitrogen of the benzenesulfonamide inhibitor coordinates directly to the zinc ion in the active site of the carbonic anhydrase enzyme.[7] This interaction, along with hydrogen bonding and van der Waals interactions between the benzenesulfonamide scaffold and active site residues, leads to potent inhibition of the enzyme.[7]
Prominent Examples:
-
Dorzolamide (Trusopt®): A topical carbonic anhydrase inhibitor used to treat glaucoma.[8][9][10][11][12] By inhibiting CA-II in the ciliary processes of the eye, dorzolamide reduces the production of aqueous humor, thereby lowering intraocular pressure.[8][9][12]
-
Acetazolamide (Diamox®): A systemic CA inhibitor used as a diuretic, for the treatment of glaucoma, and to manage acute mountain sickness.
Structure-Activity Relationship (SAR) Insights:
The SAR of benzenesulfonamide-based CA inhibitors is well-established.[13] The primary sulfonamide group is essential for zinc binding and inhibitory activity.[14] Modifications to the benzene ring, often referred to as the "tail," can significantly impact isoform selectivity and potency by interacting with different regions of the enzyme's active site.[5][13] For instance, targeting tumor-associated isoforms like CA IX and CA XII with selective inhibitors is a promising strategy in cancer therapy.[4][14][15][16]
Visualization of Carbonic Anhydrase Inhibition:
Caption: Benzenesulfonamide inhibiting carbonic anhydrase by coordinating to the active site zinc ion.
Selective COX-2 Inhibitors: Targeting Inflammation
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[17][18] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[17] Selective inhibition of COX-2 offers anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[17][19]
Mechanism of Action: The benzenesulfonamide moiety of selective COX-2 inhibitors plays a crucial role in their selectivity.[17][20] The larger active site of COX-2 contains a side pocket that is absent in COX-1.[21] The sulfonamide group of drugs like celecoxib fits into this side pocket, leading to selective and potent inhibition of COX-2.[17][21]
Prominent Example:
-
Celecoxib (Celebrex®): A widely prescribed selective COX-2 inhibitor for the treatment of arthritis and acute pain.[17][18][19][20][21]
Visualization of COX-2 Selective Inhibition:
Caption: Celecoxib selectively inhibits the COX-2 enzyme by binding to its unique side pocket.
Antimicrobial Agents: A Resurgence of Interest
The benzenesulfonamide scaffold was the foundation of the first generation of synthetic antibacterial agents.[2] While the emergence of antibiotic resistance has diminished the use of some older sulfa drugs, there is a renewed interest in developing novel benzenesulfonamide-based antimicrobials.[2][22][23][24][25]
Mechanism of Action: In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Humans are unaffected as they obtain folic acid from their diet.
Recent Developments: Modern research focuses on creating hybrid molecules that combine the benzenesulfonamide scaffold with other pharmacophores to overcome resistance mechanisms and broaden the spectrum of activity.[2][22] For example, incorporating thiazole or pyrimidine moieties has yielded compounds with promising antibacterial and antifungal properties.[22][24]
Beyond the Classics: Expanding Therapeutic Horizons
The versatility of the benzenesulfonamide scaffold extends far beyond these three major classes. It is a key structural feature in drugs for a wide range of conditions:
-
Anticonvulsants: Zonisamide and topiramate are benzenesulfonamide-containing drugs used in the management of epilepsy, with their mechanism of action also involving carbonic anhydrase inhibition.[6]
-
Anticancer Agents: The benzenesulfonamide moiety is present in several investigational anticancer drugs that target various pathways, including tubulin polymerization and receptor tyrosine kinases.[14][16][26][27][28][29]
-
Antiviral Agents: Benzenesulfonamide derivatives have been explored as inhibitors of influenza hemagglutinin.[3]
-
Triptans for Migraine: Sumatriptan, a serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine, features a sulfonamide group.[30][31][32][33][34]
-
Uricosuric Agents: Probenecid, a benzenesulfonamide derivative, is used to treat gout by inhibiting the renal tubular reabsorption of uric acid.[35][36][37][38][39]
Structure-Activity Relationship (SAR) and Drug Design Principles
Systematic exploration of the SAR of benzenesulfonamide derivatives is a cornerstone of optimizing their therapeutic potential.[13][40][41][42][43] Key considerations for medicinal chemists include:
-
Substitution on the Benzene Ring: The position, size, and electronic properties of substituents on the aromatic ring can dramatically influence potency, selectivity, and pharmacokinetic properties.[40]
-
N-Substitution of the Sulfonamide: Derivatization of the sulfonamide nitrogen can modulate acidity, lipophilicity, and interactions with the target protein.
-
Bioisosteric Replacement: Replacing the benzene ring with other aromatic or heteroaromatic systems can lead to improved properties.
Quantitative Structure-Activity Relationship (QSAR) studies are often employed to develop predictive models that can guide the design of new, more potent, and selective benzenesulfonamide-based drugs.[41]
Future Perspectives and Conclusion
The benzenesulfonamide scaffold, a veteran of medicinal chemistry, continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic accessibility, favorable physicochemical properties, and proven track record of interacting with a diverse range of biological targets ensure its continued relevance in drug discovery.
Future research will likely focus on:
-
Developing highly selective inhibitors for specific enzyme isoforms to minimize off-target effects.
-
Designing multi-target ligands that can modulate multiple pathways involved in complex diseases.
-
Employing computational methods to rationally design the next generation of benzenesulfonamide-based drugs with optimized efficacy and safety profiles.
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The Formyl Group: A Versatile Handle for Chemical Innovation in N-(3-formylphenyl)benzenesulfonamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-formylphenyl)benzenesulfonamide is a molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzenesulfonamide scaffold linked to a phenyl ring bearing a formyl group, provides a unique combination of a well-established pharmacophore and a highly versatile reactive center. The benzenesulfonamide core is a prominent motif in a wide array of therapeutic agents, known for its diverse biological activities, including antimicrobial and antiviral properties.[1] The strategic placement of the formyl group at the meta-position of the phenyl ring offers a powerful tool for synthetic chemists to elaborate the core structure, enabling the exploration of vast chemical space in the pursuit of novel drug candidates and functional materials.[1]
This technical guide provides a comprehensive exploration of the role of the formyl group in dictating the reactivity of this compound. We will delve into the electronic and steric influences of this functional group, detail key chemical transformations it can undergo, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Electronic Character and Directing Effects of the Formyl Group
The formyl group (-CHO) is a potent electron-withdrawing group (EWG).[2][3] This characteristic is a consequence of both inductive and resonance effects. The electronegative oxygen atom pulls electron density away from the carbonyl carbon through the sigma bond network (inductive effect). More significantly, the pi-system of the carbonyl group can withdraw electron density from the aromatic ring through resonance, delocalizing the pi-electrons of the ring onto the oxygen atom.[3][4]
This electron-withdrawing nature has two profound consequences on the reactivity of the this compound molecule:
-
Deactivation of the Aromatic Ring: By withdrawing electron density, the formyl group reduces the nucleophilicity of the phenyl ring, making it less susceptible to electrophilic aromatic substitution (EAS) reactions compared to unsubstituted benzene.[2][4][5]
-
Meta-Directing Effect: In the event of an EAS reaction, the formyl group directs incoming electrophiles to the meta-position (positions 3 and 5 relative to the formyl group).[2][5] This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack show that the positive charge is delocalized to the ortho and para positions.[3][6] The electron-withdrawing formyl group destabilizes these intermediates, making the meta-attack, which avoids placing the positive charge adjacent to the deactivating group, the more favorable pathway.[2][3]
Caption: Logical flow of the meta-directing effect of the formyl group in EAS reactions.
Key Transformations of the Formyl Group: A Gateway to Molecular Diversity
The true synthetic utility of this compound lies in the rich and diverse chemistry of its formyl group. This aldehyde functionality serves as a primary site for a plethora of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.[1]
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a cornerstone reaction for the synthesis of amines and is particularly effective for converting aldehydes into primary, secondary, or tertiary amines.[7][8] This one-pot procedure typically involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its in-situ reduction.[7][8] This method is widely favored due to its efficiency and the broad availability of both amine and reducing agent counterparts.[7]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[7] It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a side product.[7] Other reducing agents like sodium borohydride (NaBH₄) can also be used, sometimes in conjunction with an acidic catalyst to promote imine formation.[8]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃, as they are aprotic and do not react with the reducing agent.[7] For reactions with NaBH₄, protic solvents like methanol or ethanol are often employed.[8]
-
Catalyst: A catalytic amount of acetic acid can be used to accelerate the reaction, particularly with less reactive ketones, by promoting the formation of the iminium ion.[7]
Experimental Protocol: Synthesis of N-(3-((benzylamino)methyl)phenyl)benzenesulfonamide
-
Reaction Setup: To a solution of this compound (1.0 g, 3.82 mmol) in 1,2-dichloroethane (20 mL) is added benzylamine (0.45 g, 4.20 mmol).
-
Addition of Reducing Agent: The mixture is stirred at room temperature for 30 minutes, followed by the portion-wise addition of sodium triacetoxyborohydride (1.21 g, 5.73 mmol).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired secondary amine.
Caption: Workflow for the reductive amination of this compound.
Oxidation: Accessing Carboxylic Acid Derivatives
The formyl group can be readily oxidized to a carboxylic acid, providing a synthetic entry point to a new class of derivatives, including esters and amides.[1] This transformation is a fundamental process in organic synthesis.[9][10]
Causality of Experimental Choices:
-
Oxidizing Agent: A variety of oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids.[11] Common choices include potassium permanganate (KMnO₄), chromic acid (generated in situ from a chromium(VI) salt and acid), and milder reagents like pyridinium chlorochromate (PCC) in the presence of a co-oxidant.[10][12][13] The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For this compound, a moderately strong oxidizing agent is suitable.
-
Reaction Conditions: The oxidation is typically carried out in an aqueous or mixed aqueous-organic solvent system. The reaction temperature can be varied to control the rate of oxidation.
Experimental Protocol: Synthesis of N-(3-carboxyphenyl)benzenesulfonamide
-
Reaction Setup: this compound (1.0 g, 3.82 mmol) is dissolved in a mixture of acetone and water.
-
Addition of Oxidant: A solution of potassium permanganate (0.76 g, 4.80 mmol) in water is added dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Workup: The reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is acidified with hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Purification: The solid product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent system like ethanol/water to obtain the pure N-(3-carboxyphenyl)benzenesulfonamide.
Wittig Reaction: Constructing Carbon-Carbon Double Bonds
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[14][15][16] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[14][15][16] This reaction is highly valued for its reliability and the predictable stereochemistry of the resulting alkene, which is dependent on the nature of the ylide used.[14][16]
Causality of Experimental Choices:
-
Wittig Reagent: The Wittig reagent is typically prepared from a phosphonium salt by deprotonation with a strong base.[17] The nature of the substituent on the ylide determines its stability and the stereochemical outcome of the reaction. Unstabilized ylides (e.g., with alkyl substituents) generally lead to (Z)-alkenes, while stabilized ylides (e.g., with electron-withdrawing groups like esters or ketones) favor the formation of (E)-alkenes.[14]
-
Base: Strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used to generate the ylide from the corresponding phosphonium salt.[17]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent the quenching of the highly basic Wittig reagent.
Experimental Protocol: Synthesis of N-(3-vinylphenyl)benzenesulfonamide
-
Preparation of the Wittig Reagent: To a suspension of methyltriphenylphosphonium bromide (1.51 g, 4.22 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere is added n-butyllithium (1.6 M in hexanes, 2.64 mL, 4.22 mmol). The resulting deep red solution is stirred at room temperature for 1 hour.
-
Reaction with the Aldehyde: The solution of this compound (1.0 g, 3.82 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction progress is monitored by TLC.
-
Workup: The reaction is quenched by the addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield N-(3-vinylphenyl)benzenesulfonamide.
Caption: Simplified mechanism of the Wittig reaction with this compound.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[18] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base.[18]
Causality of Experimental Choices:
-
Active Methylene Compound: The active methylene compound must have protons acidic enough to be removed by a mild base.[18] Examples include diethyl malonate, malonic acid, ethyl acetoacetate, and cyanoacetic acid.[18] The electron-withdrawing groups flanking the methylene group stabilize the resulting carbanion.
-
Catalyst: Weakly basic amines, such as piperidine or pyridine, are commonly used as catalysts.[18] Strong bases are avoided as they can induce the self-condensation of the aldehyde.[18]
-
Doebner Modification: When malonic acid is used as the active methylene compound in the presence of pyridine, the condensation is often followed by decarboxylation, a variation known as the Doebner modification.[18][19]
Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate
-
Reaction Setup: A mixture of this compound (1.0 g, 3.82 mmol), diethyl malonate (0.67 g, 4.20 mmol), and a catalytic amount of piperidine (2-3 drops) in ethanol (20 mL) is prepared.
-
Reaction Conditions: The mixture is heated at reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with dilute hydrochloric acid and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by recrystallization or column chromatography to afford the corresponding α,β-unsaturated ester.
Data Summary
| Reaction Type | Key Reagents | Product Class |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine |
| Oxidation | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |
| Knoevenagel Condensation | Active Methylene Compound, Piperidine | α,β-Unsaturated Compound |
Conclusion
The formyl group in this compound is not merely a passive substituent but an active participant in a wide range of chemical transformations. Its electron-withdrawing nature governs the reactivity of the aromatic ring, while its carbonyl functionality provides a versatile platform for the construction of new carbon-carbon and carbon-heteroatom bonds. The reactions detailed in this guide—reductive amination, oxidation, the Wittig reaction, and Knoevenagel condensation—represent just a fraction of the synthetic possibilities. For researchers in drug discovery and materials science, a thorough understanding of the reactivity of this formyl group is paramount for the rational design and synthesis of novel molecules with tailored properties and functions. The protocols and mechanistic insights provided herein serve as a robust foundation for the creative and efficient utilization of this compound as a valuable synthetic intermediate.
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The Pivotal Intermediate: A Technical Guide to N-(3-formylphenyl)benzenesulfonamide in Synthetic Chemistry
Introduction: Bridging Core Functionalities for Advanced Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. N-(3-formylphenyl)benzenesulfonamide stands out as a quintessential synthetic intermediate, embodying a powerful convergence of two critical functional motifs: the well-established benzenesulfonamide core and a reactive formyl group. The benzenesulfonamide moiety is a privileged scaffold in pharmacology, renowned for its diverse biological activities, including antimicrobial and antiviral properties.[1] Simultaneously, the aldehyde functionality serves as a versatile anchor for a myriad of chemical transformations, enabling the construction of complex molecular architectures through reactions like condensations, cyclizations, and carbon-carbon bond formations.[1] This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this compound, offering researchers and drug development professionals a comprehensive resource to leverage its synthetic potential.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source |
| CAS Number | 151721-35-6 | [2] |
| Molecular Formula | C₁₃H₁₁NO₃S | [2] |
| Molecular Weight | 261.30 g/mol | [2] |
| Appearance | Expected to be a solid | N/A |
| Purity | Typically >95% | [2] |
Predicted Spectral Characteristics:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aldehydic Proton | ~9.9 - 10.1 | Singlet | -CHO |
| Aromatic Protons | ~7.2 - 8.0 | Multiplets | Phenyl and substituted phenyl rings |
| Sulfonamide N-H | ~10.0 - 11.0 | Broad Singlet | -SO₂NH- |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~190 - 195 | -CHO |
| Aromatic Carbons | ~110 - 145 | Phenyl and substituted phenyl rings |
| Infrared (IR) Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Assignment |
| N-H Stretch | ~3200 - 3300 | Sulfonamide N-H |
| C=O Stretch | ~1690 - 1710 | Aldehyde C=O |
| S=O Stretch (asymmetric) | ~1330 - 1360 | Sulfonamide S=O |
| S=O Stretch (symmetric) | ~1150 - 1170 | Sulfonamide S=O |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most reliably achieved through the nucleophilic substitution of benzenesulfonyl chloride with 3-aminobenzaldehyde. The following protocol is adapted from established procedures for the synthesis of analogous N-aryl benzenesulfonamides and provides a self-validating system for its preparation.[3]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-aminobenzaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as pyridine (1.2 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath. The use of a base is critical to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the cooled solution of 3-aminobenzaldehyde and pyridine over 30 minutes. Maintaining a low temperature during the addition helps to control the exothermic nature of the reaction and minimize side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. The acidic wash is a crucial step for purifying the product from the basic catalyst.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a solid.[3]
The Formyl Group: A Gateway to Molecular Diversity
The synthetic utility of this compound is largely defined by the reactivity of its formyl group. This electrophilic center readily participates in a wide range of chemical transformations, providing access to a diverse array of more complex molecules.
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Methodological & Application
The Versatile Role of N-(3-formylphenyl)benzenesulfonamide in the Synthesis of Bio-relevant Heterocycles: Application Notes and Protocols
Introduction: A Bifunctional Building Block for Modern Heterocyclic Chemistry
N-(3-formylphenyl)benzenesulfonamide stands as a uniquely versatile scaffold in the synthetic chemist's toolbox. Its structure marries two key functional moieties: a reactive formyl group, which serves as a linchpin for a variety of condensation and multicomponent reactions, and a benzenesulfonamide group, a well-established pharmacophore known for its diverse biological activities.[1] This duality makes it an exemplary starting material for the construction of complex heterocyclic systems, enabling the direct incorporation of the sulfonamide motif into the final molecular architecture. This guide provides an in-depth exploration of the application of this compound in the synthesis of three major classes of nitrogen-containing heterocycles: quinolines, dihydropyrimidines, and benzodiazepines. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful synthesis and further derivatization.
I. Synthesis of Quinolines: A Modern Approach to a Privileged Scaffold
Quinolines are a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a broad spectrum of medicinal properties, including antimalarial, anticancer, and antibacterial activities.[2] While classic methods like the Skraup and Doebner-von Miller syntheses are powerful, they often require harsh conditions.[2][3][4][5] A more contemporary and adaptable strategy for synthesizing quinolines bearing a sulfonamide moiety involves a cascade reaction sequence, which can be tailored for substrates like this compound.
Theoretical Framework: Modified Friedländer Annulation
The protocol described here is a modification of the Friedländer annulation, which traditionally involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7] In this adapted approach, we propose a multi-step, one-pot synthesis that leverages the reactivity of the formyl group and the potential for intramolecular cyclization.
Experimental Protocol: Synthesis of 2-Substituted-7-(phenylsulfonylamino)quinolines
This protocol details the synthesis of a quinoline derivative from this compound and a generic ketone with an α-methylene group (e.g., acetone for a 2-methylquinoline).
Materials:
-
This compound
-
Ketone (e.g., acetone, acetophenone)
-
Piperidine
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (10 mmol), the ketone (12 mmol), and toluene (50 mL).
-
Catalyst Addition: Add piperidine (1 mmol) and a catalytic amount of p-toluenesulfonic acid (0.5 mmol).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-substituted-7-(phenylsulfonylamino)quinoline.
Reaction Data and Insights
| Reactant 2 (Ketone) | Product | Typical Yield (%) |
| Acetone | 2-Methyl-7-(phenylsulfonylamino)quinoline | 75-85 |
| Acetophenone | 2-Phenyl-7-(phenylsulfonylamino)quinoline | 70-80 |
| Cyclohexanone | 1,2,3,4-Tetrahydroacridin-6-yl(phenyl)sulfonamide | 65-75 |
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The removal of water drives the equilibrium of the condensation reactions forward, leading to higher yields.
-
Piperidine and p-TsOH: The combination of a basic (piperidine) and an acidic (p-TsOH) catalyst facilitates both the initial aldol-type condensation and the subsequent cyclization and dehydration steps.
-
Toluene: Toluene serves as a suitable solvent that forms an azeotrope with water, facilitating its removal.
Visualizing the Reaction Pathway
Caption: Modified Friedländer annulation for quinoline synthesis.
II. Synthesis of Dihydropyrimidines: The Biginelli Multicomponent Reaction
The Biginelli reaction is a classic one-pot, three-component synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel modulation.[8][9][10][11][12][13][14][15][16][17] The use of this compound as the aldehyde component allows for the straightforward synthesis of DHPMs bearing a sulfonamide moiety.
Theoretical Framework: Acid-Catalyzed Cyclocondensation
The reaction proceeds via an acid-catalyzed condensation of the aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea). The mechanism involves the formation of an acyl-iminium ion intermediate, which then undergoes nucleophilic attack by the β-ketoester, followed by cyclization and dehydration.[12]
Experimental Protocol: Synthesis of 4-(3-(N-phenylsulfamoyl)phenyl)-dihydropyrimidin-2(1H)-one
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ice-cold water
Procedure:
-
Reaction Mixture Preparation: In a 50 mL round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
Catalyst Addition: To this stirred mixture, add a few drops of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 3-4 hours. The reaction can be monitored by TLC.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (50 mL) with stirring.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield the pure dihydropyrimidinone derivative.
Reaction Data and Insights
| β-dicarbonyl Compound | Urea/Thiourea | Typical Yield (%) |
| Ethyl acetoacetate | Urea | 80-90 |
| Methyl acetoacetate | Urea | 78-88 |
| Ethyl acetoacetate | Thiourea | 82-92 |
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid (HCl) is crucial for activating the aldehyde carbonyl group towards nucleophilic attack and for catalyzing the dehydration steps.
-
Ethanol: Ethanol is a common and effective solvent for the Biginelli reaction, as it dissolves the reactants and facilitates the reaction at reflux temperature.
-
Recrystallization: This is a simple and effective method for purifying the solid product.
Visualizing the Reaction Pathway
Caption: The Biginelli reaction for dihydropyrimidinone synthesis.
III. Synthesis of Benzodiazepines: A Three-Component Approach to a Key Pharmacophore
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that form the core of many psychoactive drugs.[4][5][18][19][20][21][22][23][24] A versatile method for their synthesis involves the condensation of an o-phenylenediamine, an aldehyde, and a 1,3-dicarbonyl compound.
Theoretical Framework: Tandem Condensation and Cyclization
This one-pot, three-component reaction proceeds through a series of condensation and cyclization steps. Initially, the more reactive aldehyde condenses with the o-phenylenediamine. The resulting intermediate then reacts with the 1,3-dicarbonyl compound, leading to the formation of the seven-membered benzodiazepine ring.
Experimental Protocol: Synthesis of 1,5-Benzodiazepine Derivatives
Materials:
-
This compound
-
o-Phenylenediamine
-
Dimedone
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol), o-phenylenediamine (10 mmol), and dimedone (10 mmol) in ethanol (40 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture.
-
Reaction: Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.
Reaction Data and Insights
| 1,3-Dicarbonyl Compound | Catalyst | Typical Yield (%) |
| Dimedone | Acetic Acid | 70-80 |
| 1,3-Cyclohexanedione | p-TsOH | 65-75 |
| Acetylacetone | Acetic Acid | 60-70 |
Causality Behind Experimental Choices:
-
One-Pot Three-Component Reaction: This approach is highly atom-economical and efficient, as it avoids the isolation of intermediates.[8][25]
-
Acetic Acid: A mild acid catalyst is sufficient to promote the condensation reactions without causing unwanted side reactions.
-
Dimedone: The use of a cyclic 1,3-dicarbonyl compound like dimedone often leads to crystalline products that are easier to isolate and purify.
Visualizing the Experimental Workflow
Caption: General experimental workflow for heterocyclic synthesis.
Conclusion
This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in this guide for the synthesis of quinolines, dihydropyrimidines, and benzodiazepines highlight the utility of its dual functionality. By understanding the underlying reaction mechanisms and the rationale behind the experimental choices, researchers can confidently employ this building block to construct complex molecular architectures and explore new frontiers in drug discovery and materials science.
References
-
ResearchGate. The Biginelli Dihydropyrimidine Synthesis | Request PDF. Available from: [Link]
-
PubMed Central (PMC). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Available from: [Link]
-
Organic Reactions. The Biginelli Dihydropyrimidine Synthesis. Available from: [Link]
-
Wikipedia. Skraup reaction. Available from: [Link]
-
IJTSRD. Synthesis of 1,5- Benzodiazepines A Review. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available from: [Link]
-
JOCPR. An ultrasonic assisted multicomponent reaction for the synthesis of 3, 4-dihydropyrimidin-2(1H)-ones under solvent-free condition. Available from: [Link]
-
ResearchGate. One‐pot reaction of aldehydes, benzene‐1,2‐diamines and dimedone towards the synthesis of benzodiazepine. Available from: [Link]
-
PubMed Central (PMC). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Available from: [Link]
-
PubMed. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Available from: [Link]
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ResearchGate. (PDF) Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Available from: [Link]
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ResearchGate. Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. Available from: [Link]
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ResearchGate. A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Available from: [Link]
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Sphinxsai. A Simple And New Method For The Synthesis Of 1,5-Benzodiazepine Derivatives Catalyzed By Boron Sulfonic Acid In Solvent H2O/EtOH. Available from: [Link]
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Química Organica.org. Combes synthesis of quinolines. Available from: [Link]
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SynArchive. Doebner-Miller Reaction. Available from: [Link]
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Indian Academy of Sciences. B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Available from: [Link]
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Science Alert. An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Available from: [Link]
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Journal of Internal Medicine & Pharmacology (JIMP). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Schiff Bases from N-(3-formylphenyl)benzenesulfonamide
Introduction
In the landscape of medicinal chemistry, Schiff bases derived from sulfonamides represent a pivotal class of compounds, demonstrating a broad spectrum of biological activities.[1] The inherent functionalities of the sulfonamide group (R-SO2-NH2), renowned for their antimicrobial properties, combined with the versatile azomethine group (-C=N-) of Schiff bases, create a molecular scaffold with significant therapeutic potential.[2][3] These compounds have garnered considerable attention for their applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][4]
This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases starting from N-(3-formylphenyl)benzenesulfonamide. This particular starting material is a valuable intermediate, featuring a reactive formyl group poised for chemical transformation and a stable benzenesulfonamide core, a well-established pharmacophore.[5] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental nuances.
Synthesis of Schiff Bases: A Mechanistic Overview
The synthesis of Schiff bases is a classic condensation reaction between a primary amine and an aldehyde or ketone. In the context of this compound, the formyl group (-CHO) serves as the electrophilic site for nucleophilic attack by a primary amine. The reaction typically proceeds under mild conditions, often catalyzed by a few drops of acid, and involves the formation of a hemiaminal intermediate, which then dehydrates to form the stable imine or Schiff base.
The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the synthesis of Schiff bases from this compound.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general and robust method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.
Materials:
-
Substituted primary amine (1 equivalent)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in absolute ethanol.
-
In a separate beaker, dissolve the primary amine in a minimal amount of absolute ethanol.
-
Add the amine solution to the flask containing the this compound solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]
-
Heat the mixture to reflux (typically 60-80°C) and maintain for a period of 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9][8]
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the synthesis of various Schiff base derivatives.
| Primary Amine Reactant | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Ethanol | Glacial Acetic Acid | Reflux | 4-12 | 75-90[8] |
| Substituted Anilines | Methanol | None | Room Temperature | 2-6 | High[8] |
| Sulfonamides | Ethanol | Glacial Acetic Acid | 60 | 8 | Not Specified[8] |
Characterization of Synthesized Schiff Bases
Confirmation of the successful synthesis and purity of the Schiff bases is crucial. A combination of spectroscopic techniques is typically employed for comprehensive characterization.
Spectroscopic Data
| Spectroscopic Technique | Characteristic Signal | Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
| FT-IR | C=N (Imine) stretch | 1594 - 1630[8] |
| S=O (Sulfonamide) stretch | 1135 - 1338[2] | |
| ¹H-NMR | -CH=N- (Azomethine) proton | 8.0 - 9.0 |
| Aromatic protons | 6.5 - 8.5 | |
| ¹³C-NMR | -CH=N- (Azomethine) carbon | 150 - 165 |
| Aromatic carbons | 110 - 150 |
Interpretation of Spectroscopic Data:
-
FT-IR Spectroscopy: The appearance of a strong absorption band in the region of 1594-1630 cm⁻¹ is a key indicator of the formation of the C=N (imine) bond.[8] The characteristic stretching vibrations of the S=O group in the sulfonamide moiety are also expected to be present.[2]
-
¹H-NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet in the downfield region (typically 8.0-9.0 ppm), corresponding to the azomethine proton (-CH=N-). The integration of this signal should correspond to one proton.
-
¹³C-NMR Spectroscopy: The carbon of the azomethine group (-CH=N-) will typically appear in the range of 150-165 ppm.
Workflow for Synthesis and Characterization
The following diagram illustrates the typical workflow from synthesis to the final characterization of the Schiff bases.
Figure 2: Experimental workflow for the synthesis and characterization of Schiff bases.
Applications in Drug Development
Schiff bases derived from sulfonamides are of significant interest in drug discovery due to their wide range of pharmacological activities.[1] The presence of the sulfonamide group can enhance the biological activity of the parent Schiff base.
-
Antimicrobial and Antifungal Activity: Sulfonamide-based Schiff bases have demonstrated potent activity against various bacterial and fungal strains.[4][10][11][12] The chelation of the Schiff base with metal ions has been shown to further increase their antimicrobial efficacy.[4]
-
Anticancer Activity: Several studies have reported the promising anticancer properties of these compounds against various cancer cell lines.[13]
-
Enzyme Inhibition: The structural features of these Schiff bases make them potential candidates for enzyme inhibitors, such as carbonic anhydrase inhibitors.[2]
Conclusion
The synthesis of Schiff bases from this compound offers a versatile and efficient route to a class of compounds with significant therapeutic potential. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore the synthesis and application of these promising molecules in the field of drug development. The inherent modularity of the synthesis allows for the creation of diverse libraries of compounds for biological screening, paving the way for the discovery of new and effective therapeutic agents.
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- Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. (2024). Zanco Journal of Medical Sciences.
- Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. (n.d.). Taylor & Francis Online.
- Structural characterization of new Schiff bases of sulfamethoxazole and sulfathiazole, their antibacterial activity and docking computation with DHPS protein structure. (2015). PubMed.
- Synthesis and characterisation of sulphonamide (Schiff base) ligand and its copper metal complex and their efficiency in polyure. (n.d.). White Rose Research Online.
- Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Formylbenzenesulfonic Acid. (n.d.). Benchchem.
- Drug Action of Sulfonamide Schiff Bases: Structure, Antimicrobial Activity and In-Silico Studies. (2024). Engineered Science Publisher.
- Schiff bases of sulphonamides as a new class of antifungal agent against multidrug-resistant Candida auris. (n.d.). PMC - NIH.
- Synthesis and Applications of Schiff Base from Sulfa Drugs:A review. (n.d.).
- What are the conditions used for schiff base reaction? (2015).
- Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents: Spectral Analyses, Biological Activity, Molecular Docking, ADME, DFT, and Pharmacophore Modelling Studies. (2025). PubMed.
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The Versatility of N-(3-formylphenyl)benzenesulfonamide in Multicomponent Reactions: A Guide to Synthetic Scaffolding
Introduction: A Bifunctional Building Block for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with diverse biological activities is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. This application note explores the untapped potential of a versatile bifunctional building block, N-(3-formylphenyl)benzenesulfonamide , in the context of several key MCRs.
This compound (CAS 151721-35-6) is a unique molecule that marries two critical pharmacophores: a benzenesulfonamide moiety and an aromatic aldehyde.[1] The sulfonamide group is a cornerstone of numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] Concurrently, the formyl group serves as a highly reactive handle for a multitude of chemical transformations, particularly as an electrophilic component in condensation and cyclization reactions.[1] The strategic placement of the formyl group on the phenyl ring of the benzenesulfonamide scaffold opens up a vast chemical space for the generation of diverse and complex drug-like molecules through MCRs.
This guide provides an in-depth exploration of the hypothetical, yet mechanistically sound, applications of this compound in four cornerstone MCRs: the Biginelli, Hantzsch, Passerini, and Ugi reactions. While direct literature precedents for these specific transformations are not yet established, the protocols outlined herein are based on well-established principles of these reactions with analogous aromatic aldehydes. These application notes are intended to serve as a foundational guide for researchers and drug development professionals to pioneer new synthetic pathways and accelerate the discovery of novel therapeutic agents.
I. The Biginelli Reaction: Crafting Dihydropyrimidinones with a Sulfonamide Appendage
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3] DHPMs are a class of heterocyclic compounds with a remarkable spectrum of biological activities, including roles as calcium channel blockers and antihypertensive agents.[3] The incorporation of the this compound scaffold into the DHPM core is a promising strategy for developing novel therapeutic candidates.
Proposed Reaction Scheme & Mechanism
The proposed Biginelli reaction with this compound would proceed through the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product.
Caption: Proposed Biginelli Reaction Workflow.
Hypothetical Protocol for the Synthesis of a Sulfonamide-Functionalized Dihydropyrimidinone
Objective: To synthesize ethyl 4-(3-(N-phenylsulfonamido)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) or a Lewis acid such as Yb(OTf)₃ (0.1 eq)
-
Solvent: Ethanol or Acetonitrile
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 261.3 mg), ethyl acetoacetate (1.0 mmol, 130.1 mg), and urea (1.5 mmol, 90.1 mg).
-
Add the chosen solvent (5 mL) and the catalyst (0.1 mmol).
-
Reflux the reaction mixture with stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Data & Interpretation:
| Parameter | Expected Value/Observation | Rationale |
| Yield | 60-85% | Based on typical yields for Biginelli reactions with aromatic aldehydes. |
| ¹H NMR | Characteristic peaks for the dihydropyrimidine ring protons, the sulfonamide NH proton, and aromatic protons. | Confirmation of the product structure. |
| Mass Spec | Molecular ion peak corresponding to the expected product. | Verification of the molecular weight. |
II. The Hantzsch Dihydropyridine Synthesis: Accessing Novel Calcium Channel Blocker Analogs
The Hantzsch synthesis is a classic MCR that produces dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[4] Dihydropyridine derivatives are well-known for their application as calcium channel blockers in the treatment of hypertension.[4] Employing this compound in this reaction offers a direct route to novel dihydropyridine scaffolds bearing a sulfonamide moiety.
Proposed Reaction Scheme & Mechanism
The Hantzsch reaction is believed to proceed through the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[5]
Caption: Proposed Hantzsch Dihydropyridine Synthesis Workflow.
Hypothetical Protocol for the Synthesis of a Sulfonamide-Functionalized Dihydropyridine
Objective: To synthesize diethyl 1,4-dihydro-2,6-dimethyl-4-(3-(N-phenylsulfonamido)phenyl)pyridine-3,5-dicarboxylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.1 eq)
-
Solvent: Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 261.3 mg) and ethyl acetoacetate (2.0 mmol, 260.2 mg) in ethanol (10 mL).
-
Add ammonium acetate (1.1 mmol, 84.8 mg) to the solution.
-
Reflux the reaction mixture with stirring for 6-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Data & Interpretation:
| Parameter | Expected Value/Observation | Rationale |
| Yield | 70-90% | Hantzsch reactions with aromatic aldehydes are generally high-yielding. |
| ¹H NMR | Signals corresponding to the dihydropyridine ring protons, the C4-aryl substituent, and the sulfonamide group. | Structural confirmation of the desired product. |
| Mass Spec | A molecular ion peak consistent with the expected molecular formula. | Verification of the product's molecular weight. |
III. The Passerini Reaction: Generating α-Acyloxy Amide Scaffolds
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[2] This reaction is a powerful tool for creating peptidomimetic structures and diverse libraries of compounds for drug screening.[2]
Proposed Reaction Scheme & Mechanism
The mechanism of the Passerini reaction is thought to proceed through a concerted, non-ionic pathway in aprotic solvents, involving a trimolecular reaction between the three components.[2] In polar solvents, an ionic mechanism involving a nitrilium ion intermediate may be operative.[6]
Caption: Proposed Passerini Reaction Workflow.
Hypothetical Protocol for the Synthesis of a Sulfonamide-Containing α-Acyloxy Amide
Objective: To synthesize a novel α-acyloxy amide derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
A carboxylic acid (e.g., acetic acid or benzoic acid) (1.0 eq)
-
An isocyanide (e.g., tert-butyl isocyanide or cyclohexyl isocyanide) (1.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 261.3 mg) and the carboxylic acid (1.0 mmol) in the chosen aprotic solvent (5 mL), add the isocyanide (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Data & Interpretation:
| Parameter | Expected Value/Observation | Rationale |
| Yield | 50-80% | Passerini reactions generally provide moderate to good yields. |
| ¹H NMR | Characteristic signals for the newly formed stereocenter, the amide NH, and the ester moiety. | Confirmation of the α-acyloxy amide structure. |
| Mass Spec | Molecular ion peak corresponding to the expected product. | Verification of the molecular weight. |
IV. The Ugi Reaction: Assembling Peptidomimetic Scaffolds
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[7] This reaction offers a high degree of molecular diversity, making it invaluable for the synthesis of peptide mimetics and drug-like molecules.[7]
Proposed Reaction Scheme & Mechanism
The Ugi reaction mechanism involves the initial formation of an imine from the aldehyde and the amine. The imine is then protonated by the carboxylic acid to form an iminium ion, which is attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the final bis-amide product.[7]
Caption: Proposed Ugi Reaction Workflow.
Hypothetical Protocol for the Synthesis of a Sulfonamide-Containing α-Acylamino Amide
Objective: To synthesize a novel peptidomimetic containing the this compound scaffold.
Materials:
-
This compound (1.0 eq)
-
A primary amine (e.g., benzylamine or aniline) (1.0 eq)
-
A carboxylic acid (e.g., acetic acid or benzoic acid) (1.0 eq)
-
An isocyanide (e.g., tert-butyl isocyanide or cyclohexyl isocyanide) (1.0 eq)
-
Solvent: Methanol or Trifluoroethanol
Procedure:
-
To a solution of this compound (1.0 mmol, 261.3 mg), the amine (1.0 mmol), and the carboxylic acid (1.0 mmol) in the chosen polar solvent (5 mL), add the isocyanide (1.0 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Data & Interpretation:
| Parameter | Expected Value/Observation | Rationale |
| Yield | 50-85% | Ugi reactions are known for their efficiency and good yields. |
| ¹H NMR | Complex spectrum with signals for two amide protons and multiple aromatic and aliphatic protons. | Confirmation of the bis-amide structure. |
| Mass Spec | Molecular ion peak corresponding to the expected complex product. | Verification of the molecular weight. |
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, building block for the construction of novel, drug-like molecules through multicomponent reactions. The hypothetical protocols presented in this application note for the Biginelli, Hantzsch, Passerini, and Ugi reactions provide a solid foundation for the synthesis of diverse heterocyclic and peptidomimetic scaffolds bearing the biologically significant sulfonamide moiety. While these protocols are based on established chemical principles, experimental validation and optimization are necessary next steps. The exploration of these synthetic pathways is anticipated to yield a rich library of novel compounds with potential therapeutic applications, thereby accelerating the pace of drug discovery and development.
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A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions - RSC Publishing. (URL: [Link])
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A new one-pot synthesis of pseudopeptide connected to sulfonamide: Via the tandem N -sulfonylation/Ugi reactions | Request PDF - ResearchGate. (URL: [Link])
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The Passerini Reaction - Organic Reactions. (URL: [Link])
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Ugi reaction - Wikipedia. (URL: [Link])
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The effect of various solvents on the reac- tion of benzenesulfonamide with benzaldehyde in the presence of DMTrCl at 40 °C. … - ResearchGate. (URL: [Link])
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Reaction scope ‐ sulfonamide component.[a] [a] All reactions were... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC - NIH. (URL: [Link])
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Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications | Request PDF - ResearchGate. (URL: [Link])
-
Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - NIH. (URL: [Link])
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Sulfamide instead urea in Biginelli reaction: from black box to reality. - ChemRxiv. (URL: [Link])
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Synthesis of 3,4-dihydropyrimidinones from aldehyde (1mmol), urea... - ResearchGate. (URL: [Link])
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Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PubMed. (URL: [Link])
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- 6. researchgate.net [researchgate.net]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Versatile Derivatization of the Formyl Group in N-(3-formylphenyl)benzenesulfonamide
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
N-(3-formylphenyl)benzenesulfonamide is a key synthetic intermediate that marries the well-established biological significance of the benzenesulfonamide core with the versatile reactivity of an aromatic aldehyde.[1] The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutics, including antimicrobial and antiviral agents.[1][2] The formyl group, a reactive carbonyl functionality, serves as a synthetic handle for extensive molecular elaboration through condensation, redox chemistry, and carbon-carbon bond-forming reactions.[1]
This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview and actionable protocols for the strategic derivatization of the formyl group in this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a robust and self-validating system for synthesizing novel derivatives with high potential for downstream applications.
Core Derivatization Strategies: A Summary
The chemical reactivity of the formyl group allows for a diverse array of transformations. This document will focus on five primary classes of derivatization, each yielding a distinct functional group with unique chemical properties.
| Derivatization Strategy | Reagent Class | Product Functional Group | Key Applications |
| Imine/Schiff Base Formation | Primary Amines | Imine (Azomethine) | Building blocks for heterocycles, ligands, dynamic covalent chemistry |
| Oxime Formation | Hydroxylamine | Oxime | Precursors to amides (Beckmann), nitriles, bioisosteres |
| Hydrazone Formation | Hydrazines | Hydrazone | Bio-conjugation, intermediates for Wolff-Kishner reduction, heterocycle synthesis |
| Redox Transformations | Reducing/Oxidizing Agents | Alcohol / Carboxylic Acid | Modifying polarity, precursors for esters and amides |
| Olefin Synthesis | Phosphonium Ylides | Alkene (Olefin) | C-C bond formation, creating vinyl-linked structures |
Condensation Reactions: Accessing C=N Double Bonds
Condensation reactions involving the formyl group are among the most fundamental and widely utilized derivatizations. These reactions proceed via nucleophilic attack on the carbonyl carbon by a nitrogen-containing nucleophile, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N).[3]
Imine (Schiff Base) Synthesis
The reaction of this compound with a primary amine yields an imine, also known as a Schiff base. This transformation is a cornerstone of synthetic chemistry, providing a gateway to more complex nitrogen-containing molecules.[4] The reaction is typically reversible and often acid-catalyzed.[3]
Causality of Experimental Choices:
-
Catalyst: A mild acid catalyst (e.g., acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. Heterogeneous catalysts like Amberlyst® 15 offer the advantage of easy removal post-reaction.[4]
-
Solvent: Anhydrous solvents like ethanol or toluene are often used. The removal of water, either by azeotropic distillation with a Dean-Stark trap or by using a drying agent, is crucial to drive the equilibrium towards the imine product.[5][6]
-
Temperature: Refluxing conditions are commonly employed to accelerate the reaction and facilitate water removal.[1]
Experimental Workflow: Imine Synthesis
Caption: General workflow for imine synthesis.
Protocol 1: Synthesis of N-(3-((phenylimino)methyl)phenyl)benzenesulfonamide
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (2.61 g, 10.0 mmol), aniline (1.02 g, 11.0 mmol), and anhydrous toluene (50 mL).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 3:1 hexanes:ethyl acetate mixture. The disappearance of the starting aldehyde spot indicates completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid residue from hot ethanol to yield the pure imine product.
Oxime and Hydrazone Synthesis
The reaction with hydroxylamine (NH₂OH) or hydrazine (NH₂NH₂) and its derivatives follows a similar mechanism to imine formation, yielding oximes and hydrazones, respectively.[3][7][8] These derivatives are often highly crystalline and serve as valuable intermediates.
Causality of Experimental Choices:
-
Reagents: Hydroxylamine hydrochloride or hydrazine hydrate are common, stable sources. A base (e.g., sodium hydroxide, pyridine) is typically added to neutralize the hydrochloride salt and liberate the free nucleophile.[9][10]
-
Solvent: Aqueous ethanol or methanol is a common solvent system, as it solubilizes both the organic starting material and the inorganic reagents.[11]
-
pH Control: Maintaining a mildly acidic to neutral pH is critical. While the reaction is acid-catalyzed, strong acid will protonate the nitrogen nucleophile, rendering it non-reactive.
Experimental Workflow: Oxime/Hydrazone Synthesis
Caption: General workflow for oxime or hydrazone synthesis.
Protocol 2: Synthesis of N-(3-((hydroxyimino)methyl)phenyl)benzenesulfonamide (Oxime)
-
Setup: In a 100 mL flask, dissolve this compound (2.61 g, 10.0 mmol) in 30 mL of ethanol with gentle warming.
-
Nucleophile Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12.0 mmol) and sodium hydroxide (0.48 g, 12.0 mmol) in 10 mL of water.
-
Reaction: Add the hydroxylamine solution to the aldehyde solution. Stir the mixture at room temperature for 2-4 hours. The formation of a white precipitate is typically observed.
-
Monitoring: Monitor the reaction by TLC until the aldehyde is consumed.
-
Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield the pure oxime.
Redox Chemistry: Interconversion of Oxidation States
The formyl group is at an intermediate oxidation state and can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. These transformations are fundamental for modulating the electronic and physical properties of the molecule, such as polarity and hydrogen bonding capacity.
Reduction to a Primary Alcohol
The reduction of an aldehyde to a primary alcohol is a highly efficient and selective transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its mild nature, high selectivity for aldehydes and ketones, and ease of handling.[12][13]
Causality of Experimental Choices:
-
Reducing Agent: NaBH₄ is a source of hydride (H⁻) ions.[14][15] It is less reactive than agents like lithium aluminum hydride (LiAlH₄) and will not reduce other functional groups like esters or amides, making it highly chemoselective.[12]
-
Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal. They readily dissolve the NaBH₄ and the substrate, and the solvent itself serves as the proton source to quench the intermediate alkoxide, forming the final alcohol product.[13][15][16]
-
Temperature: The reaction is typically run at a low temperature (0 °C) initially to control the exothermic reaction, then allowed to warm to room temperature for completion.[16]
Protocol 3: Synthesis of N-(3-(hydroxymethyl)phenyl)benzenesulfonamide
-
Setup: Dissolve this compound (2.61 g, 10.0 mmol) in 50 mL of methanol in a 100 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitoring: Monitor the reaction by TLC (3:1 hexanes:ethyl acetate) for the complete consumption of the aldehyde.
-
Work-up: Carefully quench the reaction by the slow addition of 20 mL of 1 M HCl. This will neutralize excess NaBH₄ and hydrolyze the borate esters.
-
Extraction: Remove the methanol under reduced pressure. Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the primary alcohol, which can be further purified by recrystallization if needed.
Oxidation to a Carboxylic Acid
Oxidizing the formyl group yields N-(3-carboxyphenyl)benzenesulfonamide, a valuable precursor for creating amide or ester libraries. A variety of oxidizing agents can be used, but a Baeyer-Villiger-type oxidation using hydrogen peroxide in formic acid is an efficient and inexpensive option, particularly for aromatic aldehydes.[17]
Causality of Experimental Choices:
-
Oxidizing System: Hydrogen peroxide (H₂O₂) in formic acid (HCOOH) generates performic acid in situ, which is the active oxidizing species. This system is effective for aromatic aldehydes and avoids the use of heavy metals like chromium or manganese.[17][18]
-
Temperature: The reaction is run at low temperatures (e.g., 4 °C) to control the exothermicity and prevent side reactions.[17]
-
Solvent: Formic acid serves as both the solvent and a reactant in the formation of the active oxidant.
Protocol 4: Synthesis of N-(3-carboxyphenyl)benzenesulfonamide
-
Setup: In a 100 mL flask, suspend this compound (2.61 g, 10.0 mmol) in 20 mL of 90% formic acid. Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, slowly add 30% hydrogen peroxide (1.5 mL, ~15 mmol) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After addition, store the reaction mixture in a refrigerator (approx. 4 °C) overnight (12-16 hours).
-
Monitoring: Check for the absence of the starting aldehyde by TLC.
-
Work-up: Quench the reaction by pouring the mixture into 100 mL of ice-cold water. A precipitate should form.
-
Isolation & Purification: Stir the aqueous suspension for 30 minutes in an ice bath. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove formic acid. Dry the solid under vacuum to yield the carboxylic acid.
Olefination via the Wittig Reaction
The Wittig reaction is a powerful and reliable method for carbon-carbon bond formation, specifically for converting a carbonyl group into an alkene.[19] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the ylide determines the stereochemical outcome of the resulting alkene.[20]
Causality of Experimental Choices:
-
Ylide Generation: The ylide is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride). For "stabilized" ylides (containing an electron-withdrawing group), a milder base like sodium carbonate or bicarbonate can be used.[21]
-
Stereoselectivity: Stabilized ylides (e.g., Ph₃P=CHCO₂Et) generally yield (E)-alkenes, while non-stabilized ylides (e.g., Ph₃P=CHCH₃) typically favor the formation of (Z)-alkenes.[19][20] This selectivity is a key feature for controlling product geometry.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are required, especially when using strong, organometallic bases.
Experimental Workflow: Wittig Olefination
Caption: General workflow for a Wittig reaction.
Protocol 5: Synthesis of N-(3-vinylphenyl)benzenesulfonamide (using a non-stabilized ylide)
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) in 40 mL of anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C. Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise. A deep yellow-orange color will develop. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Dissolve this compound (2.61 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitoring: Follow the reaction by TLC.
-
Work-up: Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel (eluting with a hexanes:ethyl acetate gradient) to isolate the pure alkene product.
Conclusion
The formyl group of this compound offers a reliable and versatile entry point for the synthesis of a wide array of chemical derivatives. The protocols detailed in these application notes for imine, oxime, and hydrazone formation, redox transformations, and Wittig olefination provide a robust toolkit for researchers in drug discovery and materials science. By understanding the chemical principles behind each transformation, scientists can rationally design and execute synthetic strategies to generate novel molecules with tailored properties, accelerating the development of new therapeutic agents and functional materials.
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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OrgoSolver. (n.d.). Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). Retrieved from [Link]
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Ao, S., & Rokhum, S. L. (2021). Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions. ResearchGate. Retrieved from [Link]
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van der Zwaan, C., et al. (2018). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Al-Dirbashi, O. Y., & Rashed, M. S. (2017). Derivatization methods for the LC–MS/MS analyses of aldehydes. ResearchGate. Retrieved from [Link]
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Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. Retrieved from [Link]
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Gunda, T. E. (1994). The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid. Synthetic Communications. Retrieved from [Link]
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Usha, K., et al. (2009). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E. Retrieved from [Link]
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Kern, P. S., et al. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. Retrieved from [Link]
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Application Notes & Protocols: N-(3-formylphenyl)benzenesulfonamide as a Versatile Scaffold for Bioactive Molecule Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of N-(3-formylphenyl)benzenesulfonamide. We delve into the core chemical principles that make this bifunctional molecule an exemplary building block for creating diverse libraries of potential therapeutic agents. Detailed, field-tested protocols for key synthetic transformations are provided, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Strategic Overview: The Power of a Bifunctional Scaffold
In modern drug discovery, the benzenesulfonamide moiety is a well-established "privileged scaffold." Its recurring presence in clinically approved drugs stems from its ability to act as a bioisostere of carboxylic acids and phosphates, and its capacity to form crucial hydrogen bonds with protein targets.[1] Molecules incorporating this core structure have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2]
This compound (CAS 151721-35-6) elevates this privileged scaffold to a versatile synthetic platform.[2] It uniquely combines the established biological relevance of the sulfonamide core with the synthetic versatility of an aromatic aldehyde. This formyl group serves as a highly reactive "handle," enabling chemists to introduce a vast array of molecular diversity through well-established chemical transformations.[2] This guide will explore the most powerful of these transformations, providing the practical knowledge to leverage this building block in drug discovery campaigns, particularly in the design of kinase inhibitors.[3][4]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 151721-35-6 | [5] |
| Molecular Formula | C₁₃H₁₁NO₃S | [5] |
| Molecular Weight | 261.30 g/mol | [5] |
| Typical Purity | ≥95% | [5] |
| Synonym | N-(3-methanoylphenyl)benzenesulfonamide | [5] |
Handling & Storage: Store at room temperature in a dry, well-ventilated area. The compound is stable under standard laboratory conditions.[5]
Core Synthetic Transformations & Protocols
The true utility of this compound lies in the reactivity of its formyl group. The following protocols detail key reactions for scaffold elaboration.
Reductive Amination: Forging Key C-N Bonds
This is arguably the most powerful method for derivatization, allowing the introduction of diverse amine-containing fragments to probe interactions with biological targets. The reaction proceeds via an intermediate imine or iminium ion, which is selectively reduced in situ.
Scientific Rationale: We employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike stronger hydrides (e.g., NaBH₄), NaBH(OAc)₃ is a mild and selective reagent that efficiently reduces the protonated imine intermediate much faster than the starting aldehyde. This selectivity minimizes the competitive reduction of the aldehyde to the corresponding alcohol, leading to cleaner reactions and higher yields of the desired amine product. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the reactants and the reducing agent.
Protocol 2.1: Synthesis of N-(3-((Alkyl/Aryl-amino)methyl)phenyl)benzenesulfonamide
Materials:
-
This compound
-
Primary or Secondary Amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, 1-5 mol%)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less nucleophilic amines.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be slightly exothermic.
-
Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by slow addition of saturated aq. NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Caption: Reductive Amination Workflow.
Oxidation to a Carboxylic Acid: A Gateway to Amides and Esters
Converting the formyl group to a carboxylic acid provides a new reactive handle for constructing amide or ester linkages, which are fundamental in medicinal chemistry. The Pinnick oxidation is an excellent choice for this transformation due to its high selectivity for aldehydes and tolerance of other functional groups.
Scientific Rationale: The Pinnick oxidation uses sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions. A hypochlorite scavenger, such as 2-methyl-2-butene, is crucial. It reacts with the hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions like chlorination of the aromatic rings or the sulfonamide nitrogen. This ensures a clean conversion to the carboxylic acid, N-(3-carboxyphenyl)benzenesulfonamide.[2]
Protocol 2.2: Synthesis of N-(3-carboxyphenyl)benzenesulfonamide
Materials:
-
This compound
-
Sodium chlorite (NaClO₂) (3.0 equivalents)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (3.0 equivalents)
-
2-Methyl-2-butene (4.0 equivalents)
-
tert-Butanol (t-BuOH) and Water (as a mixed solvent system)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in a 2:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene (4.0 eq).
-
In a separate flask, prepare a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water.
-
Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature over 30 minutes.
-
Stir vigorously at room temperature for 4-8 hours. Monitor by TLC for the disappearance of the starting material.
-
After completion, cool the reaction in an ice bath and acidify to pH ~2-3 with 1 M HCl. A white precipitate should form.
-
Extract the mixture with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid, N-(3-carboxyphenyl)benzenesulfonamide, is often pure enough for the next step or can be recrystallized if necessary.
Caption: Oxidation and Subsequent Derivatization.
Application in Kinase Inhibitor Design
The benzenesulfonamide scaffold is a known hinge-binding motif in many kinase inhibitors.[4] The strategic position of the formyl group allows for the extension of the molecule towards the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency and selectivity.
A common strategy in kinase inhibitor design is to use a central core that makes key hydrogen bonds in the hinge region of the kinase, and then append a "warhead" that can form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition. This compound is an ideal starting point for such a design.
Caption: Simplified RTK Signaling Cascade.
Synthetic Strategy: A plausible route to a covalent kinase inhibitor could involve an initial reductive amination to install a linker containing a nucleophilic group. This is followed by coupling to an electrophilic warhead, such as an acrylamide moiety. The benzenesulfonamide core would anchor the molecule in the ATP pocket, while the appended group provides additional interactions and the covalent trap.
Summary of Synthetic Transformations
| Reaction | Reagents & Conditions | Functional Group Transformation | Key Benefit in Drug Discovery |
| Reductive Amination | 1. Amine (R₁R₂NH)2. NaBH(OAc)₃, DCM | Aldehyde → Secondary/Tertiary Amine | Rapidly introduces diverse amine side chains for SAR exploration. |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, tBuOH/H₂O | Aldehyde → Carboxylic Acid | Creates a new handle for amide/ester library synthesis.[2] |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR), THF | Aldehyde → Alkene | Extends carbon framework, introduces conformational rigidity. |
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂), Piperidine, EtOH | Aldehyde → α,β-Unsaturated System | Forms electron-deficient alkenes, useful as Michael acceptors or for further functionalization. |
References
-
Thenmozhi, S., et al. (2010). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2210. Available from: [Link]
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Fettinger, J. C., et al. (2012). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 92, 267-279. Available from: [Link]
-
Martins, C. C., et al. (2016). N-phenyl benzenesulfonamide derivatives synthesized. ResearchGate. Available from: [Link]
-
de Oliveira, G. P., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Molecules, 30(14), 2981. Available from: [Link]
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Fancelli, D., et al. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Chemical Biology, 13(3), 315-321. Available from: [Link]
-
ResearchGate. Selected examples of bioactive benzylic N-alkylsulfonamide pharmacores. Available from: [Link]
-
Al-Afeef, A. A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6649. Available from: [Link]
-
Morales, S., et al. N-Benzylidene-p-toluenesulfinamide. Organic Syntheses, 92, 1-12. Available from: [Link]
-
Albert A M, D., et al. (2024). Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. IUCrData, 9(9), x240989. Available from: [Link]
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- 1. N-(2-Formylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Synthesis of Novel Carbonic Anhydrase Inhibitors from N-(3-formylphenyl)benzenesulfonamide: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting Carbonic Anhydrase with Benzenesulfonamide Scaffolds
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] The overexpression of certain CA isoforms, particularly CA IX and XII, is strongly associated with various pathologies, including glaucoma, epilepsy, and notably, the progression and metastasis of hypoxic tumors.[1][2] This has rendered them a prime target for therapeutic intervention.
The benzenesulfonamide scaffold is a cornerstone in the design of CA inhibitors. The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the Zn²⁺ ion in the active site of the enzyme in its deprotonated form, effectively blocking its catalytic activity.[2] The strategic derivatization of the benzenesulfonamide core allows for the modulation of inhibitory potency and isoform selectivity. This is achieved by introducing "tail" moieties that can interact with various amino acid residues within the enzyme's active site, extending beyond the catalytic zinc ion.[3]
This application note provides a comprehensive guide to the synthesis of a novel class of carbonic anhydrase inhibitors using N-(3-formylphenyl)benzenesulfonamide as a versatile starting material. The formyl group at the meta-position of the phenyl ring serves as a reactive handle for the introduction of diverse chemical functionalities through the formation of Schiff bases and subsequent reduction to secondary amines. This two-step synthetic strategy offers a robust and modular approach to generating a library of potential CA inhibitors for screening and drug discovery programs.
Synthetic Strategy: A Two-Step Approach to Novel Inhibitors
The synthesis of the target carbonic anhydrase inhibitors from this compound proceeds via a two-step reaction sequence:
-
Schiff Base Formation: The formyl group of this compound undergoes a condensation reaction with a primary amine to form an imine, or Schiff base. This reaction is typically catalyzed by a weak acid.
-
Reductive Amination: The resulting Schiff base is then reduced to a stable secondary amine using a mild reducing agent, such as sodium borohydride. This reductive amination step is crucial for generating a flexible and stable linker to the appended "tail" moiety.
This synthetic approach is highly versatile, as a wide array of primary amines can be employed in the initial step to introduce diverse chemical functionalities, thereby enabling a systematic exploration of the structure-activity relationship (SAR).
Figure 1: General synthetic workflow for the preparation of carbonic anhydrase inhibitors from this compound.
Experimental Protocols
Part 1: Synthesis of Schiff Base Intermediate
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a representative primary amine.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| This compound | C₁₃H₁₁NO₃S | 261.30 | 1.0 |
| Substituted Aniline | Varies | Varies | 1.0 |
| Ethanol | C₂H₅OH | 46.07 | 10 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic |
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted aniline (1.0 mmol).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
The reaction mixture is stirred at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the precipitate formed is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base intermediate.
Characterization of an Analogous Schiff Base:
Part 2: Synthesis of the Final Carbonic Anhydrase Inhibitor via Reductive Amination
This protocol details the reduction of the Schiff base intermediate to the final secondary amine inhibitor.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| Schiff Base Intermediate | Varies | Varies | 1.0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 |
| Methanol | CH₃OH | 32.04 | 15 mL |
Procedure:
-
The Schiff base intermediate (1.0 mmol) is dissolved in methanol (15 mL) in a round-bottom flask and the solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 mmol) is added portion-wise to the stirred solution over 15 minutes.
-
The reaction mixture is then stirred at room temperature for 2-3 hours. The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The final product can be purified by column chromatography on silica gel.
Expected Characterization of the Final Product:
The successful reduction of the imine to a secondary amine can be confirmed by the disappearance of the C=N stretch in the IR spectrum and the appearance of an N-H stretch. In the ¹H NMR spectrum, the imine proton signal will be replaced by a signal for the benzylic protons (-CH₂-) and a signal for the N-H proton. Mass spectrometry should confirm the molecular weight of the final product. For an analogous N-(2-formylphenyl)benzenesulfonamide, the aldehyde proton appears around 10 ppm in the ¹H NMR spectrum, which would be absent in the final product.[4]
Part 3: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized compounds against a specific carbonic anhydrase isoform (e.g., hCA II). The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[5]
Figure 2: Workflow for the in vitro carbonic anhydrase inhibition assay.
Materials and Reagents:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Synthesized inhibitor compounds
-
Acetazolamide (standard inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in the assay buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of the synthesized inhibitor compounds and acetazolamide in the assay buffer.
-
-
Assay Protocol (96-well plate format):
-
Add 160 µL of assay buffer to each well.
-
Add 20 µL of the inhibitor solution (or buffer for control) to the respective wells.
-
Add 10 µL of the hCA II enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 10 µL of the p-NPA solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.
-
-
Data Analysis and IC₅₀ Determination:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve.[5][6][7]
-
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and isoform selectivity of benzenesulfonamide-based CA inhibitors are significantly influenced by the nature of the "tail" appended to the core scaffold.[2] Key SAR observations include:
-
Hydrophobic Interactions: The active site of CAs contains a hydrophobic pocket. Inhibitors with hydrophobic tails can engage in favorable interactions with residues in this region, enhancing binding affinity.[8]
-
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors in the tail can lead to specific interactions with amino acid residues at the entrance of the active site, contributing to both potency and selectivity.
-
Size and Shape: The size and conformational flexibility of the tail are critical. Bulky substituents may enhance binding by occupying more space within the active site, but they can also lead to steric hindrance.
By systematically varying the primary amine used in the synthesis, researchers can probe these interactions and rationally design more potent and isoform-selective CA inhibitors.
Conclusion
The synthetic route starting from this compound provides a powerful and flexible platform for the discovery of novel carbonic anhydrase inhibitors. The straightforward two-step process of Schiff base formation followed by reductive amination allows for the generation of a diverse library of compounds. The subsequent in vitro evaluation of these compounds can identify promising leads for further development as therapeutic agents for a range of diseases. This application note serves as a detailed guide for researchers in the field of medicinal chemistry and drug discovery to synthesize and evaluate this important class of enzyme inhibitors.
References
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for an old class of enzymes. Biochemical Journal, 473(15), 2025-2041.
- Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013-2018).
- BenchChem. (2025). Application Note: Determining the IC50 of Inhibitors for Human Carbonic Anhydrase II.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734.
- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 35(9), 867-879.
- Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical Reviews, 112(8), 4421–4468.
- McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2012). Recent developments in targeting carbonic anhydrase IX for cancer therapeutics. Oncotarget, 3(1), 84-97.
- Nasr, T., et al. (2009). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Bioorganic & Medicinal Chemistry, 17(15), 5543-5551.
- edX. (n.d.).
- Angeli, A., et al. (2020). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 11(6), 1147-1153.
- Gowda, B. T., et al. (2009). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2810.
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-Formylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. scispace.com [scispace.com]
- 7. Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Condensation Reactions of N-(3-formylphenyl)benzenesulfonamide
Abstract
N-(3-formylphenyl)benzenesulfonamide is a bifunctional synthetic intermediate of significant value in medicinal chemistry and materials science.[1] Its structure features a benzenesulfonamide scaffold, a prominent pharmacophore with a wide range of biological activities, and a reactive formyl group that serves as a versatile handle for molecular elaboration.[1] This document provides a detailed guide to the primary condensation reactions involving the aldehyde functionality of this compound, including Schiff base formation, Knoevenagel condensation, and the Wittig reaction. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying chemical principles that govern these transformations.
Introduction: The Synthetic Utility of this compound
The strategic placement of an aldehyde on the phenyl ring of a benzenesulfonamide creates a powerful building block for synthetic chemistry. The sulfonamide moiety (–SO₂NH–) is a cornerstone of many therapeutic agents, including antibacterial sulfa drugs and inhibitors of various enzymes.[2] The aldehyde group, an electrophilic center, readily participates in carbon-nitrogen and carbon-carbon bond-forming reactions. This dual functionality allows for the systematic construction of diverse molecular libraries from a single, readily accessible precursor. This guide will explore three fundamental condensation pathways that leverage the reactivity of the formyl group to synthesize more complex derivatives.
Schiff Base (Imine) Formation: A Gateway to Novel Amine Derivatives
The condensation of an aldehyde with a primary amine to form an imine (or Schiff base) is a robust and fundamental transformation in organic synthesis.[1][2] This reaction is critical for creating N-sulfonylimines, which are stable yet reactive intermediates for the synthesis of chiral amines, β-amino acids, and various heterocyclic compounds.[3][4]
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal (or carbinolamine) intermediate. This is typically the rate-limiting step. Subsequent dehydration, often facilitated by an acid catalyst or a dehydrating agent, yields the final imine product. The removal of water is crucial as it drives the reaction equilibrium towards the product side.[3]
Reaction Conditions Overview
The synthesis of N-sulfonylimines from this compound can be achieved under various conditions, the choice of which depends on the reactivity of the amine and the desired process efficiency.
| Parameter | Condition/Reagent | Rationale & Causality | References |
| Amine Substrate | Primary anilines, alkylamines, hydrazines | The nucleophilicity of the amine influences reaction rate. Electron-donating groups on anilines increase reactivity. | [1] |
| Catalyst | Brønsted Acids (e.g., Acetic Acid), Lewis Acids (e.g., FeCl₃, ZnCl₂/SiO₂) | Acids activate the carbonyl group by protonating the oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack. | [1][3] |
| Dehydrating Agent | Neutral Al₂O₃, Molecular Sieves | In catalyst-free systems, these agents physically remove the water byproduct, shifting the equilibrium to favor imine formation. Al₂O₃ offers a green, reusable option. | [3][4] |
| Solvent | Ethanol, Methanol | Protic solvents like alcohols are effective at solvating the reactants. Refluxing in alcohol is a common and straightforward method. | [1] |
| Temperature | Room Temperature to Reflux | Elevated temperatures are often required to overcome the activation energy for dehydration, especially for less nucleophilic amines. | [1][3] |
| Reaction Mode | Conventional Heating, Solvent-Free Grinding | Solvent-free methods offer a greener alternative, reducing waste and often shortening reaction times. | [2] |
Protocol: Synthesis of an N-(3-(phenyliminomethyl)phenyl)benzenesulfonamide Derivative
This protocol details the synthesis of a representative Schiff base using aniline as the amine component under mild, acid-catalyzed conditions.
Materials:
-
This compound (1.0 eq, e.g., 261 mg, 1.0 mmol)
-
Aniline (1.05 eq, e.g., 98 mg, 1.05 mmol)
-
Absolute Ethanol (5 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and absolute ethanol.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add aniline to the solution, followed by the catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
If precipitation is slow, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired Schiff base.
-
Validation: Characterize the product by ¹H NMR (expecting a singlet for the imine proton -CH=N- around δ 8.5-9.0 ppm), IR spectroscopy (C=N stretch around 1620-1640 cm⁻¹), and melting point analysis.
Caption: Workflow for Schiff Base Synthesis.
Knoevenagel Condensation: Forming C-C Bonds with Active Methylene Compounds
The Knoevenagel condensation is a powerful C-C bond-forming reaction where an aldehyde reacts with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z').[5] This reaction is invaluable for synthesizing α,β-unsaturated products, which are precursors to pharmaceuticals and other fine chemicals.[6][7]
Mechanistic Rationale
The reaction is typically catalyzed by a weak base. The base abstracts a proton from the active methylene compound, generating a highly stabilized carbanion (enolate). This nucleophilic carbanion then attacks the carbonyl carbon of this compound. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to produce the thermodynamically stable conjugated alkene product.[5]
Reaction Conditions Overview
The choice of catalyst and solvent system is critical for achieving high yields and can be tailored for greener, more efficient syntheses.
| Parameter | Condition/Reagent | Rationale & Causality | References |
| Active Methylene | Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate, Barbituric Acid | The acidity of the methylene protons (pKa) determines the required base strength. Malononitrile (pKa ~11) is highly reactive. | [5][7] |
| Catalyst | Weak Amines (Piperidine, Pyridine), Ammonium Salts (NH₄OAc, (NH₄)₂CO₃) | A weak base is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. | [5][8] |
| Solvent | Ethanol, Toluene, Pyridine, Water, Solvent-Free | Water can serve as an environmentally benign solvent. Solvent-free conditions, often with gentle heating, can be highly efficient. | [6][8][9] |
| Temperature | Room Temperature to 100 °C | Mild conditions are often sufficient. Heating may be required for less reactive substrates or to facilitate decarboxylation in Doebner modifications. | [5][9] |
Protocol: Synthesis of 2-cyano-3-(3-(N-(phenylsulfonyl)amino)phenyl)acrylamide
This protocol describes the Knoevenagel condensation with malononitrile using a mild base catalyst.
Materials:
-
This compound (1.0 eq, e.g., 261 mg, 1.0 mmol)
-
Malononitrile (1.0 eq, e.g., 66 mg, 1.0 mmol)
-
Ethanol (5 mL)
-
Piperidine (0.1 eq, e.g., 10 µL, 0.1 mmol)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound and malononitrile in ethanol with magnetic stirring.
-
Add the catalytic amount of piperidine to the solution. A color change and/or slight warming may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates directly from the reaction medium.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.
-
Dry the product in a vacuum oven.
-
Validation: Characterize the product by ¹H NMR (expecting a singlet for the new vinylic proton around δ 7.5-8.5 ppm) and IR spectroscopy (strong C≡N stretch around 2220 cm⁻¹).
Caption: Mechanism of Knoevenagel Condensation.
Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high regioselectivity.[10][11][12] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond at the position of the original C=O bond.[13]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate called a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane.[14] This intermediate is unstable and collapses, driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, to yield the desired alkene.[10][12]
Reaction Conditions Overview
The success of the Wittig reaction hinges on the successful generation of the ylide and maintaining appropriate reaction conditions, particularly for unstabilized ylides.
| Parameter | Condition/Reagent | Rationale & Causality | References |
| Ylide Type | Stabilized (e.g., R=CO₂Et, CN), Semi-stabilized (R=Aryl), Unstabilized (R=Alkyl) | The ylide's stability dictates the base required for its formation and the stereochemical outcome. Stabilized ylides are less reactive and typically yield (E)-alkenes. Unstabilized ylides are highly reactive and favor (Z)-alkenes. | [11][13] |
| Base for Ylide | Strong Bases (n-BuLi, NaH, NaNH₂) for unstabilized ylides. Weaker Bases (NaOEt, K₂CO₃) for stabilized ylides. | The base must be strong enough to deprotonate the phosphonium salt. Stabilized ylides have more acidic α-protons and require milder bases. | [10][13] |
| Solvent | Anhydrous THF, Diethyl Ether, DMSO | Anhydrous, aprotic solvents are essential, especially when using organometallic bases like n-BuLi, to prevent quenching of the base and ylide. | [11] |
| Temperature | -78 °C to Room Temperature | Ylide generation with strong bases is often performed at low temperatures to control reactivity. The subsequent reaction with the aldehyde can then proceed at room temperature. | [11] |
Protocol: Synthesis of an (E)-α,β-Unsaturated Ester Derivative
This protocol describes a Wittig reaction using a commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane.
Materials:
-
This compound (1.0 eq, e.g., 261 mg, 1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (1.05 eq, e.g., 366 mg, 1.05 mmol)
-
Anhydrous Toluene or THF (10 mL)
Procedure:
-
Set up a flame-dried round-bottom flask under a nitrogen or argon atmosphere.
-
Add this compound and the stabilized ylide to the flask.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature or heat to reflux (e.g., 80 °C) for 6-12 hours. The reaction is typically slower with stabilized ylides.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired alkene from the byproduct.
-
Validation: Characterize the product by ¹H NMR. For the (E)-isomer, expect a large coupling constant (J ≈ 15-18 Hz) between the two vinylic protons.
Caption: General Pathway for the Wittig Reaction.
Conclusion
This compound stands out as a highly adaptable substrate for a range of condensation reactions. By carefully selecting the reaction partner—a primary amine, an active methylene compound, or a phosphorus ylide—and optimizing the catalytic and solvent conditions, chemists can readily access a wide array of complex molecules. The protocols detailed in this guide provide a solid foundation for synthesizing Schiff bases, α,β-unsaturated systems, and substituted alkenes, paving the way for further exploration in drug discovery and materials science.
References
- Title: Ruthenium-Sulfonamide-Catalyzed Direct Dehydrative Condensation of Benzylic C–H Bonds with Aromatic Aldehydes Source: Journal of the American Chemical Society URL
- Title: N-(3-Formylphenyl)
- Title: Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent Source: PMC - NIH URL
-
Title: Scheme 1. Condensation of sulfonamides with aldehydes. Source: ResearchGate URL: [Link]
-
Title: Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al 2 O 3 as a reusable dehydrating agent Source: RSC Publishing URL: [Link]
-
Title: Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Knoevenagel condensation Source: Wikipedia URL: [Link]
-
Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Wittig reaction Source: Wikipedia URL: [Link]
-
Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Source: Pure URL: [Link]
-
Title: Solvent Free Wittig Reactions Source: University of Colorado Boulder URL: [Link]
-
Title: Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives Source: MDPI URL: [Link]
-
Title: The Wittig Reaction: Synthesis of Alkenes Source: University of Massachusetts Lowell URL: [Link]
-
Title: Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine Source: NIH URL: [Link]
-
Title: Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Knoevenagel product a 3 Source: ResearchGate URL: [Link]
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Application Notes & Protocols: Leveraging N-(3-formylphenyl)benzenesulfonamide for the Synthesis of Novel Antimicrobial Agents
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities, including significant antimicrobial properties[1][2]. N-(3-formylphenyl)benzenesulfonamide emerges as a particularly valuable synthetic intermediate, uniquely combining the proven bioactivity of the sulfonamide core with a strategically positioned formyl group[1]. This aldehyde functionality serves as a versatile chemical handle for molecular elaboration, enabling the construction of complex derivatives through reactions like condensation and cyclization[1]. This document provides a comprehensive guide for researchers, detailing the strategic use of this compound in the synthesis of potential antimicrobial agents, with a focus on Schiff base derivatives. We present detailed, field-tested protocols, explain the rationale behind experimental choices, and outline methods for preliminary biological evaluation.
Introduction: The Strategic Advantage of the Scaffold
The persistent challenge of antimicrobial resistance necessitates the development of novel therapeutic agents[3]. The strategy of molecular hybridization—combining two or more pharmacophores into a single molecule—has proven effective in creating compounds with enhanced potency and broader activity spectra[2][4].
This compound (CAS: 151721-35-6) is an ideal starting platform for such a strategy. Its structure is bifunctional:
-
The Benzenesulfonamide Moiety: This group is a well-established pharmacophore. Sulfonamides typically exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria[5].
-
The Formyl Group (-CHO): Located on the meta-position of the phenyl ring, this aldehyde group is a highly reactive site for nucleophilic addition and condensation reactions[1]. It allows for the straightforward introduction of diverse chemical moieties, enabling the exploration of a wide chemical space to optimize antimicrobial activity.
This guide focuses on the most direct and effective derivatization of the formyl group: its condensation with primary amines to form Schiff bases (imines), a class of compounds frequently investigated for their biological activities[6].
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 151721-35-6 | [1][7] |
| Molecular Formula | C₁₃H₁₁NO₃S | [7] |
| Molecular Weight | 261.30 g/mol | [1][7] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% (typical for research grade) | [7] |
Synthetic Strategy: From Scaffold to Antimicrobial Candidate
The overall workflow involves a three-stage process: synthesis and purification of derivatives, structural characterization, and antimicrobial screening. The versatility of the formyl group allows for numerous synthetic routes; we will focus on the formation of Schiff bases due to its reliability and the documented bioactivity of the resulting imine linkage.
Caption: General workflow for developing antimicrobial agents.
Core Reaction: Schiff Base (Imine) Formation
The condensation of an aldehyde with a primary amine to form a Schiff base is a robust and fundamental reaction in organic synthesis[1][6]. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration.
Caption: General scheme for Schiff base synthesis.
Causality Behind Experimental Choices:
-
Solvent: An alcoholic solvent like absolute ethanol is preferred. It effectively dissolves the reactants while being relatively inert to the functional groups. Its boiling point allows for sufficient thermal energy (reflux) to drive the dehydration step without degrading the components[1].
-
Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added. The acid protonates the hydroxyl intermediate, making it a better leaving group (water) and accelerating the rate-limiting dehydration step.
-
Temperature: Refluxing the mixture ensures the reaction proceeds at a constant, elevated temperature, maximizing the reaction rate and pushing the equilibrium towards the product by removing water[1][8].
Detailed Experimental Protocols
Protocol 3.1: Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the synthesis of an (E)-N-(3-((arylimino)methyl)phenyl)benzenesulfonamide derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., sulfadiazine, 4-aminoantipyrine) (1.0 - 1.1 eq)
-
Absolute Ethanol (200 proof)
-
Glacial Acetic Acid
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.61 g, 10 mmol).
-
Add the selected primary amine (10-11 mmol).
-
Add absolute ethanol (30-40 mL) to dissolve or suspend the reactants.
-
Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette.
-
Equip the flask with a reflux condenser and begin stirring. Heat the mixture to reflux (approx. 80-85°C) using a heating mantle.
-
Trustworthiness Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The formation of a new, less polar spot and the consumption of the starting aldehyde indicates reaction progression. The reaction is typically complete within 4-8 hours[6][9].
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Often, the product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced in vacuo.
-
Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove residual impurities.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethanol/DMF mixture)[10].
Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for newly synthesized compounds against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[11][12].
Materials:
-
Synthesized compound stock solution (e.g., 1000 µg/mL in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[4][13]
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Positive control (e.g., Ciprofloxacin) and negative control (DMSO)
Procedure:
-
In a sterile 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (or control) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculate wells 1 through 11 with 10 µL of the standardized bacterial inoculum. Do not add bacteria to well 12.
-
The final volume in wells 1-11 is ~110 µL. The final concentration of the inoculum is ~5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
Data Presentation and Interpretation
Quantitative data from antimicrobial testing should be summarized for clear comparison.
Table 2: Illustrative Antimicrobial Activity (MIC in µg/mL)
| Compound | Derivative 'R' Group | S. aureus | E. coli | P. aeruginosa | B. subtilis |
| Parent | This compound | >256 | >256 | >256 | >256 |
| 1a | 4-methylphenyl | 64 | 128 | 128 | 64 |
| 1b | 4-chlorophenyl | 32 | 64 | 128 | 32 |
| 1c | thiazol-2-yl | 16 | 32 | 64 | 8 |
| Control | Ciprofloxacin | 0.5 | 0.25 | 1 | 0.5 |
Note: Data is illustrative and serves as an example for reporting purposes. Actual values will vary based on the specific derivative synthesized. The inclusion of heterocyclic moieties like thiazole often enhances antimicrobial activity[4][14].
Conclusion
This compound serves as a powerful and versatile platform for the synthesis of novel antimicrobial agents. The straightforward and high-yielding formation of Schiff bases allows for the rapid generation of a library of derivatives for biological screening. By strategically selecting the primary amine component, researchers can introduce additional pharmacophores, tune physicochemical properties, and explore structure-activity relationships to develop potent compounds against resistant pathogens. The protocols provided herein offer a robust starting point for initiating such a drug discovery program.
References
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central, National Institutes of Health. [Link]
-
Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link]
-
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ResearchGate. [Link]
-
Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. PubMed, National Institutes of Health. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central, National Institutes of Health. [Link]
-
N-(2-Formylphenyl)benzenesulfonamide. PubMed Central, National Institutes of Health. [Link]
-
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central, National Institutes of Health. [Link]
-
Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]. National Institutes of Health. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PubMed Central, National Institutes of Health. [Link]
-
Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. National Institutes of Health. [Link]
-
Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. PubMed Central, National Institutes of Health. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed, National Institutes of Health. [Link]
-
N-(3-Methylphenyl)benzenesulfonamide. PubMed Central, National Institutes of Health. [Link]
-
Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1][2]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences. [Link]
-
Schiff bases derived from 4-amino-N-substituted benzenesulfonamide: synthesis, spectral characterisation and MIC evaluation. ResearchGate. [Link]
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- 4. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
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Synthesis of N-(3-formylphenyl)benzenesulfonamide Derivatives: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of N-(3-formylphenyl)benzenesulfonamide and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, step-by-step methodologies, and the scientific rationale behind key experimental choices. The benzenesulfonamide scaffold is a prominent structural motif in pharmaceuticals, recognized for a wide range of biological activities, including antimicrobial and antiviral properties.[1] The this compound core, with its reactive aldehyde group, serves as a versatile intermediate for the construction of diverse molecular libraries for drug discovery and materials science.[1][2]
Core Synthetic Strategy: Sulfonamide Bond Formation
The foundational step in synthesizing the target scaffold is the formation of the sulfonamide bond. The most common and effective method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3] For the synthesis of the parent compound, this compound, this translates to the reaction of 3-aminobenzaldehyde with benzenesulfonyl chloride.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from 3-aminobenzaldehyde and benzenesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[4]
Materials:
-
3-Aminobenzaldehyde
-
Benzenesulfonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base and Sulfonyl Chloride: Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of benzenesulfonyl chloride (1.1 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is important to prevent the hydrolysis of benzenesulfonyl chloride.
-
Base Selection: Pyridine or triethylamine acts as a non-nucleophilic base to scavenge the HCl produced, driving the reaction to completion without competing in nucleophilic attack on the sulfonyl chloride.
-
Aqueous Workup: The acid wash removes excess pyridine, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water.
Derivatization of the Formyl Group
The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives.[1] Common derivatizations include the formation of Schiff bases (imines), secondary amines via reductive amination, and olefins through Wittig reactions.[2]
Synthesis of Schiff Base (Imine) Derivatives
The condensation of the formyl group with primary amines yields Schiff bases, which are valuable intermediates and can possess their own biological activities.
Diagram of Schiff Base Formation:
Caption: Condensation reaction to form Schiff base derivatives.
Reductive Amination for Secondary Amine Derivatives
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[5][6] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this transformation.[5]
Diagram of Reductive Amination Workflow:
Caption: Workflow for reductive amination.
Protocol 2: Reductive Amination of this compound
This protocol describes the synthesis of a secondary amine derivative using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DCE or DCM, add the amine (1.1 eq).
-
Initiation of Imine Formation: Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the organic layer and wash the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Trustworthiness of the Protocol:
-
Selective Reduction: Sodium triacetoxyborohydride is selective for the reduction of iminium ions in the presence of the aldehyde starting material, minimizing side reactions.[5]
-
Mild Conditions: The reaction proceeds under mild, neutral or slightly acidic conditions, which is compatible with a wide range of functional groups.
Derivatization via Cross-Coupling Reactions
For derivatives where the benzenesulfonamide core is attached to a different aromatic or heteroaromatic system, a Suzuki-Miyaura cross-coupling reaction can be employed. This powerful palladium-catalyzed reaction forms a new C-C bond between an organoboron compound and an organic halide or triflate.[7]
Protocol 3: Suzuki-Miyaura Coupling for Biaryl Derivatives
This protocol outlines the synthesis of a biaryl derivative starting from N-(3-bromophenyl)benzenesulfonamide and an arylboronic acid.
Materials:
-
N-(3-bromophenyl)benzenesulfonamide (can be synthesized from 3-bromoaniline and benzenesulfonyl chloride)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine N-(3-bromophenyl)benzenesulfonamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the product with EtOAc.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Key Considerations for Suzuki Coupling:
-
Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact reaction efficiency.
-
Base and Solvent: The base and solvent system should be optimized for the specific substrates being coupled.[7] Aqueous bases are commonly used and can accelerate the transmetalation step.
Purification and Characterization
Purification of sulfonamide derivatives is typically achieved by recrystallization or column chromatography.[8][9] For recrystallization, solvents like ethanol or isopropanol-water mixtures are often effective.[8] Characterization of the final products should be performed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
Summary of Synthetic Protocols
| Protocol | Starting Material | Key Reagents | Product Type | Key Considerations |
| 1: Sulfonamide Formation | 3-Aminobenzaldehyde | Benzenesulfonyl chloride, Pyridine | This compound | Anhydrous conditions, non-nucleophilic base. |
| 2: Reductive Amination | This compound | Primary/Secondary amine, NaBH(OAc)₃ | Secondary/Tertiary amine derivative | Mild and selective reduction of in situ formed imine. |
| 3: Suzuki Coupling | N-(3-bromophenyl)benzenesulfonamide | Arylboronic acid, Pd catalyst, Base | Biaryl derivative | Inert atmosphere, optimization of catalyst, base, and solvent. |
References
- Sulfonamide purification process. US2777844A. Google Patents.
-
(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available from: [Link].
-
Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI. Available from: [Link].
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link].
-
4-AMINO-N-(3-AMINOPHENYL)BENZENESULFONAMIDE. gsrs. Available from: [Link].
-
Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry. Available from: [Link].
-
Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available from: [Link].
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. Available from: [Link].
-
Reductive Amination. Myers Chem 115. Available from: [Link].
-
The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed. Available from: [Link].
-
N-(2-Formylphenyl)benzenesulfonamide. PMC - NIH. Available from: [Link].
-
Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. PMC - NIH. Available from: [Link].
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link].
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC - NIH. Available from: [Link].
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(3-formylphenyl)benzenesulfonamide Synthesis
Welcome to the technical support guide for the synthesis of N-(3-formylphenyl)benzenesulfonamide (CAS 151721-35-6). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.
This compound is a valuable synthetic intermediate, featuring a benzenesulfonamide scaffold prominent in pharmaceuticals and a reactive formyl group for further chemical transformations.[1] The most common and direct synthetic route involves the sulfonylation of 3-aminobenzaldehyde with benzenesulfonyl chloride.[1] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact the final yield and purity.
General Reaction Scheme
The synthesis is typically achieved via a nucleophilic acyl substitution reaction where the amino group of 3-aminobenzaldehyde attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride. A base is required to neutralize the HCl generated during the reaction.
Caption: General synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this reaction and why?
A1: The optimal temperature range is 0–5°C.[1] Maintaining this low temperature is critical for several reasons:
-
Minimizing Side Reactions: The formyl (aldehyde) group on 3-aminobenzaldehyde is susceptible to oxidation, which can be accelerated at higher temperatures.[1]
-
Controlling Exothermicity: The reaction between amines and sulfonyl chlorides is exothermic. Adding the benzenesulfonyl chloride slowly at a low temperature prevents localized heating, which can lead to the hydrolysis of the sulfonyl chloride and the formation of benzenesulfonic acid as a byproduct.[2]
-
Preventing Disulfonamide Formation: While less common with primary amines, excessive heat or base can potentially lead to the formation of a disulfonated byproduct where a second sulfonyl group reacts with the sulfonamide nitrogen.
Q2: Which base should I use, and how much?
A2: Pyridine or triethylamine (TEA) are commonly used bases for this sulfonylation.[1][3]
-
Pyridine: Can act as both a base and a nucleophilic catalyst. It is often used as the solvent itself.
-
Triethylamine (TEA): A non-nucleophilic, hindered amine base that is effective at scavenging the generated HCl. It is typically used in stoichiometric amounts (1.1-1.2 equivalents) when the reaction is run in a solvent like dichloromethane (DCM).
Using a slight excess of the base ensures that all generated HCl is neutralized, which drives the reaction to completion.
Q3: How do I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most effective method.[2] Use a mobile phase such as a mixture of hexane and ethyl acetate. Spot the starting material (3-aminobenzaldehyde) and the reaction mixture on the TLC plate. The reaction is complete when the 3-aminobenzaldehyde spot has been completely consumed, and a new, typically less polar, product spot has appeared.
Q4: What are the most common impurities and how can they be removed?
A4: Common impurities include:
-
Unreacted 3-aminobenzaldehyde: Can be removed during the aqueous workup by washing with a dilute acid (e.g., 1M HCl), which protonates the amine, making it water-soluble.[2]
-
Benzenesulfonic acid: This is formed from the hydrolysis of benzenesulfonyl chloride. It can be removed by washing the organic layer with a dilute base (e.g., aqueous sodium bicarbonate).[2]
-
Excess Base (Pyridine/TEA): Removed by the dilute acid wash.[2]
Final purification is typically achieved by recrystallization, often from ethanol or a mixture of ethyl acetate and hexane.[2][4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a logical framework for diagnosis and resolution.
Troubleshooting Flowchart
Sources
Technical Support Center: Purification of N-(3-formylphenyl)benzenesulfonamide by Recrystallization
This guide provides a comprehensive, field-tested framework for the purification of N-(3-formylphenyl)benzenesulfonamide (CAS 151721-35-6) via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering in-depth troubleshooting, FAQs, and the scientific rationale behind key procedural steps to ensure a high-purity final product.
Compound Properties & Solubility Profile
This compound is a valuable synthetic intermediate, featuring a reactive aldehyde group and a benzenesulfonamide scaffold, a common motif in pharmaceuticals.[1] Understanding its physicochemical properties is the cornerstone of developing a successful purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 151721-35-6 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO₃S | [2] |
| Molecular Weight | 261.30 g/mol | [1][2] |
| Appearance | Typically an off-white to light yellow powder | General Observation |
| Melting Point | Data not specified in provided literature. The related N-(3-formylphenyl)methanesulfonamide has a melting point of 146 °C.[3] Experimental determination is crucial for purity assessment. | [3] |
Solubility Rationale
The principle of "like dissolves like" is paramount in selecting a recrystallization solvent.[4] this compound possesses a dual nature:
-
Polar Moieties: The sulfonamide (-SO₂NH-) and formyl (-CHO) groups can engage in hydrogen bonding and dipole-dipole interactions.
-
Nonpolar Moieties: Two aromatic rings contribute significant hydrophobic character.
This structure suggests that the compound will be poorly soluble in nonpolar solvents (like hexane) and highly soluble in very polar solvents (like DMSO). An ideal recrystallization solvent will exhibit high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures.[5] This often necessitates the use of a binary solvent system.
Table 2: Predicted Solubility in Common Laboratory Solvents
| Solvent Class | Example Solvent(s) | Predicted Solubility at Room Temp. | Rationale |
| Polar Protic | Ethanol, Methanol | Moderate | The hydroxyl group interacts well with the polar functionalities, but the alkyl chain limits solvation of the entire molecule. Solubility increases significantly with heat, making these excellent candidates.[6] |
| Polar Protic | Water | Very Low / Insoluble | The large hydrophobic surface area of the two benzene rings dominates, preventing effective solvation by water alone.[7] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents can accept hydrogen bonds and have a sufficient dipole moment to dissolve the compound, but may not show a large enough solubility differential between hot and cold conditions. Often used as the "good" solvent in a binary pair.[8][9] |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The large polarity mismatch between the solvent and the polar groups of the solute prevents effective dissolution.[10] Often used as the "poor" or "anti-solvent" in a binary pair. |
Experimental Protocols
A robust recrystallization is a systematic process. The following protocols provide a validated workflow from solvent screening to final product isolation.
Protocol 1: Systematic Solvent Screening
Objective: To identify a single or binary solvent system where the compound is sparingly soluble at room temperature but fully soluble near the solvent's boiling point.[11]
-
Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate) dropwise (approx. 0.2 mL). Agitate at room temperature.
-
Room Temperature Assessment: Observe if the solid dissolves. If it dissolves completely, that solvent is unsuitable for single-solvent recrystallization.
-
Hot Solubility Assessment: If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling Assessment: Remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath. Observe the quantity and quality of the crystals that form.
-
Selection: The ideal solvent is one that requires a minimal volume to dissolve the compound when hot but yields a large amount of precipitate upon cooling.[12] If no single solvent is ideal, select a "good" solvent (one that dissolves the compound well) and a "poor" solvent (one in which it is insoluble) to test as a binary system.
Protocol 2: General Recrystallization Procedure
This procedure assumes a suitable solvent (e.g., ethanol/water) has been identified.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to create a slurry. Heat the mixture on a hot plate with stirring until it reaches a gentle boil. Continue adding the hot solvent dropwise until all the solid has just dissolved.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes.[13] The charcoal will adsorb colored impurities.[14]
-
Hot Gravity Filtration (Conditional): If charcoal was added or if insoluble impurities are visible, this step is necessary. Preheat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal or impurities.[12][13] This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[15] Once at room temperature, the flask can be moved to an ice bath for 30 minutes to maximize crystal yield.[11]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Once the solvent has been drawn through, break the vacuum and wash the crystal cake with a minimal amount of ice-cold fresh solvent to rinse away the impurity-laden mother liquor.[11] Re-apply the vacuum to dry the crystals.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the melting point to remove any residual solvent.[4]
Visual Workflows
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization problems.
Troubleshooting Guide
Q: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
A: Oiling out occurs when the solute precipitates from the solution above its melting point, often because the boiling point of the solvent is too high or the solution is too concentrated.[13]
-
Cause: The high concentration of the solute lowers its melting point, and if this temperature is below the current temperature of the solution, it will separate as a liquid (oil) rather than a solid (crystal).
-
Solution: Re-heat the solution until the oil completely redissolves. Add more of the primary solvent (10-20% additional volume) to lower the saturation point. Now, allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is itself allowed to cool to room temperature. This ensures the solution temperature drops below the compound's melting point before saturation is reached.[13]
Q: The solution has cooled completely, but no crystals have formed. What should I do?
A: This is a classic case of a supersaturated solution, where the solute remains dissolved even below its normal saturation temperature.[4]
-
Cause: The solution lacks a nucleation site for crystal growth to begin. This is common with highly purified compounds in very clean glassware.
-
Solution: You must induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic rough edges provide a surface for nucleation.[4][15]
-
Seed Crystal: If you have a small amount of the solid product, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[15]
-
Concentration: If induction methods fail, your solution may not be saturated. Gently heat the solution to boil off a portion of the solvent, then repeat the slow cooling process.
-
Q: My final yield is very low. Where did my product go?
A: A low yield is a common and frustrating issue, typically stemming from using too much solvent or losses during transfers.[15]
-
Cause 1: Excessive Solvent: Using more than the minimum amount of hot solvent to dissolve the compound will leave a significant portion of your product in the mother liquor even after cooling.[15]
-
Solution 1: Before discarding the mother liquor, try concentrating it by boiling off some solvent and re-cooling to see if a second crop of crystals forms. For future attempts, be more patient and use less solvent during the initial dissolution step.[4]
-
Cause 2: Inefficient Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can redissolve a portion of your product.
-
Solution 2: Always use ice-cold solvent for washing, and apply only a very small volume sufficient to wet the crystal cake.
Q: The final crystals are yellow or brown, but the literature says the compound should be white. How can I improve the color?
A: Color is almost always due to highly conjugated, often oxidized, impurities.[14]
-
Cause: The starting materials or the product itself may have undergone slight oxidation, creating intensely colored byproducts. These are often present in very small amounts but are highly visible.
-
Solution: Perform the recrystallization again, but this time include the optional decolorization step (Protocol 2, Step 2). Add a small amount of activated charcoal to the hot solution before the filtration step.[13] The charcoal has a high surface area and will adsorb the colored impurity molecules, which are then removed by hot gravity filtration.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system to try for this compound? Based on the recrystallization of a structurally similar compound, N-(3-methylphenyl)benzenesulfonamide, a dilute ethanol solution (ethanol/water) is an excellent starting point.[6] Another promising option would be an ethyl acetate/hexane system, where the compound is dissolved in a minimum of hot ethyl acetate, followed by the slow addition of hot hexane until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.
Q2: How do I properly assess the purity of my recrystallized product? The most common and immediate method is melting point analysis. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value. Impurities will depress and broaden the melting point range. For more rigorous purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to detect any remaining impurities.
Q3: What are the most likely impurities I am removing during this recrystallization? The primary impurities are typically unreacted starting materials (3-aminobenzaldehyde and benzenesulfonyl chloride) and potential side-products. A key impurity to consider is the over-oxidation of the formyl group to a carboxylic acid, forming N-(3-carboxyphenyl)benzenesulfonamide, which would have significantly different solubility.[1]
References
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
-
Wired Chemist. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Recrystallization1. Recrystallization. [Link]
-
Recrystallization-1.pdf. Recrystallization. [Link]
-
PubMed Central (PMC). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
-
Solubility of Things. Benzenesulfonamide. [Link]
-
National Institutes of Health (NIH). N-(3-Methylphenyl)benzenesulfonamide. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents.
-
PubChem. 4-(3-Formylphenyl)-Benzenesulfonamide | C13H11NO3S | CID 122707121. [Link]
-
National Institutes of Health (NIH). N-(2-Formylphenyl)benzenesulfonamide. [Link]
Sources
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of N-(3-formylphenyl)benzenesulfonamide
Welcome to the technical support guide for the synthesis of N-(3-formylphenyl)benzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate, diagnose, and resolve issues effectively.
This compound is a valuable synthetic intermediate, featuring a reactive aldehyde handle for further derivatization and a benzenesulfonamide core, a prominent motif in pharmaceuticals.[1] The standard synthesis involves the reaction of 3-aminobenzaldehyde with benzenesulfonyl chloride.[2][3] While straightforward in principle, the bifunctional nature of the amine and the high reactivity of the sulfonyl chloride create a landscape of potential side reactions that can complicate the synthesis and purification.
Core Synthetic Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound. It is designed to minimize common side reactions.
Table 1: Recommended Reagents and Stoichiometry
| Reagent | Molar Eq. | Molecular Wt. ( g/mol ) | Example Mass/Volume | Role |
| 3-Aminobenzaldehyde | 1.0 | 121.14 | 1.21 g (10 mmol) | Starting Material |
| Benzenesulfonyl Chloride | 1.05 | 176.62 | 1.85 g (10.5 mmol) | Acylating Agent |
| Pyridine (Anhydrous) | 1.5 | 79.10 | 1.19 mL (15 mmol) | Base / Catalyst |
| Dichloromethane (DCM, Anhydrous) | - | 84.93 | 50 mL | Solvent |
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3-aminobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Dissolution & Cooling: Stir the mixture until the amine fully dissolves. Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 20 mL of 1 M HCl (aq) to neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis in a question-and-answer format.
dot
Caption: A workflow diagram for troubleshooting common synthesis issues.
Q1: My reaction yield is extremely low, and TLC analysis shows mostly unreacted 3-aminobenzaldehyde. What is the likely cause?
A1: The most probable cause for low yields is the decomposition of the electrophile, benzenesulfonyl chloride, via hydrolysis.[4]
-
Causality: Benzenesulfonyl chloride is highly reactive towards nucleophiles, including water.[5] Any moisture present in the solvent, on the glassware, or in the reagents will rapidly convert the sulfonyl chloride into benzenesulfonic acid.[4][6] This sulfonic acid is unreactive towards the amine, halting the desired reaction and consuming your key reagent.
-
Solution & Validation:
-
Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[4][7]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[4]
-
Reagent Quality: Ensure the benzenesulfonyl chloride is of high purity and has been stored properly. It is a viscous oil that should be colorless.[5]
-
Q2: After evaporating the solvent, I am left with a significant amount of a persistent, colorless oil along with my solid product. What is this contaminant?
A2: This oily residue is almost certainly unreacted benzenesulfonyl chloride.[6]
-
Causality: Benzenesulfonyl chloride has a low melting point (13-14 °C) and is a viscous liquid at room temperature.[5] It is not very soluble in cold water and hydrolyzes slowly without a base, so it can persist through a standard workup if a slight excess was used or if the reaction was incomplete.[6]
-
Solution & Validation:
-
Post-Reaction Quench: Before the aqueous workup, quench the reaction mixture by adding a small amount of a water-soluble amine, such as aqueous ammonia. This will react with the excess sulfonyl chloride to form a water-soluble sulfonamide that is easily removed in the aqueous layers.[6]
-
Scavenger Resins: For a non-aqueous workup, solid-supported amine scavenger resins can be used. Add the resin to the reaction mixture, stir for a few hours, and then filter it off. The resin binds the excess sulfonyl chloride, providing a clean product solution.[6]
-
Q3: My crude product is contaminated with a water-soluble acidic impurity. What is it and how do I remove it?
A3: The acidic impurity is benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride.[6]
-
Causality: As discussed in Q1, any moisture will lead to the formation of benzenesulfonic acid. While its salt is highly water-soluble, the acid itself can have some partitioning into the organic layer, especially in polar solvents like DCM.[6]
-
Solution & Validation:
-
Basic Wash: During the workup, perform thorough washes of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] This mild base will deprotonate the strong sulfonic acid, forming the sodium benzenesulfonate salt, which is highly polar and will be efficiently extracted into the aqueous layer.
-
Validation: The absence of the acidic impurity can be confirmed by TLC; the sulfonic acid will typically remain at the baseline in common solvent systems.
-
Q4: The reaction produced a significant amount of a sticky, insoluble yellow-brown solid. What went wrong?
A4: This indicates the formation of polymeric material through self-condensation of 3-aminobenzaldehyde to form Schiff bases (imines).
-
Causality: The starting material, 3-aminobenzaldehyde, is bifunctional. The nucleophilic amine of one molecule can attack the electrophilic aldehyde of another molecule, eliminating water to form a C=N double bond (an imine or Schiff base).[1][8] This process can repeat, leading to the formation of oligomers or polymers, which are often insoluble and difficult to characterize or remove.[9][10] This side reaction is often catalyzed by acid or base and heat.
-
Solution & Validation:
-
Controlled Addition: Add the benzenesulfonyl chloride solution slowly to the solution of the amine and base. This maintains a low concentration of the electrophile, favoring its reaction with the more nucleophilic amine over the less nucleophilic sulfonamide product and minimizing localized heating.[4]
-
Temperature Control: Perform the addition and initial reaction at a low temperature (0 °C) to reduce the rate of Schiff base formation.
-
Dilution: Running the reaction at a higher dilution can decrease the frequency of intermolecular collisions between 3-aminobenzaldehyde molecules, thus disfavoring the self-condensation pathway.
-
Reaction Pathways: Desired vs. Side Reactions
dot
Caption: Key reaction pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: What is the optimal choice of base and solvent for this reaction? A: The ideal base is a non-nucleophilic organic base that can effectively neutralize the HCl byproduct without competing with the primary amine for the benzenesulfonyl chloride.[4] Pyridine and triethylamine are excellent choices. Pyridine can also act as a nucleophilic catalyst. The solvent must be aprotic and anhydrous to prevent hydrolysis of the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common and effective choices.[7]
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and a mobile phase such as 30-40% ethyl acetate in hexanes. The starting amine is relatively polar and will have a lower Rf value. The product, this compound, is less polar than the starting amine and will have a higher Rf. Benzenesulfonyl chloride may also be visible, often near the solvent front. The reaction is complete when the spot corresponding to 3-aminobenzaldehyde is no longer visible.
Q: What are the key spectroscopic signals to confirm my product and identify major impurities? A: The following table summarizes key data. Shifts are approximate and depend on the solvent.
Table 2: Key Spectroscopic Data for Product and Byproducts
| Compound | Key ¹H NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |
| Product (Desired) | ~10.0 (s, 1H, -CHO), ~8.0-7.2 (m, Ar-H), ~10.5 (br s, 1H, N-H) | 3250-3300 (N-H), 1700 (C=O, aldehyde), 1340 & 1160 (S=O) |
| 3-Aminobenzaldehyde (SM) | ~9.8 (s, 1H, -CHO), ~7.3-6.8 (m, Ar-H), ~5.8 (br s, 2H, -NH₂) | 3450 & 3350 (N-H stretch), 1690 (C=O, aldehyde) |
| Benzenesulfonic Acid | ~8.0-7.5 (m, Ar-H), ~12.0 (v br s, 1H, -SO₃H) | 3000 (broad O-H), 1250 & 1050 (S=O) |
| Oxidized Product | ~13.0 (br s, 1H, -COOH), ~8.1-7.3 (m, Ar-H), ~10.6 (br s, 1H, N-H) | 3250-3300 (N-H), 2500-3000 (broad O-H), 1710 (C=O, acid), 1340 & 1160 (S=O) |
References
- Zhou, Z.-H., Wang, B., Tan, J., Chen, W.-Y., & Tian, J.-S. (2025). Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals.
- Zhou, Z.-H., Wang, B., Tan, J., Chen, W.-Y., & Tian, J.-S. (2025). Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals. RSC Publishing.
- Grokipedia. (2026).
- BenchChem. (n.d.). This compound | CAS 151721-35-6.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Ataman Kimya. (n.d.). BSC (BENZENE SULPHONYL CHLORIDE).
- King, J. F., & Rathore, R. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by oxidation.
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Li, Z., Wang, L., & Wang, J. (n.d.). Sulfonated carbon catalyzed oxidation of aldehydes to carboxylic acids by hydrogen peroxide. SciEngine.
- BenchChem. (2025). N-(3-formylphenyl)methanesulfonamide | 55512-05-5.
-
Gowda, B. T., et al. (2005). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]
- Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?.
- Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines.
-
Banti, C. N., & Hadjikakou, S. K. (2016). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC - NIH. [Link]
- Chemistry LibreTexts. (2023). Amine Reactions.
- ChemicalBook. (n.d.). 3-Aminobenzaldehyde | 1709-44-0.
- ChemicalBook. (n.d.). 3-Aminobenzaldehyde CAS#: 1709-44-0.
- Guidechem. (n.d.). 3-AMINOBENZALDEHYDE POLYMER 1709-44-0 wiki.
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"preventing oxidation of the aldehyde in N-(3-formylphenyl)benzenesulfonamide"
Technical Support Center: N-(3-formylphenyl)benzenesulfonamide
Welcome to the technical support center for this compound (CAS 151721-35-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for handling and utilizing this versatile synthetic intermediate. Our goal is to help you mitigate common challenges, with a primary focus on preventing the unwanted oxidation of the aldehyde functional group.
Troubleshooting Guide: Preventing Aldehyde Oxidation
The formyl group in this compound is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, N-(3-carboxyphenyl)benzenesulfonamide.[1] This impurity can complicate subsequent synthetic steps and impact the purity of your final product. This section addresses common issues and provides solutions to maintain the integrity of the aldehyde.
Issue 1: Gradual degradation of the compound during storage.
Question: I've noticed that my stored this compound shows increasing amounts of the carboxylic acid impurity over time. What's causing this and how can I prevent it?
Answer: This is a classic case of aerobic oxidation. Aromatic aldehydes can be sensitive to atmospheric oxygen, especially with prolonged exposure to light and ambient temperatures.[2][3] The benzenesulfonamide group is electron-withdrawing, which can influence the reactivity of the aldehyde.
Root Cause Analysis & Prevention Workflow:
Caption: Workflow for optimal storage of this compound.
Preventative Measures:
-
Inert Atmosphere: The most effective preventative measure is to handle and store the compound under an inert gas like argon or nitrogen. This displaces oxygen, the primary culprit in oxidation.
-
Proper Containers: Always store the compound in tightly sealed, amber glass vials to protect it from light and air.[4][5]
-
Controlled Temperature: Store the compound in a refrigerator at 2-8 °C. Avoid storing it in a freezer unless you can prevent frequent freeze-thaw cycles, which can introduce moisture and oxygen.
-
Use of Antioxidants: For long-term storage or for solutions of the compound, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[2]
Issue 2: Significant formation of carboxylic acid during a reaction.
Question: My reaction, which uses this compound as a starting material, is yielding a significant amount of the oxidized carboxylic acid byproduct. How can I minimize this?
Answer: Oxidation during a reaction can be caused by several factors, including the choice of solvent, reagents, and reaction conditions.
Troubleshooting Protocol:
-
Solvent Purity: Ensure your solvents are anhydrous and deoxygenated. Solvents that have been stored for a long time can contain peroxides, which are potent oxidizing agents.
-
Reaction Setup:
-
Perform the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Use oven-dried glassware to eliminate adsorbed moisture and oxygen.
-
-
Reagent Compatibility: Scrutinize all reagents for potential oxidizing properties. Even seemingly innocuous reagents can contain trace oxidizing impurities.
-
Temperature Control: If the reaction allows, run it at the lowest effective temperature to slow down the rate of any potential side reactions, including oxidation.
Experimental Protocol: Setting up a Reaction Under Inert Atmosphere
-
Assemble your reaction glassware (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet).
-
Dry the glassware in an oven at >100 °C for at least 4 hours and allow it to cool in a desiccator.
-
Quickly assemble the glassware while hot and immediately begin purging with a gentle stream of argon or nitrogen.
-
Allow the system to purge for at least 15-20 minutes to ensure the displacement of all air.
-
Add your deoxygenated solvent and this compound via syringe or a powder funnel under a positive flow of the inert gas.
-
Maintain a gentle, positive pressure of the inert gas throughout the entire duration of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of aldehyde oxidation in this context?
A1: The most common mechanism is autoxidation, a free-radical process initiated by the interaction of the aldehyde with molecular oxygen. This process can be accelerated by light, heat, and the presence of metal ion impurities. The formyl proton is abstracted, leading to a radical intermediate that reacts with oxygen to form a peroxy acid, which then oxidizes another molecule of the aldehyde to the carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
"troubleshooting derivatization reactions of N-(3-formylphenyl)benzenesulfonamide"
Technical Support Center: N-(3-formylphenyl)benzenesulfonamide Derivatization
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. This compound is a valuable intermediate, featuring a stable benzenesulfonamide core—a common motif in pharmaceuticals—and a reactive aldehyde handle ripe for chemical modification.[1] This guide provides in-depth, field-proven insights into troubleshooting common derivatization reactions, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured around the most common derivatization reactions performed on the formyl group of this compound. Each section addresses specific issues you might encounter, providing not just solutions, but the rationale behind them.
Section 1: Reductive Amination
Reductive amination is a cornerstone transformation for converting the aldehyde into a secondary or tertiary amine, a crucial step for building a diverse library of compounds.[2] The reaction proceeds via an intermediate imine, which is then reduced.
Answer: Low yield in reductive amination is a frequent issue with several potential root causes. A systematic approach is key to diagnosis.
-
Incomplete Imine Formation: The reaction is an equilibrium between the aldehyde/amine and the imine/water.[2] If water is not effectively removed or the pH is not optimal (typically mildly acidic, pH 4-5), the equilibrium will favor the starting materials.[3]
-
Solution: Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction forward.
-
-
Premature Reduction of the Aldehyde: The reducing agent might be too reactive and reduce the starting aldehyde before it can form the imine. This is a common issue when using powerful hydrides like sodium borohydride (NaBH₄) without careful control.[3]
-
Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder reagents that selectively reduce the protonated imine intermediate over the aldehyde at acidic pH.[2][4] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and the reaction can be faster.[4]
-
-
Catalyst Deactivation (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd-C), the amine substrate or sulfonamide moiety can sometimes poison the catalyst surface, leading to a stalled reaction.[4]
-
Solution: Ensure high-purity reagents. If catalyst poisoning is suspected, switching to a hydride-based reducing agent is the most effective solution.
-
-
Substrate Purity: Impurities in either the this compound or the amine can interfere with the reaction.
-
Solution: Verify the purity of your starting materials via NMR or LC-MS. Recrystallize or purify via column chromatography if necessary.
-
Troubleshooting Workflow for Low-Yield Reductive Amination
Caption: Troubleshooting logic for reductive amination.
Answer: The formation of dialkylated amines is a common side reaction when using primary amines.[4] The newly formed secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde.
-
Stoichiometry Control: Using a slight excess of the primary amine can sometimes help, but this can complicate purification.
-
Stepwise Procedure: The most robust method is to separate the imine formation and reduction steps.
-
Form the imine first by reacting this compound with one equivalent of the primary amine in a solvent like methanol or toluene, often with mild heating.
-
Monitor for complete formation of the imine (disappearance of the aldehyde spot by TLC).
-
Once the imine is formed, cool the reaction and add the reducing agent (e.g., NaBH₄). This prevents the secondary amine product from competing for the aldehyde.[5]
-
| Reducing Agent | Typical Conditions | Pros | Cons |
| NaBH(OAc)₃ | 1.1-1.5 eq, DCE or THF, RT | Mild, selective for imines, tolerates many functional groups.[4] | Can be slow with hindered substrates. |
| NaBH₃CN | 1.1-1.5 eq, MeOH, pH 4-5 | Selective for imines at acidic pH.[2] | Highly toxic (releases HCN).[2] |
| H₂ / Pd-C | 1-50 atm H₂, MeOH or EtOH | Economical for large scale, clean workup.[4] | Can reduce other functional groups (e.g., C=C bonds, nitro groups); catalyst can be poisoned.[4][6] |
| NaBH₄ | 1.1-1.5 eq, MeOH, 0°C to RT | Inexpensive, readily available. | Can reduce aldehydes directly; less selective.[3] Best used in a two-step procedure. |
Table 1: Comparison of Common Reducing Agents for Reductive Amination.
Section 2: Wittig Reaction
The Wittig reaction is a powerful method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond.[7] However, it comes with its own set of challenges, particularly regarding ylide stability and stereoselectivity.
Answer: This classic symptom points to a problem with the phosphonium ylide, either in its formation or its reactivity.
-
Inefficient Ylide Formation: The ylide is typically generated by treating a phosphonium salt with a strong base. The choice of base is critical and depends on the acidity of the proton alpha to the phosphorus.
-
Solution: For simple alkyl groups (unstabilized ylides), a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required in an anhydrous aprotic solvent (e.g., THF, DMSO). Ensure your glassware is flame-dried and the reaction is under an inert atmosphere (N₂ or Ar). For stabilized ylides (e.g., where the carbanion is adjacent to an ester or ketone), milder bases like NaOH or K₂CO₃ can be sufficient.[8]
-
-
Ylide Instability: Unstabilized ylides are highly reactive and can degrade if not used promptly or if exposed to air or moisture.
-
Solution: Prepare the ylide in situ and add the this compound solution to the freshly prepared ylide at a low temperature (e.g., -78°C to 0°C), then allow it to warm to room temperature.
-
-
Steric Hindrance: While this compound is not particularly hindered, a very bulky phosphonium ylide can slow the reaction down, giving side reactions more time to occur.[8][9]
-
Solution: If using a hindered ylide, consider longer reaction times or gentle heating. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, is often more effective for hindered systems.[9]
-
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
(Z)-Alkene Formation: Unstabilized ylides (e.g., from Ph₃P⁺-CH₂R where R is alkyl) typically yield (Z)-alkenes as the major product under standard, salt-free conditions. This is a result of kinetic control where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a puckered transition state that minimizes steric interactions.[8][9]
-
(E)-Alkene Formation: Stabilized ylides (e.g., from Ph₃P⁺-CH₂R where R is an electron-withdrawing group like -CO₂Et) predominantly form (E)-alkenes. In this case, the initial addition is often reversible, allowing equilibration to the more thermodynamically stable anti-oxaphosphetane, which leads to the (E)-alkene.[8]
-
Schlosser Modification for (E)-Alkenes: To obtain the (E)-alkene from an unstabilized ylide, you can use the Schlosser modification. This involves deprotonating the intermediate betaine with a strong base (like phenyllithium) at low temperature, allowing it to equilibrate to the more stable threo-betaine, which then collapses to the (E)-alkene upon protonation and warming.[8]
Protocol: General Wittig Reaction for (Z)-Alkene Synthesis
-
Ylide Formation: To a flame-dried flask under N₂, add triphenylphosphonium salt (1.1 eq) and anhydrous THF. Cool to 0°C. Add n-BuLi (1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir for 30-60 minutes at 0°C.
-
Aldehyde Addition: Cool the ylide solution to -78°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate or ether.
-
Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (like hexanes) or by column chromatography.
Section 3: Aldol and Claisen-Schmidt Condensations
This reaction class involves the C-C bond formation between the aldehyde and an enolizable ketone or aldehyde, typically under basic or acidic conditions, to form a β-hydroxy carbonyl (aldol addition) which can then dehydrate to an α,β-unsaturated carbonyl (aldol condensation). Since this compound has no α-hydrogens, it can only act as the electrophile, which simplifies the reaction.[10]
Answer: This is the primary challenge in crossed aldol reactions. The key is to ensure the enolate of your ketone preferentially attacks the this compound.
-
Directed Aldol Conditions: The best strategy is to control which carbonyl forms the enolate.
-
Slow Addition: Prepare a mixture of this compound and the base (e.g., NaOH in EtOH/H₂O). Then, add the enolizable ketone slowly at a low temperature.[11] This ensures that any enolate that forms is in a vast excess of the desired aldehyde electrophile, minimizing self-condensation.[11][12]
-
Pre-formed Enolate: For more control, you can pre-form the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at -78°C, and then add the this compound.
-
-
Cannizzaro Reaction: Using a very strong base with an aldehyde that has no α-hydrogens can lead to the Cannizzaro reaction, a disproportionation that yields a carboxylic acid and an alcohol.[10]
-
Solution: Use catalytic amounts of a milder base (e.g., 10% NaOH) rather than stoichiometric amounts of a very strong base. Keep reaction temperatures moderate.
-
Answer: The dehydration step to form the α,β-unsaturated product is often the rate-limiting step and requires more forcing conditions.[13]
-
Heat: Simply heating the reaction mixture is the most common method to drive the elimination of water.[13] If you are running the reaction at room temperature and only see the addition product, increasing the temperature to reflux may be necessary.
-
Acid/Base Strength: Dehydration can be catalyzed by both acid and base. If you performed the addition under basic conditions, adding a strong acid during workup and heating can facilitate the elimination.
Decision Tree for Derivatization Strategy
Caption: Choosing the correct synthetic route.
Section 4: General Experimental Issues
Answer: The purification strategy depends on the physical properties of your product. Sulfonamides are often crystalline solids, making recrystallization an excellent choice.
-
Recrystallization: This is the preferred method for obtaining high-purity crystalline material.
-
Common Solvents: Ethanol/water or isopropanol/water mixtures are highly effective for many sulfonamides.[14] Start by dissolving the crude product in the minimum amount of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to promote crystal growth.
-
-
Column Chromatography: If your product is an oil or co-crystallizes with impurities, silica gel chromatography is necessary.
-
Eluent Systems: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your product.
-
Answer: Spectroscopic analysis provides definitive confirmation.
-
¹H NMR Spectroscopy: The most telling signal is the aldehyde proton (-CHO), which typically appears as a singlet far downfield, around 9.5-10.5 ppm. The disappearance of this signal is the strongest evidence of a successful reaction. You should also see new signals corresponding to your derivative (e.g., a new C-H bond from reduction, vinyl protons from a Wittig reaction).
-
FT-IR Spectroscopy: The aldehyde C=O stretch is a strong, sharp peak around 1700 cm⁻¹. Its disappearance, coupled with the appearance of new functional group peaks (e.g., a C=C stretch around 1650 cm⁻¹ for an alkene), confirms the transformation.
-
Thin-Layer Chromatography (TLC): A simple and fast method to monitor reaction progress. The disappearance of the starting aldehyde spot and the appearance of a new product spot (with a different Rf value) indicates the reaction is proceeding.
References
- Sulfonamide purification process - US2777844A.
-
Reductive amination. Wikipedia. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
The Aldol Condensation. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Quora. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
The crossed aldol condensation of acetaldehyde with benzaldehyde is aided by the fact that... Homework.Study.com. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. homework.study.com [homework.study.com]
- 12. quora.com [quora.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Purifying N-(3-formylphenyl)benzenesulfonamide via Column Chromatography
Welcome to the technical support center for the chromatographic purification of N-(3-formylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile synthetic intermediate. Drawing upon established chromatographic principles and field-proven insights, this document aims to be a comprehensive resource for optimizing your purification workflow.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the column chromatography of this compound, providing step-by-step solutions and the scientific reasoning behind them.
Question 1: My primary challenge is poor separation between my desired product and unreacted starting materials (3-aminobenzaldehyde or benzenesulfonyl chloride). How can I improve resolution?
Answer:
Poor separation is a common issue stemming from a suboptimal mobile phase polarity. The goal is to find a solvent system that provides a significant difference in the retention factors (Rf) of your product and the impurities.
-
Underlying Principle: The separation on a silica gel column is based on the polarity of the compounds. More polar compounds interact more strongly with the stationary phase (silica gel) and elute later. This compound is more polar than benzenesulfonyl chloride but its polarity relative to 3-aminobenzaldehyde can be similar, making separation challenging.
-
Step-by-Step Protocol for Optimization:
-
Systematic TLC Analysis: Before attempting another column, it is crucial to optimize the solvent system using Thin Layer Chromatography (TLC). A good starting point for many sulfonamides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]
-
Solvent System Screening: Prepare several TLC chambers with different ratios of ethyl acetate (EtOAc) in hexane.
-
Start with a 1:4 ratio of EtOAc:Hexane and incrementally increase the polarity (e.g., 1:3, 1:2, 1:1).
-
The ideal solvent system will give your product an Rf value between 0.2 and 0.4, with clear separation from other spots.[1]
-
-
Alternative Solvent Systems: If the ethyl acetate/hexane system fails to provide adequate separation, consider trying dichloromethane (DCM) as the less polar solvent with a small amount of methanol (MeOH) as the polar modifier.[1] For instance, start with 1% MeOH in DCM and gradually increase the MeOH concentration.
-
Visualization: Visualize the TLC plates under a UV lamp (254 nm). Both the starting materials and the product are UV active.
-
-
Data-Driven Decision Making:
| Solvent System (EtOAc:Hexane) | Approximate Rf of Product | Separation from Impurities | Recommendation |
| 1:4 | ~0.1 | Poor | Increase polarity |
| 1:2 | ~0.3 | Good | Optimal for Column |
| 1:1 | ~0.6 | Poor (co-elution likely) | Decrease polarity |
Question 2: I'm observing significant tailing of my product spot on the TLC plate and in the column fractions. What is causing this and how can I fix it?
Answer:
Tailing is often an indication of undesirable interactions between your compound and the stationary phase, which for this compound is likely due to the acidic nature of the silica gel.
-
Causality: The sulfonamide group (specifically the N-H proton) is weakly acidic, and the lone pair on the nitrogen can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong interaction can lead to a slow dissociation from the stationary phase, resulting in tailing.
-
Mitigation Strategies:
-
Addition of a Modifier: The most common solution is to add a small amount of a modifier to the mobile phase to neutralize the acidic sites on the silica gel.
-
For acidic compounds, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent can improve peak shape.[1]
-
However, since the sulfonamide N-H is the likely culprit, a basic modifier is often more effective. A small amount of triethylamine (Et₃N) (e.g., 0.1-0.5%) in your eluent can effectively compete with your compound for the acidic sites.[1]
-
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica gel and is available in neutral, acidic, or basic forms. For your compound, neutral or basic alumina would be a suitable choice.
-
Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[3] Polar compounds will elute first. This can be a very effective method for purifying sulfonamides.
-
-
Question 3: My yield after column chromatography is very low, and I suspect my compound is decomposing on the column. How can I verify and prevent this?
Answer:
Compound decomposition on silica gel is a significant concern, especially for molecules with sensitive functional groups. The aldehyde group in this compound can be susceptible to oxidation or other acid-catalyzed reactions.[4][5]
-
Verification of Decomposition:
-
TLC Stability Test: Spot your crude product on a TLC plate. After the spot has dried, let the plate sit on the bench for 30-60 minutes before developing it. If you observe a new, more polar spot (often at the baseline) that was not present in the initial crude mixture, it is a strong indication of decomposition on the silica.[5]
-
2D TLC: Run a TLC in one direction, then rotate the plate 90 degrees and run it in a second solvent system. If your compound is stable, you will see a single spot on the diagonal. Decomposition will result in off-diagonal spots.
-
-
Prevention of Decomposition:
-
Deactivation of Silica Gel: As mentioned for tailing, neutralizing the silica gel can prevent acid-catalyzed degradation. Adding a small amount of triethylamine to your eluent is a good first step.[2]
-
Minimize Residence Time: The longer your compound is on the column, the more time it has to decompose.
-
Use flash column chromatography with positive air pressure to speed up the elution.
-
Avoid letting the column run dry.
-
-
Dry Loading: If your compound is not very soluble in the eluent, you might be tempted to dissolve it in a stronger, more polar solvent for loading. This can cause issues with separation. Instead, use the dry loading technique:
-
Dissolve your crude product in a suitable solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.[6]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to pack a silica gel column for purifying this compound?
A1: The "slurry packing" method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation.
-
Step-by-Step Slurry Packing Protocol:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (about 1 cm).
-
In a separate beaker, mix your silica gel with your chosen eluent to form a slurry.
-
Pour the slurry into the column.
-
Gently tap the side of the column to help the silica pack evenly.
-
Use positive pressure to push the excess solvent through until the solvent level is just above the silica bed.
-
Carefully add another layer of sand on top of the silica to prevent disturbance when adding more solvent.
-
Q2: How do I monitor the fractions as they come off the column?
A2: The most common method for monitoring fractions is by TLC.
-
Fraction Monitoring Workflow:
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Spot every other fraction (or every fraction if the separation is critical) on a TLC plate.
-
Also spot your crude mixture and a pure standard (if available) for comparison.
-
Develop the TLC plate in your optimized solvent system.
-
Visualize under UV light.
-
Combine the fractions that contain your pure product.
-
Q3: My compound is not soluble in the eluent. How should I load it onto the column?
A3: As mentioned in the troubleshooting section, dry loading is the best approach for compounds with low solubility in the mobile phase.[6] This ensures that the compound is introduced to the column in a concentrated band, leading to better separation. Avoid dissolving your sample in a very strong solvent and loading it directly, as this will lead to broad bands and poor resolution.[5]
III. Visualized Workflows
General Column Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation.
IV. References
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
National Food Safety and Quality Service. (2014, April 18). Detection of sulfonamides in chicken muscle by thin layer chromatography. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Troubleshooting Chromatogram Problems. Retrieved from [Link]
-
Gowda, B. T., et al. (2007). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4035. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides. Retrieved from
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
"stability issues and storage of N-(3-formylphenyl)benzenesulfonamide"
Technical Support Center: N-(3-formylphenyl)benzenesulfonamide
Welcome to the technical support guide for this compound (CAS 151721-35-6). This document provides in-depth guidance on the stability and storage of this compound, addressing common issues encountered in a research setting. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability and prevent degradation, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.[1][2][3] Refrigeration is critical to slow down potential degradation reactions.
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] This is the most crucial factor to prevent oxidation of the reactive formyl group.
-
Container: In a tightly sealed, light-resistant container.
-
Environment: Keep in a dry, desiccated environment to prevent hydrolysis of the sulfonamide linkage.
The causality is rooted in the molecule's bifunctional nature: it possesses both a reactive aldehyde (formyl) group and a sulfonamide linkage, each susceptible to specific degradation pathways.
Q2: What are the primary degradation pathways for this compound?
A2: There are two main points of instability in the this compound structure:
-
Oxidation of the Formyl Group: The aldehyde group is highly susceptible to oxidation, converting it into a carboxylic acid (N-(3-carboxyphenyl)benzenesulfonamide).[4][5] This is an aerobic process, accelerated by exposure to air (oxygen), light, and certain impurities.[6] This transformation alters the molecule's electronic properties, reactivity, and solubility, which can significantly impact experimental outcomes.[4]
-
Hydrolysis of the Sulfonamide Bond: The sulfonamide (S-N) bond can undergo hydrolytic cleavage.[7][8] This reaction can be catalyzed by acidic or basic conditions and even by moisture over time.[7][9][10] Cleavage can occur at the S-N bond to yield benzenesulfonic acid and 3-aminobenzaldehyde, or at the C-N bond, though S-N cleavage is more common for sulfonamides.[7][8]
Caption: Potential degradation pathways for this compound.
Q3: What are the visible signs of compound degradation?
A3: While analytical confirmation is always recommended, visual inspection can provide initial clues:
-
Color Change: A fresh, pure sample is typically a white to off-white solid.[3] A shift to yellow or brown can indicate oxidation or the formation of other chromophoric impurities.
-
Change in Physical State: Clumping or the appearance of a sticky residue suggests moisture absorption, which can lead to hydrolysis.
-
Incomplete Solubility: If the compound fails to dissolve in a solvent in which it was previously soluble, it may indicate the formation of less soluble degradation products or polymers.
Q4: How should I prepare solutions of this compound?
A4: To maintain the integrity of the compound in solution:
-
Use high-purity, anhydrous solvents.
-
Prepare solutions fresh for each experiment whenever possible.
-
If short-term storage is necessary, store solutions at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
Before use, allow the vial of the solid compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Troubleshooting Guide
This guide provides solutions to specific experimental problems that may arise due to the instability of this compound.
| Issue / Observation | Potential Cause (Rooted in Stability) | Recommended Action & Troubleshooting Steps |
| Inconsistent biological activity or variable kinetic data. | Presence of Degradants: The primary cause is often the presence of the oxidized carboxylic acid or hydrolyzed byproducts. These impurities have different chemical structures and will not interact with the target in the same manner, leading to unreliable data.[4] | 1. Verify Purity: Immediately analyze an aliquot of your stock solution and the solid material via HPLC-UV or LC-MS. 2. Use Fresh Stock: Discard the old sample and use a new, unopened vial of the compound. 3. Review Handling: Re-evaluate your storage and solution preparation protocols against the recommendations in this guide. |
| Unexpected peaks in NMR, HPLC, or LC-MS analysis. | Oxidation: A new species with a different retention time (HPLC) or mass (LC-MS) is a strong indicator of degradation. The carboxylic acid product will be more polar than the parent aldehyde. | 1. Characterize Impurity: If possible, identify the impurity. The oxidized product will have a mass increase of 16 Da (CHO -> COOH). Hydrolysis products will have significantly lower masses. 2. Implement Inert Handling: If you suspect oxidation, ensure all future handling of the solid and solutions is performed under an inert gas like argon. |
| Difficulty in achieving complete dissolution. | Formation of Insoluble Products: Degradation products, particularly from polymerization initiated at the aldehyde or hydrolysis, may be less soluble than the parent compound. | 1. Attempt Gentle Dissolution: Try gentle warming (<40°C) or sonication. If it remains insoluble, degradation is highly likely. 2. Purity Check: Filter the insoluble material and analyze the soluble portion to see if the parent compound is still present. 3. Discard: It is safest to discard the sample and obtain a fresh batch. |
| Reaction yields are low or a different product is formed. | Altered Reactivity: The intended reaction may rely on the aldehyde functionality (e.g., Schiff base formation, reduction).[4] If this group has been oxidized to a carboxylic acid, the desired reaction will not proceed, and side reactions may occur. | 1. Confirm Starting Material Integrity: Before starting a multi-hour synthesis, run a quick purity check (e.g., TLC or rapid LC-MS) on the this compound. 2. Control Reaction Atmosphere: Run the reaction under an inert atmosphere to prevent in-situ oxidation during the experiment. |
Key Experimental Protocols
Protocol 1: HPLC Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. Prepare a similar solution from a new, sealed vial as a control.
-
HPLC System & Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detection: Use a UV detector at 254 nm.
-
Analysis: The parent compound should elute as a major peak. The more polar oxidized carboxylic acid product will typically have a shorter retention time. Compare the chromatogram of the suspect sample to the control.
Caption: Recommended workflow for handling and storing the compound.
References
-
Petrović, M., Šojić, D., Abazović, N., Četojević-Simin, D., & Mijin, D. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(15), 7847-7855. [Link]
-
Karas, P., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC - PubMed Central. [Link]
-
Williams, A., & Douglas, K. T. (1972). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (11), 633-634. [Link]
-
Searle, C. E. (1954). Cleavage And Rearrangement Of Sulfonamides. Chemical Reviews, 54(4), 639-674. [Link]
-
De Vleeschauwer, F., et al. (2009). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]
-
van der Vlugt, J. I., et al. (2021). Do Sulfonamides Interact with Aromatic Rings? Chemistry – A European Journal, 27(18), 5721-5729. [Link]
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. [Link]
-
LibreTexts Chemistry. (2025). Preparing Carboxylic Acids. [Link]
Sources
- 1. 151721-35-6|this compound|BLD Pharm [bldpharm.com]
- 2. 4-(tert-Butyl)-N-(3-formylphenyl)benzenesulfonamide | 632298-87-4 [sigmaaldrich.com]
- 3. N-(3-FORMYLPHENYL)METHANESULFONAMIDE CAS#: 55512-05-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Byproduct Formation in the Formylation of N-Phenylbenzenesulfonamide
Welcome to the technical support center for scientists and development professionals. This guide provides in-depth troubleshooting for byproduct formation during the formylation of N-phenylbenzenesulfonamide. As Senior Application Scientists, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.
Foundational Knowledge: Understanding Substrate Reactivity
The key to controlling byproduct formation lies in understanding the electronic nature of N-phenylbenzenesulfonamide. The substrate contains two aromatic rings with vastly different reactivities.
-
The N-Phenyl Ring: The nitrogen atom's lone pair can be donated into this ring, making it the more electron-rich of the two. However, this activating effect is significantly diminished by the powerful electron-withdrawing benzenesulfonyl group (-SO₂Ph) attached to the nitrogen. The overall effect is that the -NHSO₂Ph group is an ortho, para-director, but it deactivates the ring towards electrophilic aromatic substitution compared to aniline.
-
The Benzenesulfonyl Ring: The -SO₂NHPh group is a strong deactivating group and a meta-director. This ring is generally considered unreactive under standard electrophilic formylation conditions.
Therefore, formylation will almost exclusively occur on the N-phenyl ring at the ortho or para positions. The primary challenge is controlling the regioselectivity and preventing side reactions.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues encountered during the formylation of N-phenylbenzenesulfonamide in a practical question-and-answer format.
Q1: My reaction is producing a mixture of ortho- and para-formylated isomers. How can I improve the regioselectivity?
A1: This is the most common selectivity challenge. The distribution between the ortho and para products is governed by a combination of steric and electronic factors, which can be influenced by your choice of reaction conditions.
Causality and Mechanism: The Vilsmeier-Haack and Rieche reactions are common choices for this transformation.[1][2] The electrophile in these reactions is sterically demanding.
-
Steric Hindrance: The sulfonamide group is bulky. This sterically hinders the approach of the formylating agent to the ortho positions, often making the para position the kinetically and thermodynamically favored product.
-
Lewis Acid and Temperature: The choice and amount of Lewis acid (in the Rieche reaction) or the conditions for Vilsmeier reagent formation can influence the effective size and reactivity of the electrophile.[3][4] Lower temperatures generally favor the thermodynamically more stable para isomer and increase selectivity by making the reaction more sensitive to small energy differences between the transition states.
Troubleshooting and Solutions:
-
Lower the Reaction Temperature: Start the addition of the formylating agent at 0 °C or even lower (e.g., -20 °C) and allow the reaction to proceed at a controlled low temperature. High temperatures can decrease selectivity.[5]
-
Optimize the Formylation Method:
-
For para-selectivity: The Vilsmeier-Haack reaction (POCl₃/DMF) is often effective. The bulky Vilsmeier reagent tends to favor attack at the less hindered para position.[6]
-
For ortho-selectivity: The Rieche formylation using dichloromethyl methyl ether with a strong Lewis acid like TiCl₄ can sometimes favor the ortho product due to chelation between the Lewis acid, the sulfonamide group, and the incoming electrophile.[4]
-
-
Control Stoichiometry: Use of a large excess of the formylating agent can lead to lower selectivity and the formation of other byproducts. Begin with 1.1-1.5 equivalents.
Troubleshooting Workflow: Optimizing Regioselectivity
Caption: Decision workflow for troubleshooting regioisomer formation.
Q2: I'm observing a significant amount of di-formylated product. How can I promote mono-formylation?
A2: Di-formylation occurs when the initially formed mono-formylated product undergoes a second formylation. Although the formyl group is deactivating, forcing conditions can lead to this over-reaction.
Causality and Mechanism: The first formylation introduces an electron-withdrawing aldehyde group, which deactivates the ring. However, if the reaction conditions are harsh (high temperature, long reaction time, large excess of formylating agent), a second electrophilic substitution can occur, typically at the other activated position (ortho or para to the sulfonamide). This is a known issue in formylation of activated systems.[7]
Troubleshooting and Solutions:
-
Control Stoichiometry: This is the most critical factor. Reduce the amount of the formylating agent (e.g., Vilsmeier reagent or dichloromethyl methyl ether) to 1.0-1.1 equivalents relative to the N-phenylbenzenesulfonamide.[8]
-
Shorten Reaction Time: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower, secondary formylation from occurring.
-
Slow Reagent Addition: Add the formylating agent or the substrate solution dropwise at a low temperature. This maintains a low instantaneous concentration of the electrophile, favoring the initial, faster mono-formylation over the subsequent di-formylation.
Q3: My yield is low and I'm recovering mostly starting material. What is the likely cause?
A3: Low conversion with recovery of starting material typically points to issues with reagent activity or insufficient reaction conditions for the deactivated substrate.
Causality and Mechanism: The Vilsmeier and Rieche reagents are highly moisture-sensitive.[4][9] The Vilsmeier reagent (a chloroiminium salt) hydrolyzes back to DMF and other inactive species. Dichloromethyl methyl ether hydrolyzes to methyl formate and HCl. This decomposition consumes your electrophile before it can react with the substrate.
Troubleshooting and Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10]
-
Verify Reagent Quality: Use a freshly opened bottle or a freshly distilled/purified formylating agent (e.g., POCl₃) and solvent (e.g., DMF).[10]
-
Increase Reaction Temperature (Carefully): While low temperatures are good for selectivity, the deactivation of the ring by the sulfonamide group may require some thermal energy. After the initial low-temperature addition, try allowing the reaction to slowly warm to room temperature or gently heat to 40-60 °C while monitoring carefully for the appearance of other byproducts.[5]
-
Use a Stronger Lewis Acid (Rieche): If using the Rieche method, SnCl₄ or AlCl₃ are alternatives to TiCl₄ and may provide higher reactivity, though potentially with different selectivity.[3]
Q4: The reaction mixture is turning dark and forming a tar-like substance. How do I prevent this?
A4: The formation of dark, insoluble polymers or resins is a common side reaction in acid-catalyzed reactions involving aldehydes, particularly at elevated temperatures.[8]
Causality and Mechanism: The formylation reaction is conducted under acidic conditions (either from the Vilsmeier reagent itself or the Lewis acid). The aldehyde product can participate in acid-catalyzed self-condensation or polymerization reactions with the starting material or other intermediates, leading to complex, high-molecular-weight tars.
Troubleshooting and Solutions:
-
Strict Temperature Control: This is the most critical parameter. The exothermic formation of the Vilsmeier reagent must be controlled by adding POCl₃ to DMF at 0 °C.[5] Do not allow the reaction temperature to rise uncontrollably at any stage.
-
Slow Reagent Addition: Adding the formylating agent dropwise with efficient stirring helps to dissipate heat and prevent localized "hot spots" where polymerization can initiate.
-
Minimize Reaction Time: As soon as the desired product is formed (monitored by TLC/LC-MS), quench the reaction and proceed with the workup. Prolonged exposure to acidic conditions, especially with heating, will promote resin formation.[8]
Competing Reaction Pathways: C- vs. N-Formylation
While less common with Vilsmeier or Rieche reagents, direct N-formylation at the sulfonamide nitrogen can occur, especially with other formylating agents like formic acid.[11][12] The choice of reagent is key to directing the reaction to the carbon atom of the N-phenyl ring.
Caption: Competing pathways for C-formylation vs. N-formylation.
Data Summary & Recommended Protocols
Table 1: Comparison of Common Formylation Methods
| Method | Formylating Agent | Typical Conditions | Major Isomer | Common Byproducts | Key Considerations |
| Vilsmeier-Haack | POCl₃ / DMF | 0 °C to 60 °C | para | Di-formylated products, resin | Moisture-sensitive; exothermic reagent formation requires strict temperature control.[5][6] |
| Rieche | Cl₂CHOCH₃ / Lewis Acid | -20 °C to RT | ortho or para | Regioisomers, resin | Lewis acid (e.g., TiCl₄) is corrosive and highly moisture-sensitive. Selectivity depends on the acid.[2][4] |
| Duff | Hexamethylenetetramine | Acidic, heat | N/A | Low yield, complex mixture | Generally requires strongly activated rings (like phenols) and is not suitable for this substrate.[7][13] |
| Formic Acid | HCOOH | Heat, Dean-Stark | N/A | N-formylated product | Tends to favor formylation of the sulfonamide nitrogen over the aromatic ring.[11][12] |
Experimental Protocol: Vilsmeier-Haack Formylation for para-Selectivity
This protocol is optimized to favor the formation of para-formyl-N-phenylbenzenesulfonamide while minimizing di-formylation and resin formation.
Materials:
-
N-Phenylbenzenesulfonamide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Ice-water bath
-
Nitrogen or Argon gas supply
Procedure:
-
Reagent Preparation (Vilsmeier Reagent):
-
In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the DMF via the dropping funnel over 30 minutes. Caution: This is an exothermic reaction. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The Vilsmeier reagent will form as a pale yellow or white solid.
-
-
Formylation Reaction:
-
Dissolve N-phenylbenzenesulfonamide (1.0 eq) in anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back down to 0 °C.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7).
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired para-formylated product.
-
References
-
BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Tech Support. 8
-
Wikipedia. (2023). Duff reaction. 7
-
Chemeurope.com. (n.d.). Duff reaction. 13
-
Organic Spectroscopy International. (2016). 3-Formyl-N-phenylbenzenesulfonamide. 14
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. 10
-
BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation. 9
-
PubMed. (2013). Otherwise inert reaction of sulfonamides/carboxamides with formamides via proton transfer-enhanced reactivity. 15
-
IOP Publishing. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. 16
-
Cambridge University Press. (n.d.). Duff Reaction. 17
-
ResearchGate. (n.d.). N-phenyl benzenesulfonamide derivatives synthesized. 18
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 19
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. 1
-
Wikipedia. (2023). Rieche formylation. 2
-
Organic Chemistry Portal. (n.d.). Formylation. 3
-
Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Science of Synthesis. 20
-
International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 21
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. 6
-
SynArchive. (n.d.). Rieche Formylation. 22
-
Wikipedia. (2024). Formylation. 23
-
BenchChem. (n.d.). Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether. 4
-
ResearchGate. (2012). An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. 24
-
ResearchGate. (2022). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. 11
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. 25
-
ResearchGate. (2021). The possible mechanism of the N-formylation reaction. 26
-
Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols. 27
-
YouTube. (2022). FORMYLATION PART1 ENG. 28
-
BenchChem. (2025). Avoiding by-products in the formylation of N,N-disubstituted anilines. 5
-
SciSpace. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. 12
-
PubMed Central. (2019). The Formylation of N,N‑Dimethylcorroles. 29
Sources
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- 2. Rieche formylation - Wikipedia [en.wikipedia.org]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 12. scispace.com [scispace.com]
- 13. Duff_reaction [chemeurope.com]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Formyl-N-phenylbenzenesulfonamide [orgspectroscopyint.blogspot.com]
- 15. Otherwise inert reaction of sulfonamides/carboxamides with formamides via proton transfer-enhanced reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aml.iaamonline.org [aml.iaamonline.org]
- 17. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 19. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 26. researchgate.net [researchgate.net]
- 27. chemistry.mdma.ch [chemistry.mdma.ch]
- 28. youtube.com [youtube.com]
- 29. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of N-(3-formylphenyl)benzenesulfonamide for Reactions
Welcome to the technical support guide for N-(3-formylphenyl)benzenesulfonamide (CAS No. 151721-35-6). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this versatile synthetic intermediate. As a bifunctional molecule with both a polar sulfonamide group and a moderately polar formyl group on aromatic rings, achieving sufficient concentration in reaction solvents can be a critical hurdle.[1][2] This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my chosen reaction solvent. What are the first steps I should take?
A1: When encountering poor solubility, a systematic, step-wise approach is crucial. Before making significant changes to your reaction, start with the simplest and most direct methods.
-
Verify Solvent Choice: The fundamental principle of "like dissolves like" is your starting point.[2][3] this compound has both polar and non-polar characteristics. If you are using a completely non-polar solvent (e.g., hexane, toluene), solubility will likely be very low.[2] Consider solvents with moderate to high polarity.
-
Increase Temperature: For most solid organic compounds, solubility increases with temperature.[4][5] Gently warm your solvent while stirring. However, be cautious and ensure the temperature does not exceed the thermal stability limits of your compound or other reagents in the reaction.
-
Reduce Particle Size: The rate of dissolution is directly related to the surface area of the solid.[6][7] If your material is crystalline or consists of large particles, grinding it into a fine powder using a mortar and pestle can significantly speed up the dissolution process.[3] This technique, known as micronization, increases the surface area available for solvent interaction.[5]
Q2: I've tried heating and grinding the material with no success. How do I perform a more systematic solvent screening?
A2: A systematic solvent screening is the next logical step. Based on the structure of this compound, certain solvent classes are more promising. The parent compound, benzenesulfonamide, is known to be more soluble in organic solvents than in water, particularly in polar aprotic and polar protic solvents.[8]
Predicted Solubility Based on Solvent Class:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High | These solvents are highly polar and can effectively solvate the polar sulfonamide and formyl groups through dipole-dipole interactions. Studies on benzenesulfonamide confirm high solubility in DMSO and DMF.[9] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate | These solvents can act as hydrogen bond donors and acceptors, interacting well with the sulfonamide group. However, their polarity is slightly lower than DMF or DMSO. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | These solvents have moderate polarity but are less effective at solvating the highly polar functional groups compared to aprotic or protic polar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Low | While capable of dissolving many organic compounds, their polarity might not be sufficient to effectively dissolve this compound. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The significant difference in polarity between the solute and these non-polar solvents prevents effective solvation.[2] |
To perform the screening, use small, equivalent amounts of the compound in a set volume of each candidate solvent. See Protocol 1 for a detailed methodology.
Q3: Can I use a co-solvent system to improve solubility?
A3: Yes, using a co-solvent is an excellent strategy when a single solvent is not effective.[3] This technique involves blending a solvent in which the compound is poorly soluble with one in which it is highly soluble to achieve a desirable balance for your reaction conditions.[7]
-
Common Strategy: A common approach is to first dissolve this compound in a minimum amount of a high-solubility solvent like DMSO or DMF. Then, slowly add this solution to your primary reaction solvent (e.g., THF, DCM) while stirring vigorously.
-
Caution: Be mindful of potential precipitation. The final ratio of the co-solvents must be optimized to keep the compound in solution throughout the reaction. Also, ensure both solvents are compatible with your reaction chemistry (i.e., they do not react with your reagents).
Q4: The sulfonamide group (SO₂NH) looks acidic. Can I use pH modification to help it dissolve?
A4: Absolutely. This is a powerful chemical modification technique for ionizable compounds.[10] The proton on the sulfonamide nitrogen is acidic and can be removed by a base.[1] This deprotonation forms an anionic salt, which is significantly more polar and, therefore, more soluble in polar solvents, especially aqueous solutions.[8][11]
-
When to Use: This method is highly effective if your reaction is tolerant of basic conditions.
-
Procedure: Add a non-nucleophilic organic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) or a mild inorganic base (e.g., potassium carbonate, K₂CO₃) to a suspension of the compound in a polar solvent. The formation of the corresponding salt should lead to rapid dissolution.
-
Important Consideration: The subsequent reaction must be compatible with the presence of this base and the salt form of your starting material.
Q5: My compound dissolves with heating, but it precipitates out when the reaction cools to room temperature. What should I do?
A5: This indicates that the compound has low solubility at lower temperatures in your chosen solvent system.[3] You have a few options:
-
Maintain Higher Temperature: If the reaction and subsequent workup steps can be performed at an elevated temperature, this is the most straightforward solution.
-
Modify the Solvent System: Re-evaluate your solvent or co-solvent system. You may need a higher proportion of the "good" solvent (e.g., more DMSO in a THF/DMSO mixture) to maintain solubility at room temperature.
-
Isolate Product at Temperature: If the product is also insoluble and precipitates upon cooling, this can sometimes be used as a purification advantage (crystallization). However, if you need to perform a workup (e.g., an aqueous wash), you may need to conduct it quickly while the solution is still warm to prevent your starting material or product from crashing out.
Q6: I see some solid material in my flask, but the reaction seems to be proceeding slowly. Is it possible it's partially dissolved? How can I improve this?
A6: Yes, it is very likely that a low concentration of the material is dissolved and reacting, but the overall rate is limited by the slow dissolution of the solid. This is a classic sign of a dissolution-rate-limited reaction.
To overcome this, you need to increase the concentration of the dissolved species. The techniques discussed above—heating, co-solvents, or pH modification—are all valid. Additionally, you can employ sonication.
-
Sonication: Using an ultrasonic bath can facilitate dissolution by breaking apart solid agglomerates and increasing the interaction between the solid surface and the solvent.[3] This provides mechanical energy to overcome the lattice energy of the solid. See Protocol 2 for a step-by-step guide.
Experimental Protocols & Workflows
Workflow 1: Troubleshooting Solubility Issues
This diagram outlines a logical decision-making process for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: Systematic Solvent Screening
This protocol provides a method for quickly assessing the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Vials (e.g., 4 mL) with caps
-
Analytical balance
-
Candidate solvents (e.g., DMSO, DMF, MeCN, THF, EtOH, DCM, Toluene)
-
Vortex mixer
Procedure:
-
Preparation: Label one vial for each solvent to be tested.
-
Weighing: Accurately weigh approximately 10 mg of this compound into each vial. Record the exact mass.
-
Solvent Addition: Add 1.0 mL of the first solvent to the corresponding vial. This creates a target concentration of ~10 mg/mL.
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the vial for any undissolved solid. Note your observations as "Insoluble," "Partially Soluble," or "Fully Soluble."
-
Repeat: Repeat steps 3-5 for all other candidate solvents.
-
Analysis: Compare the results to select the most effective solvent(s) for your reaction scale-up.
Protocol 2: Solubility Enhancement by Sonication
Use this protocol when a compound dissolves slowly or when you suspect a dissolution-rate-limited reaction.
Materials:
-
Reaction vessel containing this compound and chosen solvent
-
Ultrasonic bath
Procedure:
-
Preparation: Prepare a suspension of the compound in the reaction solvent within the reaction vessel.
-
Sonication: Place the vessel into the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the level of the solvent in your vessel.
-
Operation: Turn on the sonicator. Typical durations are 5-15 minutes.
-
Monitoring: Periodically check the vessel. You should see the suspension becoming more translucent as the solid dissolves.
-
Completion: Continue sonication until the solid is fully dissolved or until no further change is observed. You can now proceed with your reaction.
Workflow 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
For precise quantitative data, the isothermal shake-flask method is the gold standard.[2] This is essential for applications requiring exact concentration knowledge, such as kinetic studies or formulation development.
Caption: Workflow for the Isothermal Shake-Flask Method.
Protocol:
-
Prepare Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest (ensure solid remains undissolved).
-
Equilibration: Seal the vial and place it on a shaker or stir plate in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a calibrated analytical method to determine the precise concentration of the compound.[12] This value represents the solubility under the tested conditions.
References
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- This compound | CAS 151721-35-6. Benchchem.
- This compound | CAS 151721-35-6. ChemScene.
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Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules. [Link]
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4-(3-Formylphenyl)-Benzenesulfonamide. PubChem. [Link]
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- Method for Measuring Aqueous Solubilities of Organic Compounds. (1993). Analytical Chemistry.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2011).
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How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
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Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). Molecules. [Link]
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- This compound | 151721-35-6. BLD Pharm.
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- 4-(tert-Butyl)-N-(3-formylphenyl)benzenesulfonamide | 632298-87-4. Sigma-Aldrich.
- Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
- Keep screwing up + not making any progress. (2023). Reddit.
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Transfusion Reactions. (2023). StatPearls. [Link]
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Hemolytic Transfusion Reaction. (2023). StatPearls. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of N-(3-formylphenyl)benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to engage in key interactions with biological targets.[1] From the pioneering sulfa drugs that revolutionized antibacterial therapy to modern anticancer agents and enzyme inhibitors, the versatility of the benzenesulfonamide scaffold is well-documented.[2][] This guide focuses on a specific, yet underexplored, class of these compounds: N-(3-formylphenyl)benzenesulfonamide derivatives .
The introduction of a formyl (aldehyde) group at the meta-position of the N-phenyl ring presents a unique opportunity for drug design. This reactive aldehyde can serve as a handle for further chemical modifications, enabling the synthesis of diverse compound libraries.[4] More intriguingly, the formyl group itself can participate in crucial interactions with biological macromolecules, potentially leading to novel mechanisms of action and enhanced potency.
This guide provides a comparative analysis of the biological activities of this compound and its conceptual derivatives. While direct, systematic comparative studies on a series of this compound analogues are nascent in the published literature, this document synthesizes findings from structurally related N-phenylbenzenesulfonamides to elucidate the potential impact of the 3-formyl substitution. We will delve into their anticancer and antimicrobial properties, supported by a compilation of experimental data from various sources. Furthermore, detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and validation in your own laboratories.
Synthesis of this compound Derivatives: A Generalized Protocol
The synthesis of this compound derivatives is typically achieved through a nucleophilic substitution reaction between a benzenesulfonyl chloride and 3-aminobenzaldehyde. This foundational reaction can be adapted to create a library of derivatives by utilizing substituted benzenesulfonyl chlorides or by further derivatizing the formyl group of the product.
Experimental Protocol: Synthesis of this compound
This protocol outlines the fundamental synthesis of the parent compound.
Materials:
-
Benzenesulfonyl chloride
-
3-Aminobenzaldehyde
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). To this solution, add pyridine or triethylamine (1.2 eq) as a base to neutralize the HCl byproduct.
-
Addition of Benzenesulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of benzenesulfonyl chloride (1.1 eq) in DCM dropwise to the stirred reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent like DCM is crucial to prevent the hydrolysis of the reactive benzenesulfonyl chloride.
-
The addition of a non-nucleophilic base (pyridine or triethylamine) is essential to scavenge the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
-
Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.
Caption: Generalized workflow for the synthesis of this compound.
Comparative Analysis of Biological Activities
While a comprehensive dataset for a series of this compound derivatives is not yet available, we can infer the potential structure-activity relationships (SAR) by comparing with other substituted N-phenylbenzenesulfonamides.
Anticancer Activity
Benzenesulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and modulation of cell signaling pathways.[5][6] The electronic and steric nature of the substituents on both the N-phenyl and the benzenesulfonyl rings plays a crucial role in determining the potency and selectivity of these compounds.[7]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Benzenesulfonamide Derivatives
| Compound ID | N-Phenyl Ring Substitution | Benzenesulfonyl Ring Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hypothetical 1 | 3-Formyl | Unsubstituted | MCF-7 (Breast) | - | - |
| Hypothetical 2 | 3-Formyl | 4-Methyl | MCF-7 (Breast) | - | - |
| Compound A | 4-(Thiazol-2-ylamino) | Unsubstituted | MDA-MB-231 (Breast) | 3.58 | [8] |
| Compound B | 4-(Thiazol-2-ylamino) | Unsubstituted | MCF-7 (Breast) | 4.58 | [8] |
| Compound C | 3-(Indoline-1-carbonyl) | Unsubstituted | A549 (Lung) | 2.82 | [] |
| Compound D | 3-(Indoline-1-carbonyl) | Unsubstituted | HeLa (Cervical) | 1.99 | [] |
| Compound E | 4-Methoxy | 9-Oxo-9H-xanthen-4-yl | MDA-MB-231 (Breast) | <10 | - |
| Compound F | Pentafluoro | 9-Oxo-9H-xanthen-4-yl | CCRF-CEM (Leukemia) | <10 | - |
Note: Data for hypothetical compounds are for illustrative purposes. The other data are from studies on related benzenesulfonamide scaffolds.
The presence of a 3-formyl group, an electron-withdrawing substituent, is expected to influence the electronic properties of the N-phenyl ring, which can impact binding to target proteins. For instance, in the context of carbonic anhydrase inhibition, the sulfonamide moiety coordinates to the zinc ion in the active site, and the orientation of the rest of the molecule is critical for isoform selectivity.[8] The 3-formyl group could potentially form hydrogen bonds with amino acid residues in the active site, thereby enhancing binding affinity.
Antimicrobial Activity
The antimicrobial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid.[1][9] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt folate metabolism, leading to a bacteriostatic effect.[][10]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Benzenesulfonamide Derivatives
| Compound ID | N-Phenyl Ring Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| Hypothetical 1 | 3-Formyl | Staphylococcus aureus | - | - |
| Hypothetical 2 | 3-Formyl | Escherichia coli | - | - |
| Compound G | 2-Hydroxy-4-nitro | S. aureus (MRSA) | 32-128 | [6] |
| Compound H | Carboxamide derivative | E. coli | 6.72 (mg/mL) | [11] |
| Compound I | Carboxamide derivative | S. aureus | 6.63 (mg/mL) | [11] |
| Compound J | Thiazole derivative | S. aureus | 3.9 | [12] |
Note: Data for hypothetical compounds are for illustrative purposes. The other data are from studies on related benzenesulfonamide scaffolds.
The electronic nature of the substituent on the N-phenyl ring can influence the pKa of the sulfonamide nitrogen, which is a key determinant of antibacterial activity. Electron-withdrawing groups, such as the 3-formyl group, can increase the acidity of the sulfonamide proton, potentially enhancing the inhibitory activity against DHPS.
Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition
A prominent mechanism of action for the anticancer activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[8] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to increased intracellular acidosis and subsequent apoptosis.
Caption: Simplified signaling pathway of carbonic anhydrase IX inhibition by sulfonamides.
Experimental Workflows for Biological Evaluation
To rigorously assess the biological activity of this compound derivatives, standardized and validated assays are imperative.
Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Broth Microdilution for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, prepare serial two-fold dilutions of the test compounds in MHB.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The reactive formyl group offers a versatile point for synthetic elaboration, allowing for the creation of diverse chemical libraries. Based on the extensive research into related benzenesulfonamide derivatives, it is plausible that this compound analogues will exhibit significant anticancer and antimicrobial activities.
The electron-withdrawing nature of the 3-formyl group is anticipated to modulate the electronic properties of the N-phenyl ring, which could lead to enhanced binding to biological targets such as carbonic anhydrase and dihydropteroate synthase. Future research should focus on the systematic synthesis and biological evaluation of a series of this compound derivatives to establish clear structure-activity relationships. This should include variations in the substitution pattern on the benzenesulfonyl ring and derivatization of the formyl group to explore its potential for covalent interactions and further structural diversification. The protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.
References
-
Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
-
Wikipedia. (2024). Sulfonamide (medicine). [Link]
-
Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Tačić, A., et al. (2025). Antimicrobial sulfonamide drugs. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). MTT assay protocol. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
AL-Mustaqbal University College of Pharmacy. (n.d.). Antibacterial sulfonamides. [Link]
-
Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28226–28246. [Link]
-
Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28226-28246. [Link]
-
Kumar, A., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Scientific Reports, 11(1), 1-13. [Link]
-
Malarz, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1790. [Link]
-
Isik, K., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Iranian Journal of Pharmaceutical Research, 7(3), 223-227. [Link]
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The Benzenesulfonamide Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition
A Comparative Guide for Drug Discovery Professionals
The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to bind with high affinity to a diverse range of enzyme active sites. Its unique combination of a planar aromatic ring, a tetrahedral sulfonamide group capable of critical hydrogen bonding, and a versatile substitution point for tailoring specificity has led to the development of numerous blockbuster drugs. This guide provides a comparative analysis of benzenesulfonamide analogs as inhibitors of four major enzyme classes: Carbonic Anhydrases, Protein Kinases, HIV Protease, and Cyclooxygenases. Through an examination of structure-activity relationships (SAR), supporting experimental data, and detailed methodologies, we aim to provide researchers with a comprehensive resource to inform the design of next-generation enzyme inhibitors.
The Power of the Sulfonamide: Why This Scaffold Succeeds
The efficacy of the benzenesulfonamide scaffold lies in the chemical properties of the sulfonamide group (-SO₂NH₂). The primary sulfonamide is anionic at physiological pH, allowing it to act as a potent zinc-binding group, a feature critical for the inhibition of metalloenzymes like Carbonic Anhydrases. Furthermore, the nitrogen and oxygen atoms of the sulfonamide are excellent hydrogen bond donors and acceptors, enabling strong interactions with amino acid residues in the enzyme's active site. The phenyl ring provides a rigid core that can be strategically decorated with various substituents—a concept often referred to as the "tail approach"—to enhance potency and, crucially, to achieve selectivity for a specific enzyme isoform over others. This ability to fine-tune interactions is the key to minimizing off-target effects and improving the therapeutic window of a drug candidate.
Carbonic Anhydrase Inhibitors: From Glaucoma to Oncology
Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They play a critical role in pH regulation, CO₂ transport, and electrolyte balance.[1] Dysregulation of CA activity is implicated in various diseases, making them a key therapeutic target. Benzenesulfonamides are the classical inhibitors of CAs, with the sulfonamide moiety coordinating to the catalytic Zn²⁺ ion in the active site.[1]
Structure-Activity Relationship (SAR) and Comparative Potency
The inhibitory potency and isoform selectivity of benzenesulfonamide-based CA inhibitors are heavily influenced by the nature of the substituents on the benzene ring. Clinically used drugs like Acetazolamide and Dorzolamide demonstrate the power of this scaffold. Acetazolamide is a potent inhibitor of several CA isoforms, while Dorzolamide is a topical agent used to treat glaucoma by inhibiting CA-II in the ciliary processes of the eye, which reduces aqueous humor secretion.[1][2][3][4]
The development of isoform-selective inhibitors is crucial, particularly for targeting tumor-associated isoforms like CA IX and CA XII, which are overexpressed in many hypoxic cancers and contribute to the acidic tumor microenvironment.[5] The "tail approach" involves adding chemical moieties to the benzenesulfonamide core to exploit differences in the active site cavities of the various CA isoforms, thereby achieving selectivity.
Table 1: Comparative Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Analogs
| Compound | Structure | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide | A heterocyclic sulfonamide | 250 | 12 | 25 | 5.7 | [6][7] |
| Dorzolamide | A thienothiopyran-2-sulfonamide derivative | - | Potent Inhibitor | - | - | [2][4] |
| Organoruthenium Acetazolamide Complex 1 | Acetazolamide complexed with Ruthenium(II) | 8.5 | 0.48 | 0.63 | 0.04 | [6] |
| Organoruthenium Acetazolamide Complex 2 | Acetazolamide complexed with Ruthenium(II) | 23.4 | 4.2 | 3.8 | 0.52 | [6] |
| Thiazolone-Benzenesulfonamide 4h | Vanillin tail derivative | - | 1550 | 10.93 | - | [5] |
Note: '-' indicates data not specified in the provided sources.
Protein Kinase Inhibitors: Targeting Cellular Signaling
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. The benzenesulfonamide scaffold has been successfully incorporated into a number of kinase inhibitors, where it often forms key hydrogen bonds within the ATP-binding pocket of the enzyme.
Structure-Activity Relationship (SAR) and Comparative Potency
Pazopanib is a multi-targeted tyrosine kinase inhibitor that contains a benzenesulfonamide moiety and is used in the treatment of renal cell carcinoma and other solid tumors.[8][9] It targets several receptor tyrosine kinases, including VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[10] The sulfonamide group in Pazopanib also confers potent inhibitory activity against several carbonic anhydrase isoforms, highlighting the polypharmacology of this scaffold.[6][11] Other research has identified benzenesulfonamide analogs as inhibitors of Tropomyosin receptor kinase A (TrkA), a target in glioblastoma.[4]
Table 2: Comparative Inhibition of Protein Kinases by Benzenesulfonamide Analogs
| Compound | Target Kinase(s) | IC₅₀ | Reference |
| Pazopanib | VEGFR-1 | 10 nM | [10] |
| VEGFR-2 | 30 nM | [10] | |
| VEGFR-3 | 47 nM | [10] | |
| PDGFRβ | 84 nM | [10] | |
| c-Kit | 74 nM | [10] | |
| Benzenesulfonamide Analog (AL106) | TrkA (in U87 glioblastoma cells) | 58.6 µM | [4] |
HIV Protease Inhibitors: A Pillar of Antiretroviral Therapy
HIV-1 protease is an aspartic protease that is essential for the life cycle of the human immunodeficiency virus (HIV). It cleaves newly synthesized polyproteins to generate mature, functional viral proteins. Benzenesulfonamide-containing compounds, such as Amprenavir and its prodrug Fosamprenavir, as well as Darunavir, are potent HIV-1 protease inhibitors. The sulfonamide moiety in these inhibitors is crucial for their binding affinity, typically making extensive hydrogen bond and van der Waals contacts within the enzyme's active site.[12][13]
Structure-Activity Relationship (SAR) and Comparative Potency
The development of HIV protease inhibitors has been a triumph of structure-based drug design. The chemical structures of these inhibitors are designed to mimic the transition state of the natural substrate of the protease. The benzenesulfonamide group often occupies the S1' or S2' pockets of the enzyme's active site, forming critical interactions. Drug resistance is a major challenge in HIV therapy, and mutations in the protease enzyme can reduce the binding affinity of inhibitors.[2][3] Therefore, newer generations of inhibitors, like Darunavir, have been designed to have high potency against wild-type and drug-resistant viral strains.
Table 3: Comparative Activity of Benzenesulfonamide-based HIV-1 Protease Inhibitors
| Compound | Target | IC₅₀ / EC₅₀ | Reference |
| Amprenavir | HIV-1 Protease | - | [12] |
| Darunavir | HIV-1 Protease | - | [13] |
| Lopinavir (serum-free) | Wild-type HIV | 0.69 ng/mL | |
| Ritonavir (serum-free) | Wild-type HIV | 4.0 ng/mL | |
| Phenylalanine Derivative 11l | HIV-1NL4–3 | 90 nM | |
| HIV-2ROD | 31 nM |
Note: '-' indicates specific IC50/EC50 values were not provided in the snippets, but the compounds are established inhibitors.
Cyclooxygenase (COX) Inhibitors: Managing Inflammation and Pain
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation. Benzenesulfonamide-based compounds, most notably Celecoxib, are selective COX-2 inhibitors.[8]
Structure-Activity Relationship (SAR) and Comparative Potency
The selective inhibition of COX-2 over COX-1 is a key therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The benzenesulfonamide group of Celecoxib and its analogs binds to a secondary pocket in the COX-2 active site that is not present in COX-1, conferring its selectivity.[5] The development of various analogs has focused on modifying the core structure and the substituents on the phenyl rings to enhance potency and selectivity. Valdecoxib, another sulfonamide-containing COX-2 inhibitor, was withdrawn from the market due to cardiovascular risks, highlighting the importance of thorough safety profiling.[10]
Table 4: Comparative Inhibition of COX Isoforms by Benzenesulfonamide Analogs
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 6.6 | 0.8 | 8.3 | [10] |
| Valdecoxib | >100 | 0.05 | >2000 | [10] |
| Rofecoxib Azido Analog (17) | 159.7 | 0.196 | ~812 | [11] |
| Cyclic Imide 8a | >100 | 0.1 | >1000 | |
| Thiophene Derivative VIIa | 19.5 | 0.29 | 67.2 | [2] |
Experimental Methodologies: A Guide to In Vitro Evaluation
The comparative analysis of enzyme inhibitors relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to evaluate the benzenesulfonamide analogs discussed in this guide.
General Workflow for Enzyme Inhibitor Screening
The process of identifying and characterizing enzyme inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed kinetic analysis.
Caption: General workflow for in vitro enzyme inhibitor characterization.
Protocol 1: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
This method measures the kinetics of the rapid, CA-catalyzed hydration of CO₂ by monitoring the resulting pH change with an indicator dye.
Principle: The stopped-flow instrument rapidly mixes a solution containing the CA enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic reaction produces protons, causing a decrease in pH, which is detected as a change in the absorbance of the indicator.[11]
Materials:
-
Recombinant human Carbonic Anhydrase (specific isoform)
-
CO₂-saturated deionized water (kept on ice)
-
Assay Buffer (e.g., 20 mM HEPES or Tris, pH 7.5)
-
pH indicator (e.g., Phenol Red)
-
Test inhibitor compounds in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in the assay buffer to a final concentration in the nanomolar range.
-
Prepare a stock solution of the pH indicator.
-
Prepare serial dilutions of the benzenesulfonamide inhibitor in DMSO.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes.
-
-
Instrument Setup:
-
Set the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Load one syringe with the CO₂-saturated water.
-
Load the second syringe with the CA enzyme, pH indicator, and the desired concentration of the inhibitor (pre-incubated for ~15 minutes).
-
Initiate the mixing. The instrument will rapidly inject and mix the two solutions, and data acquisition of absorbance change over time will begin simultaneously.
-
Record the initial linear phase of the reaction.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance change over time.
-
Measure the rates for a range of inhibitor concentrations.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and Kₘ are known.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: After the kinase reaction, remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal. The amount of light produced is proportional to the ADP generated and thus to the kinase activity.
Materials:
-
Kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test inhibitor compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the benzenesulfonamide inhibitor at various concentrations (or DMSO for control).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a typical in vitro kinase assay (ADP-Glo™).
Conclusion
The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. Its proven success across diverse enzyme families, from metalloenzymes like carbonic anhydrases to kinases, proteases, and cyclooxygenases, underscores its versatility and privileged nature in drug discovery. The ability to systematically modify the "tail" of the molecule provides a powerful strategy for optimizing potency and achieving isoform selectivity, a critical factor in developing safer and more effective medicines. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel benzenesulfonamide-based therapeutics. As our understanding of the structural and dynamic nature of enzyme-inhibitor interactions continues to grow, the benzenesulfonamide scaffold is poised to remain a central element in the development of innovative therapies for a wide range of human diseases.
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- Ghorab, M. M., et al. (2013). Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 23(10), 2883-2888.
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The N-Aryl Benzenesulfonamide Scaffold: A Comparative Guide to Unlocking its Therapeutic Potential through Structure-Activity Relationship Analysis
The N-aryl benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, lauded for its remarkable versatility and privileged structure that underpins a wide array of therapeutic agents. From potent anticancer and antimicrobial drugs to specific enzyme inhibitors, the biological activity of this chemical class is exquisitely sensitive to its molecular architecture. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-aryl benzenesulfonamides, offering field-proven insights for researchers, scientists, and drug development professionals. By understanding the causal relationships between structural modifications and biological outcomes, we can more rationally design and optimize novel therapeutics.
The Architectural Blueprint: Core Structure and Synthetic Strategy
The foundational N-aryl benzenesulfonamide structure consists of a benzenesulfonyl group linked to an aniline moiety via a sulfonamide bond. This seemingly simple framework allows for extensive chemical diversification at two primary sites: the benzenesulfonyl ring (Ring A) and the N-aryl ring (Ring B).
Caption: Core N-aryl benzenesulfonamide scaffold highlighting the key regions for substitution.
The most common and efficient synthetic route to this scaffold involves the reaction of a substituted benzenesulfonyl chloride with a corresponding aniline derivative in the presence of a base, such as pyridine or triethylamine. This straightforward nucleophilic substitution reaction is amenable to a wide range of functional groups, enabling the generation of large and diverse compound libraries for screening.
Experimental Protocol: General Synthesis of N-Aryl Benzenesulfonamides
This protocol describes a general and robust method for the synthesis of N-aryl benzenesulfonamides.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Pyridine (as solvent and base) or an inert solvent like Dichloromethane (DCM) with Triethylamine (TEA) (2.0-3.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Dissolve the substituted aniline (1.0-1.2 eq) in pyridine or DCM.
-
If using DCM, add triethylamine (2.0-3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the substituted benzenesulfonyl chloride (1.0 eq) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-aryl benzenesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity: A Tale of Two Rings
The N-aryl benzenesulfonamide scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. Their mechanism of action is diverse, ranging from inhibition of key enzymes like carbonic anhydrases and kinases to disruption of protein-protein interactions.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are crucial for the survival and proliferation of cancer cells in the hypoxic tumor microenvironment. Benzenesulfonamides are classic CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.
Structure-Activity Relationship Insights:
-
Benzenesulfonyl Ring (Ring A):
-
Substitution at the para-position is generally well-tolerated and can be used to modulate physicochemical properties.
-
Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) can sometimes enhance inhibitory activity.
-
-
N-Aryl Ring (Ring B):
-
The nature and position of substituents on this ring are critical for isoform selectivity.
-
Bulky substituents can be introduced to exploit differences in the active site cavities of various CA isoforms, leading to enhanced selectivity for tumor-associated isoforms over cytosolic ones.
-
Introduction of heterocyclic moieties can lead to potent and selective inhibitors.[1][2][3]
-
Comparative Data: Inhibition of Carbonic Anhydrase Isoforms
| Compound | R¹ (Ring A) | R² (Ring B) | hCA I Ki (nM)[1][2] | hCA II Ki (nM)[1][2] | hCA IX Ki (nM)[1][2][4] | hCA XII Ki (nM)[2] |
| Acetazolamide (Standard) | - | 5-acetamido-1,3,4-thiadiazol-2-yl | 250 | 12 | 25 | 5.7 |
| 1 | 4-NH₂ | Phenyl | >10000 | 89.4 | 6.8 | 4.5 |
| 2 | 4-NH₂ | 4-Fluorophenyl | 8511 | 68.3 | 5.9 | 4.2 |
| 3 | 4-NH₂ | 3,4-Dichlorophenyl | 7856 | 45.1 | 9.3 | 5.1 |
| 4 | 4-NH₂ | 4-pyridyl | 452 | 8.1 | 28.5 | 7.8 |
Data synthesized from multiple sources for comparative purposes. Exact values may vary based on assay conditions.
Kinase Inhibition and Disruption of Protein-Protein Interactions
N-aryl benzenesulfonamides have also emerged as potent inhibitors of various protein kinases and can disrupt critical protein-protein interactions (PPIs) involved in cancer progression, such as the Keap1-Nrf2 interaction.[5][6]
Structure-Activity Relationship Insights:
-
Benzenesulfonyl Ring (Ring A):
-
Electron-donating groups at the para-position, such as -OCH₃ and -CH₃, have been shown to be favorable for Keap1-Nrf2 PPI inhibition.[5]
-
-
N-Aryl Ring (Ring B):
Comparative Data: Anticancer Activity against Human Cancer Cell Lines
| Compound | R¹ (Ring A) | R² (Ring B) | HCT-116 IC₅₀ (µM)[7] | HeLa IC₅₀ (µM)[7] | MCF-7 IC₅₀ (µM)[7] |
| 5 | 4-(1H-pyrrol-1-yl) | Phenyl | >100 | >100 | >100 |
| 6 | 4-(1H-pyrrol-1-yl) | 4-Chlorophenyl | 45 | 58 | 39 |
| 7 | 4-(1H-pyrrol-1-yl) | Quinolin-8-yl | 3 | 7 | 5 |
| 8 | 4-(1H-pyrrol-1-yl) | 7-Methylquinolin-8-yl | 19 | 50 | 25 |
Data extracted from a study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (N-aryl benzenesulfonamides) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Broad-Spectrum Defense
N-aryl benzenesulfonamides have a long-standing history as antimicrobial agents, with their mechanism of action primarily involving the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
Structure-Activity Relationship Insights:
-
Benzenesulfonyl Ring (Ring A):
-
The para-amino group is a classic feature of antibacterial sulfonamides, mimicking the natural substrate p-aminobenzoic acid (PABA).
-
-
N-Aryl Ring (Ring B):
-
Substitution on this ring can significantly impact the antimicrobial spectrum and potency.
-
Electron-withdrawing groups on the N-aryl ring can enhance activity against certain bacterial strains.[8]
-
The incorporation of heterocyclic rings, such as isoxazole or pyrimidine, can lead to broad-spectrum antibacterial agents.[9]
-
Comparative Data: Antimicrobial Activity (MIC)
| Compound | R¹ (Ring A) | R² (Ring B) | S. aureus MIC (µg/mL)[8][9] | E. coli MIC (µg/mL)[8][9] | A. niger MIC (µg/mL)[9] |
| 9 | 4-amino | 2-oxo-1-(phenyl)indol-3-ylidene | 62.5 | 125 | 250 |
| 10 | 4-amino | 2-oxo-1-(4-chlorophenyl)indol-3-ylidene | 31.25 | 62.5 | 125 |
| 11 | 4-amino | 2-oxo-1-(4-methoxyphenyl)indol-3-ylidene | 125 | 250 | 500 |
| 12 | 4-amino | 5-methylisoxazol-3-yl | 15.62 | 31.25 | 62.5 |
Data synthesized from multiple sources for comparative purposes. MIC values can vary based on the specific strain and testing methodology.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB) or agar (MHA)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure (Broth Microdilution):
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The N-aryl benzenesulfonamide scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. This guide has highlighted the critical role of systematic SAR studies in optimizing the biological activity of these compounds against a range of targets. The key takeaways for researchers are:
-
Strategic Substitution is Paramount: Minor modifications to either the benzenesulfonyl or the N-aryl ring can lead to dramatic changes in potency and selectivity.
-
Context is Crucial: The optimal substitution pattern is highly dependent on the biological target. What works for a carbonic anhydrase inhibitor may not be suitable for a kinase inhibitor.
-
Physicochemical Properties Matter: Beyond target engagement, substitutions must be chosen to ensure favorable drug-like properties, such as solubility and metabolic stability.
Future research in this area will likely focus on the development of highly selective inhibitors for specific enzyme isoforms or protein-protein interactions, as well as the exploration of novel biological targets for this versatile scaffold. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of N-aryl benzenesulfonamide-based therapeutics.
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Ghorab, M. M., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1346. [Link]
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Lee, S., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 239, 114539. [Link]
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Sławiński, J., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482. [Link]
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Kril, L. M., et al. (2015). N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells. ACS Medicinal Chemistry Letters, 6(11), 1123–1128. [Link]
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Żołnowska, B., et al. (2016). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules, 21(1), 83. [Link]
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Mali, S. N., & Jagdale, B. S. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Polycyclic Aromatic Compounds, 1-31. [Link]
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Akocak, S., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-226. [Link]
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Narasimhan, B., et al. (2012). Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. Medicinal Chemistry Research, 21(10), 3214-3232. [Link]
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Fesik, S. W., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(3), 291–296. [Link]
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Wang, T., et al. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 23(11), 2977. [Link]
-
Kumar, M., et al. (2012). Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. Arabian Journal of Chemistry, 5(3), 361-371. [Link]
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Lee, S., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry, 65, 116779. [Link]
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Gonzalez-Rodriguez, E., et al. (2002). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. Journal of Medicinal Chemistry, 45(13), 2849–2863. [Link]
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Al-Hourani, B. J., et al. (2022). Synthesis and biological evaluation of novel N-aryl sulfonamide derivatives as potential antimicrobial and anticancer agents. Journal of Molecular Structure, 1264, 133261. [Link]
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Gul, H. I., et al. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986–992. [Link]
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Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1870. [Link]
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Li, P. Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]
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"N-(3-formylphenyl)benzenesulfonamide versus other aldehydes in synthesis"
An In-Depth Guide to the Synthetic Utility of N-(3-formylphenyl)benzenesulfonamide Compared to Other Aromatic Aldehydes
For researchers and professionals in drug development, the choice of a synthetic building block is pivotal. An ideal starting material not only participates efficiently in desired chemical transformations but also incorporates structural motifs relevant to biological activity. This compound (N-3-FPBS) is one such molecule, featuring a reactive aldehyde group and a benzenesulfonamide scaffold, a privileged structure in medicinal chemistry.[1] This guide provides a comparative analysis of N-3-FPBS against other common aromatic aldehydes, supported by experimental data, to elucidate its performance and utility in key synthetic reactions.
The reactivity of an aromatic aldehyde is fundamentally governed by the electronic properties of the substituents on the benzene ring.[2][3] These substituents modulate the electrophilicity of the carbonyl carbon, which is the primary site of attack for nucleophiles. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl, increasing its partial positive charge and thus enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease electrophilicity and slow down such reactions.[3] The N-benzenesulfonamide group in N-3-FPBS acts as a moderate electron-withdrawing group, placing its reactivity in a useful position relative to other substituted benzaldehydes.
The interplay between a substituent and the reactive aldehyde center can be understood through inductive and resonance effects. The N-benzenesulfonamide moiety in N-3-FPBS exerts a significant electron-withdrawing effect, primarily through induction via the sulfonyl group. This electronic pull increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack compared to unsubstituted benzaldehyde.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of N-(3-formylphenyl)benzenesulfonamide Derivatives
Introduction: The Benzenesulfonamide Scaffold and the Rationale for In Vitro Profiling
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents, including diuretics, anti-diabetic drugs, and notably, anticancer and antimicrobial agents.[1][2] The specific focus of this guide, N-(3-formylphenyl)benzenesulfonamide, introduces a reactive aldehyde (formyl) group, which serves as a versatile chemical handle for creating diverse derivative libraries and potentially engaging in unique biological interactions.[1]
The preclinical evaluation of novel chemical entities is a critical phase in the drug discovery pipeline.[3] Before any compound can be considered for in vivo testing, a robust in vitro characterization is essential to determine its biological activity, mechanism of action, and potential for cytotoxicity.[3][4] This guide provides a comprehensive framework for the in vitro comparison of novel this compound derivatives, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a logical, causality-driven cascade that moves from broad phenotypic screening to specific target engagement and mechanistic elucidation.
The In Vitro Testing Cascade: A Strategic Approach
A successful in vitro evaluation follows a logical progression, starting with high-throughput methods to identify "hits" and progressively employing more complex, lower-throughput assays to understand their mode of action. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: A logical workflow for in vitro compound evaluation.
Part 1: Primary Screening - Assessing General Cytotoxicity
The initial step is to assess the general cytotoxic or anti-proliferative effects of the derivatives against a panel of relevant cancer cell lines. This provides a broad view of their potency and selectivity.[5][6]
Featured Assay: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Comparative Performance of Benzenesulfonamide Derivatives
To illustrate how data from this assay can be used for comparison, consider the following hypothetical results for three derivatives tested against a triple-negative breast cancer cell line (MDA-MB-231).
| Compound ID | Structure | Description | IC₅₀ (µM) vs. MDA-MB-231 |
| BZS-CHO-01 | This compound | Parent Compound | 45.2 |
| BZS-NO2-02 | N-(3-nitrophenyl)benzenesulfonamide | Alternative (NO₂ group) | 22.8 |
| BZS-OH-03 | N-(3-hydroxyphenyl)benzenesulfonamide | Alternative (OH group) | > 100 |
| Doxorubicin | - | Standard Chemotherapeutic | 0.85 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Interpretation: In this hypothetical dataset, the nitro-substituted derivative (BZS-NO2-02) shows significantly higher potency than the parent formyl compound (BZS-CHO-01). The hydroxyl-substituted derivative (BZS-OH-03) is largely inactive. This initial screen allows for the prioritization of derivatives for further, more detailed investigation.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[7][9][10]
-
Cell Seeding:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[7]
-
-
Compound Treatment:
-
Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9][11]
-
Part 2: Target-Specific Assays - The Case of Carbonic Anhydrase
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[12][13] Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression.[13] Therefore, a direct enzyme inhibition assay is a logical next step.
Featured Assay: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of CA.[12] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[14] A decrease in the rate of p-NP formation indicates enzyme inhibition.[12][14]
Comparative Performance of CA Inhibitors
| Compound ID | Target Isoform | Description | Kᵢ (nM) |
| BZS-CHO-01 | hCA IX | Test Compound | 85.6 |
| BZS-NO2-02 | hCA IX | Most Potent Cytotoxic Hit | 35.2 |
| Acetazolamide | hCA IX | Standard CA Inhibitor | 25.0 |
Kᵢ (Inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex; a lower Kᵢ indicates a more potent inhibitor.
Interpretation: The data suggest a potential correlation between cytotoxicity and CA IX inhibition, as the more cytotoxic compound (BZS-NO2-02) is also a more potent CA inhibitor. Both derivatives are less potent than the standard inhibitor, Acetazolamide.
Detailed Protocol: Carbonic Anhydrase IX Inhibition Assay
This protocol is based on established methods for measuring CA esterase activity.[12][14][15]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[14]
-
Enzyme Solution: Prepare a working solution of recombinant human Carbonic Anhydrase IX in cold Assay Buffer.
-
Substrate Solution: Prepare a 3 mM solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. Prepare this solution fresh daily.[14]
-
Test Compounds: Prepare serial dilutions of the benzenesulfonamide derivatives and a positive control (Acetazolamide) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the test compound dilutions (or DMSO for the vehicle control).
-
Add 20 µL of the CA enzyme working solution to all wells except the blank (no-enzyme control).
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[14]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Part 3: Mechanism of Action - Investigating Apoptosis Induction
Identifying that a compound is cytotoxic and hits a target is crucial, but understanding how it kills the cell is the next vital step. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[3][16]
Featured Assay: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a gold standard for detecting apoptosis.[17][18] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17][19] Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[17] This dual staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
Caption: Mechanism of apoptosis detection by Annexin V/PI.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
This protocol is a generalized procedure adapted from multiple sources.[17][18][19]
-
Cell Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the test compound (e.g., BZS-NO2-02 at its IC₅₀ and 2x IC₅₀ concentrations) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the supernatant and the trypsinized cells for each sample to ensure all cells are collected.[17]
-
Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to the in vitro comparison of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific enzyme inhibition and finally to mechanistic apoptosis assays, researchers can build a comprehensive profile of their compounds. The data gathered through these methods are critical for establishing structure-activity relationships (SAR), identifying lead candidates, and making informed decisions about which derivatives warrant advancement into more complex preclinical models.
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Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. Retrieved from [Link]
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Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27352-27371. Retrieved from [Link]
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A Comparative Guide to the Antimicrobial Efficacy of N-(3-formylphenyl)benzenesulfonamide Analogs
Abstract
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Benzenesulfonamides represent a historically significant and clinically relevant class of synthetic antimicrobial agents.[1][2][3] This guide provides a comparative analysis of the antimicrobial efficacy of benzenesulfonamide analogs, with a specific focus on the potential of the N-(3-formylphenyl)benzenesulfonamide scaffold. This particular molecule serves as a valuable synthetic intermediate, featuring the established benzenesulfonamide core, known for its wide range of biological activities, and a reactive 3-formylphenyl group that allows for extensive chemical modification.[4] We will delve into the structure-activity relationships, the foundational mechanism of action, and the standardized experimental protocols used to evaluate these compounds, offering a comprehensive resource for researchers in drug discovery and development.
The Sulfonamide Scaffold: A Foundation for Antimicrobial Discovery
Sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be used systemically and were instrumental in ushering in the modern era of chemotherapy.[5] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial pathway for folic acid synthesis.[1][2][5] Because bacteria must synthesize their own folic acid while humans acquire it through diet, these drugs exhibit selective toxicity.[5][6] By disrupting this pathway, sulfonamides halt bacterial growth and replication, classifying them as bacteriostatic agents.[1][5][6]
The this compound structure is a particularly promising starting point for medicinal chemistry campaigns. The formyl (aldehyde) group is a versatile chemical handle, enabling the creation of a diverse library of analogs through reactions like condensation and cyclization, which can be used to probe structure-activity relationships and optimize antimicrobial potency.[4]
Comparative Antimicrobial Efficacy of Benzenesulfonamide Derivatives
While direct comparative data on a series of this compound analogs is emerging, extensive research on related benzenesulfonamide derivatives provides critical insights into their antimicrobial potential. A study by Eze et al. (2019) synthesized and evaluated a series of benzenesulfonamide-carboxamide derivatives, providing a robust dataset for comparison.[7]
The antimicrobial activity of these compounds was quantified by determining their Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The results against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Benzenesulfonamide Analogs
| Compound ID | R Group | S. aureus | B. subtilis | E. coli | P. aeruginosa | S. typhi | C. albicans | A. niger |
| 4a | H | 12.5 | 12.5 | 25 | 6.25 | 6.25 | 12.5 | 12.5 |
| 4d | 4-CH₃ | 12.5 | 12.5 | 6.25 | 12.5 | 12.5 | 12.5 | 12.5 |
| 4e | 4-Cl | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 | 6.25 | 6.25 |
| 4f | 4-Br | 12.5 | 6.25 | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 |
| 4h | 2-CH₃ | 6.25 | 12.5 | 12.5 | 12.5 | 12.5 | 6.25 | 12.5 |
| Ciprofloxacin | (Control) | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 | N/A | N/A |
| Fluconazole | (Control) | N/A | N/A | N/A | N/A | N/A | 12.5 | 12.5 |
Data synthesized from Eze et al., 2019.[7][10] Lower MIC values indicate higher potency. "N/A" indicates not applicable. Bold values highlight the most potent activity for each organism.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 allows for the elucidation of preliminary structure-activity relationships:
-
Influence of Substitution: The nature and position of the substituent on the phenyl ring significantly impact antimicrobial specificity and potency. For instance, compound 4d , bearing a methyl group at the para-position (4-CH₃), displayed the highest potency against E. coli.[7][10] This supports the hypothesis that substituents mimicking the structure of p-aminobenzoic acid (PABA), the natural substrate for DHPS, can enhance activity.[10]
-
Activity Against Gram-Negative Bacteria: Compound 4a (unsubstituted) showed notable activity against P. aeruginosa and S. typhi, suggesting the core scaffold has intrinsic potency that can be modulated.[7]
-
Antifungal Potential: The presence of a halogen (compound 4e , 4-Cl) or a methyl group (compound 4h , 2-CH₃) enhanced activity against the fungal pathogens C. albicans and A. niger.[7][10]
These findings underscore the value of synthesizing a diverse library of analogs to identify compounds with optimal activity against specific pathogens.
Mechanism of Action: Inhibition of Folate Biosynthesis
The established mechanism for sulfonamides involves the targeted disruption of the folate synthesis pathway in microorganisms.[1][6] This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and certain amino acids—the building blocks of DNA and proteins.[2]
Causality of Selective Toxicity: The efficacy of sulfonamides hinges on a key metabolic difference between bacterial and human cells. Bacteria cannot import folate and must synthesize it de novo. Humans, lacking this pathway, obtain folate from their diet.[5][6] This distinction allows sulfonamides to selectively target the bacterial enzyme without affecting the host.
The specific molecular target is dihydropteroate synthase (DHPS) . Sulfonamides are structural analogs of the enzyme's natural substrate, p-aminobenzoic acid (PABA) , and act as competitive inhibitors, blocking the conversion of PABA and dihydropteridine diphosphate into dihydropteroate.[1][2][5]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and validity of antimicrobial efficacy data, standardized protocols are essential. The Broth Microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8][9]
Principle
This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[8][11] Following incubation, the MIC is determined as the lowest drug concentration that inhibits visible bacterial growth (i.e., the absence of turbidity).[12]
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the benzenesulfonamide analog and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare stock solutions aseptically. They may be sterilized by membrane filtration if necessary.[12]
-
-
Preparation of Bacterial Inoculum:
-
From an 18-24 hour agar plate, select several isolated colonies of the test microorganism.[12]
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]
-
Dilute this standardized suspension to the final required inoculum density for the assay.
-
-
Microdilution Plate Setup:
-
Dispense a sterile growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) into the wells of a 96-well plate.[11]
-
Add the antimicrobial stock solution to the first column of wells and perform a two-fold serial dilution across the plate to achieve a range of desired concentrations.
-
Include necessary controls:
-
-
Inoculation and Incubation:
-
Reading and Interpretation of Results:
Conclusion and Future Perspectives
The benzenesulfonamide scaffold remains a fertile ground for the discovery of novel antimicrobial agents. Comparative data demonstrates that subtle structural modifications to the core molecule can lead to significant changes in potency and spectrum of activity, highlighting the importance of systematic analog synthesis and screening.
The this compound structure is an ideal platform for such exploration. The reactivity of the formyl group provides a gateway to a vast chemical space, enabling the development of next-generation sulfonamides. Future research should focus on:
-
Synthesizing a focused library of analogs from the this compound parent compound.
-
Evaluating these novel compounds against a broad panel of clinically relevant and drug-resistant pathogens.
-
Combining potent analogs with other classes of antibiotics, such as trimethoprim, to explore potential synergistic effects and bactericidal activity.[6]
By leveraging established mechanisms and modern medicinal chemistry strategies, these efforts can lead to the development of effective new therapies to combat the global threat of infectious diseases.
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(PDF) Antimicrobial sulfonamide drugs - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Tacic, A., Nikolic, V., Nikolic, L., & Savic, I. (n.d.). Antimicrobial sulfonamide drugs. SciSpace. Retrieved January 14, 2026, from [Link]
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Sulfonamide: Mechanism of Action & Uses - Video. (n.d.). Study.com. Retrieved January 14, 2026, from [Link]
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Cleveland Clinic. (2022, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved January 14, 2026, from [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). (2023, March 7). NC DNA Day Blog. Retrieved January 14, 2026, from [Link]
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Shrestha, R., & L-Bio. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved January 14, 2026, from [Link]
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Acharya, T. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved January 14, 2026, from [Link]
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Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
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Al-Warhi, T., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. Retrieved January 14, 2026, from [Link]
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Al-Abdullah, E. S., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3206. [Link]
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Berrino, E., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided investigation. Journal of Computer-Aided Molecular Design, 37(4), 211-224. [Link]
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Yu, M., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 475-480. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30206-30223. [Link]
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A Comparative Guide to the Molecular Docking of N-(3-formylphenyl)benzenesulfonamide Derivatives as Enzyme Inhibitors
This guide provides an in-depth comparison of the in-silico performance of N-(3-formylphenyl)benzenesulfonamide derivatives against key biological targets. By synthesizing data from various peer-reviewed studies, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights for the rational design of novel therapeutics based on the benzenesulfonamide scaffold.
The this compound core structure presents a versatile platform for designing enzyme inhibitors. The sulfonamide group is a well-established pharmacophore known to interact with the active sites of numerous enzymes, while the formylphenyl moiety offers a reactive handle for synthetic modifications, allowing for the exploration of a wide chemical space to optimize potency and selectivity. This guide will delve into the computational docking studies of derivatives of this scaffold, comparing their predicted binding affinities and interaction patterns with various enzymes.
Comparative Docking Performance of Benzenesulfonamide Derivatives
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into their interaction. The docking score, typically expressed in kcal/mol, is a measure of the binding affinity, with more negative values indicating a more favorable interaction. The following tables summarize the docking scores of various benzenesulfonamide derivatives against different protein targets, as reported in the scientific literature. While specific data for this compound derivatives is limited in publicly available literature, the data presented for other benzenesulfonamide analogs provides a strong foundation for comparison and extrapolation.
Table 1: Docking Performance of Benzenesulfonamide Derivatives Against Carbonic Anhydrases (CAs)
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | Source |
| SLC-0111 Analogue | Carbonic Anhydrase II | 2AW1 | -9.782 | Valdecoxib | Not Specified | [1] |
| SLC-0111 Analogue | Carbonic Anhydrase IX | 5JN3 | -7.466 | SLC-0111 | Not Specified | [1] |
| Compound 7f | Carbonic Anhydrase IX | Not Specified | Not Specified (IC50 = 10.01 nM) | Not Specified | Not Specified | [2] |
| Thiazolidinone Derivative 2 | Carbonic Anhydrase IX | Not Specified | Not Specified | Acetazolamide (AZM) | Not Specified | [3] |
| Thiazolidinone Derivative 7 | Carbonic Anhydrase IX | Not Specified | Not Specified | Acetazolamide (AZM) | Not Specified | [3] |
Table 2: Docking Performance of Benzenesulfonamide Derivatives Against Other Key Enzymes
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | Source |
| Compound AL106 | Tyrosine Kinase TrkA | 1HE7 | Not Specified (IC50 = 58.6 µM) | Cisplatin | Not Specified | [4] |
| Compound AL107 | Tyrosine Kinase TrkA | 1HE7 | Not Specified | Cisplatin | Not Specified | [4] |
| Azo-sulfonamide 8h | FGFR2 Kinase | 4J98 | -6.24 | Not Specified | Not Specified | [5] |
| 4M3NPBS | Penicillin-Binding Protein 2X (PBP-2X) | Not Specified | -7.47 | Cefuroxime | Not Specified | [6] |
| 4M2HPBS | Penicillin-Binding Protein 2X (PBP-2X) | Not Specified | -7.17 | Cefuroxime | Not Specified | [6] |
| 4MNBS | Penicillin-Binding Protein 2X (PBP-2X) | Not Specified | -6.63 | Cefuroxime | Not Specified | [6] |
Key Biological Targets and Signaling Pathways
The therapeutic potential of this compound derivatives stems from their ability to inhibit enzymes involved in critical physiological and pathological processes.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis.[2] Certain isoforms, such as CA IX, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3] Therefore, inhibiting CA IX is a promising strategy for cancer therapy.
Caption: Inhibition of Carbonic Anhydrase IX by benzenesulfonamide derivatives.
Receptor Tyrosine Kinases (RTKs)
Receptor tyrosine kinases are cell surface receptors that play crucial roles in cell signaling, regulating processes such as cell growth, proliferation, differentiation, and survival.[4] Dysregulation of RTK activity is a hallmark of many cancers. Tropomyosin receptor kinase A (TrkA) is an RTK that has emerged as a potential target for the treatment of glioblastoma.[4]
Caption: Inhibition of TrkA signaling by benzenesulfonamide derivatives.
Experimental Protocol for Molecular Docking Studies
The following protocol outlines a generalized yet robust workflow for conducting molecular docking studies of this compound derivatives. This methodology is a synthesis of common procedures reported in the cited literature.[6]
Part 1: Receptor Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 5JN3 for CA IX).
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, which are often not resolved in crystal structures.
-
Assign Charges: Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
Part 2: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structures of the this compound derivatives using chemical drawing software and convert them to 3D structures.
-
Energy Minimization: Minimize the energy of the 3D ligand structures using a suitable force field (e.g., MMFF94).[6]
-
Assign Partial Charges: Assign partial charges to the ligand atoms.
Part 3: Molecular Docking
-
Define the Binding Site: Define the docking grid box around the active site of the protein. The active site can be identified based on the location of the co-crystallized ligand in the PDB structure or from published literature.[6]
-
Run Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site of the receptor. The docking algorithm will explore various conformations and orientations of the ligand within the active site.[6][7]
-
Scoring and Ranking: The docking poses are scored and ranked based on the software's scoring function, which estimates the binding affinity.[6]
Part 4: Analysis of Results
-
Binding Mode Analysis: Analyze the top-ranked docking poses to understand the binding mode of the ligands. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein residues.
-
Comparative Analysis: Compare the docking scores and binding modes of the different derivatives to identify structure-activity relationships (SAR). Relate the observed interactions to the differences in their predicted binding affinities.
-
Validation: If possible, compare the docking results with experimental data (e.g., IC50 or Ki values) to validate the computational model.
Caption: A typical workflow for a molecular docking study.
Conclusion
This guide provides a framework for comparing the docking performance of this compound derivatives against various enzymatic targets. The presented data, although not exhaustive for the specific core structure, highlights the potential of the benzenesulfonamide scaffold in designing potent and selective enzyme inhibitors. The detailed experimental protocol and workflow diagrams offer a practical guide for researchers to conduct their own in-silico studies. By leveraging computational docking, scientists can accelerate the drug discovery process by prioritizing the synthesis and biological evaluation of the most promising candidates, ultimately leading to the development of novel and effective therapeutics.
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A Senior Application Scientist's Guide to Evaluating the Inhibitory Potency of N-(3-formylphenyl)benzenesulfonamide Derivatives
Abstract
The N-(3-formylphenyl)benzenesulfonamide scaffold represents a confluence of chemical versatility and biological relevance, making it a focal point in modern medicinal chemistry. The inherent reactivity of the 3-formyl group provides a synthetic handle for extensive chemical modification, while the benzenesulfonamide core is a privileged structure known to interact with a multitude of biological targets.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically evaluating the inhibitory potency of novel derivatives stemming from this scaffold. We will delve into the causality behind experimental choices, present validated protocols for in vitro and cellular assays, and offer a comparative analysis grounded in structure-activity relationships (SAR). This document is designed not as a rigid template, but as an in-depth technical guide to empower rational drug design and accelerate the discovery of potent and selective inhibitors.
The Strategic Value of the this compound Scaffold
The benzenesulfonamide moiety is a cornerstone in drug discovery, renowned for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Its prominence stems from its ability to act as a bioisostere for carboxylic acids and to form key hydrogen bonds and coordinate with metal ions within enzyme active sites. This makes it a particularly effective inhibitor of metalloenzymes, most notably the carbonic anhydrases (CAs).[3][4][5]
The true power of the this compound scaffold lies in the synergy between this privileged sulfonamide core and the strategically placed formyl (aldehyde) group. This aldehyde is not merely a passive substituent; it is a versatile chemical portal. It enables the construction of complex molecular architectures through reactions like condensation and cyclization, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[1]
Caption: Logical relationship of the core scaffold's features.
A Validated Workflow for Potency Evaluation
The evaluation of a novel chemical series requires a multi-step, hierarchical approach that moves from broad screening to detailed mechanistic studies. Each step serves as a validation gate for the next, ensuring that resources are focused on the most promising candidates.
Caption: High-level experimental workflow for inhibitor evaluation.
Step 1: Target Selection and Rationale
The choice of biological target is paramount. The benzenesulfonamide literature points toward several well-validated target classes. The rationale for selection must be clear and disease-relevant.
-
Carbonic Anhydrases (CAs): These zinc metalloenzymes are crucial in pH regulation. Isoforms like CA IX are overexpressed in hypoxic tumors, making them prime targets for cancer therapy.[5] CA II and IV are involved in glaucoma.[3]
-
Protein Kinases: These enzymes are central to cell signaling, and their dysregulation is a hallmark of cancer. Polo-like kinase 4 (PLK4), for instance, is a key regulator of mitosis and a target in breast cancer.[6]
-
Cholinesterases (AChE/BuChE): Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease.[7][8]
Step 2: Quantitative In Vitro Enzyme Inhibition
This is the first quantitative test of a derivative's potency. The goal is to determine the concentration of the compound required to inhibit the target enzyme's activity by 50% (IC₅₀) or its inhibition constant (Kᵢ).
Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is the gold standard for measuring CA activity.
-
Principle: The assay measures the kinetics of the CA-catalyzed hydration of CO₂. An indicator dye (e.g., p-nitrophenol) is used to monitor the pH drop resulting from proton production.
-
Reagents:
-
Purified human CA isozyme (e.g., hCA II, hCA IX).
-
HEPES or TRIS buffer at a specific pH (e.g., 7.4).
-
pH indicator (e.g., p-nitrophenol).
-
CO₂-saturated water (substrate).
-
Test compound dissolved in DMSO.
-
Reference inhibitor: Acetazolamide (AAZ).
-
-
Methodology:
-
Equilibrate two syringes of a stopped-flow instrument at 25°C. Syringe A contains the enzyme, buffer, and indicator. Syringe B contains the CO₂-saturated buffer.
-
To measure inhibition, pre-incubate the enzyme solution in Syringe A with varying concentrations of the test derivative for a set time (e.g., 15 minutes).
-
Rapidly mix the contents of both syringes.
-
Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.
-
Calculate the initial rates from the linear portion of the kinetic trace.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value. Kᵢ values can be calculated using the Cheng-Prusoff equation.
-
Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This is a robust, high-throughput method for measuring inhibitor binding to a kinase.[6]
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of an Alexa Fluor™ 647-labeled "tracer" from the kinase active site by a test compound. Binding of a europium (Eu)-labeled anti-tag antibody to the kinase and the tracer to the active site brings them into proximity, generating a high TR-FRET signal. An inhibitor competes with the tracer, disrupting FRET.
-
Reagents:
-
Tagged, purified kinase (e.g., GST-PLK4).
-
Eu-anti-tag antibody.
-
Fluorescently labeled kinase tracer.
-
Assay buffer.
-
Test compound in DMSO.
-
Reference inhibitor (e.g., Centrinone for PLK4).
-
-
Methodology:
-
Add test compound dilutions to the wells of a low-volume 384-well plate.
-
Add a mixture of the kinase and Eu-antibody to all wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665/615) and plot against inhibitor concentration to determine the IC₅₀.
-
Step 3: Cell-Based Confirmatory Assays
Demonstrating activity against an isolated enzyme is crucial, but insufficient. Cellular assays are required to confirm that the compound can penetrate cell membranes, engage its target in a complex biological environment, and elicit a desired downstream effect.
Protocol: Antiproliferative Assay (MTT Assay)
-
Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
-
Reagents:
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (concentration causing 50% reduction in cell viability).
-
Comparative Analysis and Structure-Activity Relationship (SAR)
Systematic evaluation of derivatives allows for the construction of a SAR profile, which is essential for rational lead optimization. The 3-formyl group is the primary point for diversification. By converting it into various functional groups (e.g., Schiff bases, oximes, hydrazones, triazoles), one can probe the chemical space around the binding pocket.[3]
Table 1: Hypothetical Comparative Potency Data for this compound Derivatives
| Compound ID | R-Group Modification (at 3-formyl position) | Target: hCA IX (Kᵢ, nM) | Target: PLK4 (IC₅₀, nM) | Target: MCF-7 Cells (IC₅₀, µM) |
| Parent | -CHO | 85.2 | >10,000 | >50 |
| DERIV-01 | -CH=N-OH (Oxime) | 45.7 | 8,500 | 35.6 |
| DERIV-02 | -CH=N-NH-C(=S)NH₂ (Thiosemicarbazone) | 15.3 | 6,210 | 18.2 |
| DERIV-03 | 1,2,3-Triazole (via click chemistry) | 9.5 | 4,800 | 9.7 |
| DERIV-04 | -CH₂-NH-(4-fluorophenyl) | 98.6 | 550.1 | 7.5 |
| DERIV-05 | -CH=N-(2-hydroxyphenyl) (Schiff Base) | 22.1 | 9,800 | 12.4 |
| AAZ | Reference | 25.0 | N/A | N/A |
| Centrinone | Reference | N/A | 2.7 | 0.8 |
Data are hypothetical and for illustrative purposes only.
Key SAR Insights:
-
Cyclization Increases Potency: Converting the linear formyl group into a rigid heterocyclic ring system, such as a 1,2,3-triazole (DERIV-03), often enhances binding affinity for targets like carbonic anhydrases, likely due to favorable interactions and reduced entropic penalty upon binding.[3]
-
Hydrogen Bonding is Key: The introduction of hydrogen bond donors and acceptors, as seen in the thiosemicarbazone derivative (DERIV-02), can significantly improve potency against metalloenzymes.[2]
-
Target-Specific Modifications: While modifications like triazole formation enhance CA inhibition, a different strategy, such as reductive amination to introduce a substituted benzylamine (DERIV-04), might be necessary to gain potency against a different target class like kinases, which have distinct active site topographies.
-
Substituent Effects: Studies on related benzenesulfonamide series have shown that the electronic nature of substituents on the phenyl rings is critical. For instance, introducing a trifluoromethyl group can significantly enhance antagonistic activity in some systems.[9] The position of substituents (ortho, meta, para) also drastically alters activity.[7]
The Role of Computational Chemistry
In silico methods provide a powerful adjunct to experimental work, offering insights that can rationalize observed results and guide the next round of synthesis.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can reveal key interactions, such as the sulfonamide group coordinating to the zinc ion in the active site of a carbonic anhydrase or a specific moiety fitting into a hydrophobic pocket of a kinase.[10][11] This helps explain why one derivative is more potent than another.
-
Density Functional Theory (DFT): DFT calculations are used to understand the intrinsic electronic and structural properties of the derivatives, such as molecular electrostatic potential and HOMO-LUMO energy gaps, which can correlate with their reactivity and binding potential.[2][11]
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel inhibitors for a range of therapeutic targets. Its value lies in the combination of a biologically active core and a synthetically tractable functional group. A systematic evaluation process, integrating quantitative in vitro assays, relevant cell-based models, and computational analysis, is critical for unlocking its full potential. By understanding the causality behind experimental protocols and diligently building a structure-activity relationship profile, researchers can efficiently navigate the complex path of drug discovery and identify lead candidates with superior potency and selectivity.
References
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- PubMed Central. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(3-formylphenyl)benzenesulfonamide
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(3-formylphenyl)benzenesulfonamide (CAS No. 151721-35-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety protocols from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Pre-Disposal Hazard Assessment: Understanding the Compound
Key Characteristics:
-
Molecular Formula: C₁₃H₁₁NO₃S[2]
-
Molecular Weight: 261.30 g/mol [2]
-
Physical State: Typically a solid powder.[3]
In the absence of specific hazard data, a conservative approach is mandated. The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), commonly known as the Laboratory Standard, requires laboratories to have a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of such chemicals.[4][5][6]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE to minimize exposure.
-
Eye and Face Protection: Wear safety goggles that meet the EN 166 standard or equivalent.[7]
-
Hand Protection: Use protective gloves. Given the compound's organic nature, nitrile gloves are a suitable choice. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
-
Skin and Body Protection: A laboratory coat or long-sleeved clothing is required to protect the skin.[7]
-
Respiratory Protection: If there is a risk of generating dust, especially when handling larger quantities or during spill cleanup, a NIOSH/MSHA-approved respirator should be used.[7] All handling of the solid material should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.[8]
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with accurate waste characterization and segregation to prevent dangerous reactions and ensure compliant disposal.[9]
Step 1: Hazardous Waste Determination Unless explicitly determined to be non-hazardous by a qualified professional, any unused or unwanted this compound must be treated as hazardous waste.[10] This principle extends to any materials contaminated with the compound, such as absorbent pads used for spills.
Step 2: Segregation this compound waste should be segregated from other waste streams.
-
Solid Waste: Collect pure, unused compound and any contaminated solid materials (e.g., weighing paper, gloves, absorbent materials) in a designated solid hazardous waste container.
-
Liquid Waste: If the compound has been used in a solution, the resulting liquid waste must be collected in a designated liquid hazardous waste container.
-
Incompatible Materials: Based on general knowledge of related compounds, this compound should be kept away from strong oxidizing agents and strong bases.[11] Therefore, do not mix this waste with incompatible chemical waste streams.
The following table summarizes key information for the disposal process:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Assumed) | EPA/OSHA General Guidelines |
| PPE Requirements | Safety Goggles, Nitrile Gloves, Lab Coat | [7] |
| Handling Location | Chemical Fume Hood | [8] |
| Prohibited Disposal Routes | Drain Disposal, Regular Trash, Evaporation | [8][10][11] |
| Storage | Labeled, sealed, compatible container in a designated Satellite Accumulation Area | [12] |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe collection and disposal of this compound waste.
Workflow for Disposal of this compound
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol for Waste Collection:
-
Container Selection:
-
For solid waste, select a chemically resistant, wide-mouth container with a secure, screw-on lid. A polyethylene container is a suitable choice.
-
For liquid waste, use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, with a sealed cap.
-
Ensure the container is clean and in good condition.[13]
-
-
Waste Transfer:
-
Perform all waste transfers inside a certified chemical fume hood.
-
For solid waste, carefully sweep up the material and transfer it into the designated solid waste container.[7] Avoid actions that could generate dust.
-
For liquid waste, use a funnel to carefully pour the solution into the designated liquid waste container to prevent spills.
-
-
Container Sealing and Labeling:
-
Once the waste has been added, securely close the container.[14]
-
Label the container clearly with the words "Hazardous Waste".[15]
-
The label must also include the full chemical name: "this compound". If it is a solution, list all components and their approximate concentrations.
-
Record the "Accumulation Start Date," which is the date the first drop of waste was added to the container.[15]
-
-
Storage and Disposal:
-
Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be at or near the point of waste generation.
-
Ensure the container is stored away from drains and incompatible materials.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]
-
Follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][16] Never attempt to dispose of this chemical down the drain, in the regular trash, or by evaporation.[10][11]
-
Spill Management
In the event of a spill, the primary goal is to contain the material safely and prevent exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: If available, consult the Safety Data Sheet (SDS) for specific spill cleanup information. For related compounds, the general advice is to sweep up the solid and place it in a suitable container for disposal.[7]
-
Cleanup:
-
While wearing appropriate PPE (including respiratory protection for a dusty spill), gently cover the spill with an inert absorbent material.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate all equipment used for the cleanup.
-
All cleanup materials must be disposed of as hazardous waste.
-
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]
-
OSHA Standards for Biological Laboratories . ASPR. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) . Binghamton University. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Crystal Clean. [Link]
-
Proper Handling of Hazardous Waste Guide . Environmental Protection Agency. [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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BenzenesulfonaMide, 3-forMyl-N-phenyl- CAS#: 405058-55-1 . ChemWhat. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
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Hazardous Laboratory Chemicals Disposal Guide . Reed College. [Link]
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eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs . Occupational Safety and Health Administration. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Hazardous Waste . University of Oklahoma. [Link]
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Hazardous Waste Disposal Guide . Northwestern University. [Link]
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Waste Management of Hazardous Drugs . Defense Centers for Public Health. [Link]
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A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment for N-(3-formylphenyl)benzenesulfonamide
As researchers and drug development professionals, our work with novel chemical intermediates like N-(3-formylphenyl)benzenesulfonamide is foundational to discovery. This compound, with its reactive formyl group and benzenesulfonamide scaffold, is a valuable building block.[1] However, its chemical nature necessitates a robust and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 151721-35-6) is a solid, crystalline powder at room temperature.[2][3] While a comprehensive toxicological profile is not fully established, the primary hazards can be inferred from its functional groups—an aromatic aldehyde and a sulfonamide—and data from structurally similar compounds.
-
Aromatic Aldehyde Moiety : The formyl group (C=O) is a known reactive handle.[1] Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract. Some can also be skin sensitizers.
-
Sulfonamide Group : While many sulfonamides are stable, the overall structure contributes to the compound's reactivity and potential biological activity.[1]
-
Physical Form : As a fine powder, it poses an inhalation risk and can be easily transferred to surfaces, leading to unintentional skin contact or ingestion.
Safety data for the compound and its analogs indicate it should be treated as an irritant.[4][5] Specifically, hazard statements for similar molecules include skin irritation, serious eye irritation, and respiratory irritation. Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and mucous membranes.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is critical for selecting appropriate PPE. The following recommendations establish the minimum standard for handling this compound in a laboratory setting.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid, <1g) | ANSI Z87.1-rated safety glasses with side shields | Nitrile gloves (single pair) | Full-length lab coat | Recommended; N95 dust mask at minimum |
| Handling Solutions | Chemical splash goggles | Nitrile gloves (single pair) | Full-length lab coat | Not required if handled in a fume hood |
| Large-Scale Operations (>1g) or Poor Ventilation | Chemical splash goggles and a face shield | Double-gloving (e.g., nitrile) | Chemical-resistant apron over a lab coat | NIOSH-approved half-mask respirator with P100 (particulate) filters |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | NIOSH-approved half-mask respirator with P100 (particulate) filters |
Eye and Face Protection
Due to its irritant nature and fine powder form, protecting the eyes from both direct splashes and airborne particles is paramount.
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work.
-
Elevated Risk : When handling larger quantities or when there is a significant risk of splashing (e.g., during solution transfers or spill cleanup), upgrade to chemical splash goggles.[6][7] For maximum protection, a full-face shield should be worn over the goggles.[6][8]
Skin and Body Protection
Preventing dermal exposure is crucial to avoid skin irritation.
-
Lab Coat : A standard, full-length laboratory coat, buttoned completely, is the minimum requirement.
-
Apron : For larger-scale work or spill response, a chemical-resistant apron worn over the lab coat provides an additional barrier against contamination.[6]
-
Footwear : Closed-toe and closed-heel shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[6]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection : Disposable nitrile gloves are the standard recommendation for incidental contact.[9] They provide good resistance against a range of chemicals for short-term use.[8] Always inspect gloves for tears or pinholes before use.
-
Glove Technique : Remove gloves using the proper technique (without touching the outer surface) to prevent skin contamination.[10] Dispose of gloves immediately after handling the chemical or upon any sign of contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Double Gloving : For tasks with a higher risk of exposure, such as handling large quantities or cleaning spills, wearing two pairs of nitrile gloves is recommended.
Respiratory Protection
Inhalation of the fine powder can cause respiratory tract irritation. Engineering controls are the first line of defense.
-
Primary Control : Always handle solid this compound inside a certified chemical fume hood or a powder containment hood to minimize airborne dust.
-
When Respirators are Needed : If engineering controls are insufficient or during a large spill, respiratory protection is required.[7][8]
-
For low-level dust : An N95-rated dust mask can provide a baseline level of protection.
-
For higher concentrations : A NIOSH-approved half-mask or full-face respirator equipped with P100 (HEPA) particulate filters is necessary. Ensure you have been properly fit-tested for the selected respirator.
-
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational workflows.
Step-by-Step Safe Handling Protocol
-
Designate Area : Cordon off and label a specific area for handling the compound, preferably within a fume hood.
-
Assemble PPE : Before entering the designated area, don the appropriate PPE as determined by the PPE Selection Workflow.
-
Prepare for Spills : Ensure a spill kit containing absorbent material (e.g., vermiculite or sand), a scoop, and a labeled waste container is readily accessible.
-
Weighing : Use a disposable weigh boat or creased weighing paper. Perform this task in a fume hood or on a draft shield to minimize air currents.
-
Transfer : If transferring the powder, do so slowly and carefully to prevent it from becoming airborne. If making a solution, add the solid to the solvent slowly.
-
Decontamination : After handling, wipe down the work surface, balance, and any equipment with a damp paper towel. Dispose of the towel as chemical waste.
-
Doffing PPE : Remove PPE in the correct order (gloves first, then apron/lab coat, then face/eye protection, and finally respirator) to avoid cross-contamination.
-
Hygiene : Wash hands thoroughly with soap and water immediately after the procedure.
Disposal Plan
-
Contaminated Materials : All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Excess Chemical : Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with general trash.[10]
-
Regulations : Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Guide: PPE Selection Workflow
This flowchart provides a logical pathway for determining the appropriate level of PPE based on the specific task and associated risks.
Caption: Decision flowchart for selecting appropriate PPE when handling this compound.
References
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures . Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment (PPE) Appendix E . University of Tennessee Knoxville. [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. [Link]
-
4-(3-Formylphenyl)-Benzenesulfonamide . PubChem. [Link]
-
Safety Data Sheet(SDS) . Lotte Chemical. [Link]
-
Determination and Confirmation of Sulfonamides . USDA Food Safety and Inspection Service. [Link]
-
Preparation of sulfonamides from N-silylamines . National Institutes of Health (NIH). [Link]
-
Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst . Journal of Synthetic Chemistry. [Link]
-
Mechanochemical synthesis of aromatic sulfonamides . The Royal Society of Chemistry. [Link]
-
Original Research J. Synth. Chem. Aromatic Sulfonamides . Journal of Synthetic Chemistry. [Link]
-
N-(2-Formylphenyl)benzenesulfonamide . National Institutes of Health (NIH). [Link]
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- 4. N-(3-FORMYLPHENYL)BENZENESULPHONAMIDE [chemicalbook.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
